Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDXFKFEDCSVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542115 | |
| Record name | Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-96-5 | |
| Record name | Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Abstract
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and agrochemical synthesis. As a functionalized isoxazole, it belongs to a class of "privileged structures" known for their broad range of biological activities. This guide provides a comprehensive technical overview of its chemical properties, outlines plausible synthetic strategies, and delves into its unique reactivity, particularly the utility of the 5-chloro substituent as a versatile synthetic handle. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this molecule as a key building block for creating novel chemical entities and generating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Molecular Identity and Physicochemical Properties
Precise identification is the cornerstone of any chemical investigation. This compound is registered under CAS Number 3356-96-5.[2][3][4] Its fundamental molecular attributes are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester; 3-Carbaethoxy-4-methyl-5-chlor-isoxazol | [5] |
| CAS Number | 3356-96-5 | [2][3][4] |
| Molecular Formula | C₇H₈ClNO₃ | [4] |
| Molecular Weight | 189.60 g/mol | [2] |
| Purity (Typical) | ≥95% | [2] |
Publicly available, experimentally determined physicochemical data such as melting point, boiling point, and density for this specific molecule are limited. However, data from structurally similar isoxazole esters, such as Ethyl 5-methylisoxazole-3-carboxylate (m.p. 27-31 °C) and Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (b.p. 71-72 °C at 0.5 mmHg), can provide contextual estimates.[6] Researchers should perform their own characterization to establish definitive values.
Synthesis Strategies and Methodologies
The synthesis of substituted isoxazoles can be approached through several established routes, most commonly involving the formation of the N-O bond via cyclization.[7][8] The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. For this compound, a logical and efficient approach involves the condensation of a functionalized β-dicarbonyl compound with a hydroxylamine source.
Proposed Synthetic Pathway: Condensation of Ethyl 2-chloro-3-oxobutanoate
This method represents a robust and scalable pathway. The core logic involves reacting a chlorinated β-ketoester with hydroxylamine. The acidic conditions facilitate the condensation and subsequent cyclization to form the stable isoxazole ring.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a condenser, add hydroxylamine hydrochloride (1.1 eq).
-
Condensation & Cyclization: Add sodium acetate (1.5 eq) to the mixture to neutralize the HCl salt of hydroxylamine, liberating the free base in situ.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 4-6 hours).
-
Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The resulting crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Proposed workflow for the synthesis of the target isoxazole.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this molecule are not widely published, its structure allows for the prediction of key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | ~4.4 ppm (quartet, 2H): -O-CH₂-CH₃ protons, coupled to the methyl triplet.~2.5 ppm (singlet, 3H): -CH₃ protons on the isoxazole ring.~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ protons, coupled to the methylene quartet. |
| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (C=O) of the ester.~160-165 ppm & ~110-115 ppm: sp² carbons of the isoxazole ring (C3 and C5).~105-110 ppm: sp² carbon of the isoxazole ring (C4).~62 ppm: Methylene carbon (-O-CH₂) of the ester.~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ester.~10 ppm: Methyl carbon (-CH₃) on the isoxazole ring. |
| IR Spectroscopy | ~1720-1740 cm⁻¹: Strong C=O stretch (ester).~1600-1650 cm⁻¹: C=N stretch of the isoxazole ring.~1100-1300 cm⁻¹: C-O stretch (ester).~700-800 cm⁻¹: C-Cl stretch. |
| Mass Spec (EI) | m/z 189/191: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |
Note: Predicted chemical shifts (in CDCl₃) are estimates. Actual values may vary.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its 5-chloro group. This position is susceptible to transformation, making it a powerful precursor for creating diverse molecular scaffolds.
Fe(II)-Catalyzed Isomerization to 2H-Azirine-2-carbonyl Chlorides
A key transformation of 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine-2-carbonyl chlorides, a reaction efficiently catalyzed by iron(II) salts like FeCl₂.[9][10][11] This process unlocks a synthetic pathway that is otherwise difficult to access. The resulting acyl chloride is a potent electrophile that can be trapped in situ by a wide array of nucleophiles.[12]
This two-step, one-pot sequence allows for the rapid diversification of the isoxazole core into a variety of functional groups, including amides, esters, and thioesters.[10][12] For drug development professionals, this provides an efficient method for generating libraries of analogs to probe the SAR of a lead compound.
Caption: Reactivity pathway via Fe(II)-catalyzed isomerization.
Safety, Handling, and Storage
Due to the limited publicly available toxicological data, this compound should be handled with the standard precautions applied to novel research chemicals.[5]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][13] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[5][13] Avoid contact with skin and eyes.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][13] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] |
| Disposal | Dispose of waste via a licensed chemical destruction facility. Do not discharge into sewer systems.[5] |
Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a versatile and powerful building block for synthetic chemistry. Its well-defined structure, coupled with the unique reactivity of the 5-chloro substituent, provides a reliable platform for developing novel compounds. The ability to undergo iron-catalyzed isomerization to a highly reactive azirine intermediate makes it particularly valuable for constructing diverse molecular libraries, accelerating the process of drug discovery and agrochemical development.
References
- Beam, C. F., Dyer, M. C. D., Schwarz, R. A., & Hauser, C. R. (1975). New synthesis of isoxazoles from 1,4-dianions of oximes having an .alpha. hydrogen. Mass spectrometry. The Journal of Organic Chemistry, 40(7), 902–905.
- Bhat, M., Kumar, D., Kumar, P., & Kumar, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33387-33413.
- Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
- MySkinRecipes. (n.d.). Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
- Alabugin, I. V., & Stepanov, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
- Alabugin, I. V., & Stepanov, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
- Alabugin, I. V., & Stepanov, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. PubMed.
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- Stepanov, A. A., et al. (2018). Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads. The Journal of Organic Chemistry, 83(6), 3177–3187.
- ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4153–4159.
- ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
Sources
- 1. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]
- 2. This compound [cymitquimica.com]
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- 4. echemi.com [echemi.com]
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- 11. Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. fishersci.ie [fishersci.ie]
Spectroscopic Characterization of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind the predicted spectral features is discussed in depth, drawing upon established principles of spectroscopic interpretation and the known effects of the isoxazole scaffold and its substituents. This document is intended to serve as a valuable resource for researchers working with this and structurally related compounds, aiding in structural verification, reaction monitoring, and the design of new molecular entities.
Introduction: The Significance of Isoxazoles in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceutical agents. Its unique electronic and steric properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for the design of enzyme inhibitors and receptor modulators. This compound combines this key heterocycle with several functional groups—an ethyl ester, a chloro substituent, and a methyl group—that offer multiple points for synthetic modification and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift correlations, group frequency charts, and fragmentation patterns, providing a robust framework for the anticipated experimental observations.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals corresponding to the ethyl and methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂- (Ethyl) | ~ 4.4 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom of the ester, leading to a downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| -CH₃ (Ethyl) | ~ 1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons. |
| -CH₃ (Methyl) | ~ 2.3 | Singlet (s) | 3H | The methyl group attached to the isoxazole ring is not coupled to any other protons, resulting in a singlet. Its position is influenced by the electronic environment of the aromatic ring. |
Diagram 1: ¹H NMR Workflow for Structural Elucidation
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound is expected to show seven distinct signals, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~ 160 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |
| C5 (Isoxazole) | ~ 158 | The carbon atom bearing the chloro substituent is expected to be downfield due to the electron-withdrawing effect of both the chlorine and the ring oxygen. |
| C3 (Isoxazole) | ~ 155 | The carbon atom attached to the ester group is also in a deshielded environment within the heterocyclic ring. |
| C4 (Isoxazole) | ~ 115 | The carbon atom bearing the methyl group is expected to be more shielded compared to the other ring carbons. |
| -CH₂- (Ethyl) | ~ 62 | The methylene carbon is deshielded by the adjacent oxygen atom of the ester. |
| -CH₃ (Ethyl) | ~ 14 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |
| -CH₃ (Methyl) | ~ 10 | The methyl group attached to the isoxazole ring is expected at a characteristic upfield position. |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| C=O (Ester) | ~ 1730-1750 | Stretching | The strong carbonyl stretch is a hallmark of the ester functional group. |
| C=N (Isoxazole) | ~ 1600-1650 | Stretching | The carbon-nitrogen double bond within the isoxazole ring will have a characteristic absorption in this region. |
| C-O (Ester) | ~ 1200-1300 | Stretching | The carbon-oxygen single bond stretch of the ester is also expected to be a prominent feature. |
| C-Cl | ~ 700-800 | Stretching | The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region. |
| C-H (Aliphatic) | ~ 2850-3000 | Stretching | These absorptions correspond to the C-H bonds of the ethyl and methyl groups. |
Diagram 2: Spectroscopic Analysis Workflow
Caption: Overall spectroscopic workflow.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Molecular Ion Peak:
The molecular weight of this compound (C₇H₈ClNO₃) is 189.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 189. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 191 with roughly one-third the intensity of the M⁺ peak is a key diagnostic feature.
Major Predicted Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a fragment ion at m/z 144.
-
Loss of ethylene (-CH₂=CH₂): Through a McLafferty rearrangement, resulting in a fragment ion at m/z 161.
-
Loss of the entire ester group (-COOCH₂CH₃): This would lead to a fragment at m/z 116.
Experimental Protocols: A Self-Validating System
While predicted data is a valuable starting point, experimental verification is crucial. The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be employed.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and compare them to the predicted values and standard correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including the isotopic pattern for chlorine) and characteristic fragment ions.
Conclusion
This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a foundational resource for researchers in the field. The provided insights into the causality behind the expected spectral features are intended to empower scientists in their structural characterization and drug development endeavors involving this and related isoxazole derivatives. The principles outlined herein underscore the importance of a multi-technique spectroscopic approach for unambiguous structural elucidation in modern chemical research.
References
Due to the predictive nature of the spectroscopic data presented, direct literature citations for the experimental spectra of this compound are not available. The principles of spectroscopic interpretation are based on foundational knowledge in the field of organic spectroscopy.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. In the absence of direct experimental spectra in publicly available databases, this guide presents a detailed prediction of the NMR spectra based on established principles of chemical shifts, substituent effects in heterocyclic systems, and data from analogous structures. Furthermore, it offers a robust, step-by-step experimental protocol for the acquisition and processing of high-quality NMR data for this compound, ensuring scientific integrity and reproducibility. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with substituted isoxazoles and require a thorough understanding of their structural characterization by NMR spectroscopy.
Introduction: The Significance of NMR in Characterizing Substituted Isoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise substitution pattern on the isoxazole core is critical to its biological activity, making unambiguous structural elucidation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution.[1][2] For a molecule such as this compound, ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of its atomic connectivity and electronic environment.
This guide delves into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and multiplicities. Understanding these predicted spectra is crucial for any scientist aiming to synthesize or utilize this compound, as it provides a benchmark for the verification of a successful synthesis.
Molecular Structure and Predicted NMR Spectra
The structure of this compound is presented below. The subsequent sections will break down the predicted ¹H and ¹³C NMR spectra, assigning each resonance to the corresponding nucleus within the molecule.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~ 2.40 | Singlet (s) | 3H | Isoxazole-CH₃ | The methyl group attached to the isoxazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromatic character of the ring and the presence of the adjacent chloro and carboxylate groups. |
| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted to display seven unique carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.[3] |
| ~ 158 | C 3 | The C3 carbon of the isoxazole ring, attached to the ester group, is expected to be significantly downfield due to the electron-withdrawing nature of the ester and the ring heteroatoms. |
| ~ 155 | C 5 | The C5 carbon, bearing the chloro substituent, will be deshielded by the electronegative chlorine atom and the ring heteroatoms. |
| ~ 115 | C 4 | The C4 carbon, substituted with a methyl group, is predicted to be the most upfield of the isoxazole ring carbons. |
| ~ 62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is directly attached to an oxygen atom, causing a downfield shift. |
| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester appears in the typical aliphatic region. |
| ~ 10 | Isoxazole-CH₃ | The methyl carbon attached to the isoxazole ring is expected at a characteristic upfield chemical shift. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4][5][6][7]
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[6]
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
-
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[8]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): This will depend on the sample concentration, but a starting point of 1024 scans is reasonable.
-
Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 120 ppm.
-
Temperature: 298 K.
-
Caption: Workflow for NMR data acquisition.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at δ 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Interpretation: Compare the processed experimental spectra to the predicted spectra outlined in this guide. Any significant deviations may indicate the presence of impurities, an incorrect structure, or interesting conformational effects. For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming assignments.[9]
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectra, based on established chemical principles, offer a reliable reference for scientists working with this compound. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible NMR data, which is essential for rigorous structural characterization and for meeting the stringent requirements of drug development and scientific publication. By combining theoretical prediction with practical, field-proven methodologies, this guide aims to empower researchers to confidently synthesize and characterize this and other related isoxazole derivatives.
References
- Chemical Instrumentation Facility, Iowa State University.
- ResearchGate. How to Prepare Samples for NMR. [Link]
- University of California, Riverside.
- Organomation.
- University College London.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
- Al-Tahhan, G., & Contreras, R. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]
- Hsiao, T. L., & Gelb, M. H. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 111-140). Royal Society of Chemistry. [Link]
- Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]
- Stephens, C. E., & Arafa, R. K. (2013). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
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- Emery Pharma.
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- Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Mass spectrometry analysis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS: 3356-96-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its role in regulated industries, unambiguous identification and purity assessment are paramount. This document details two primary, complementary mass spectrometric workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for robust fragmentation fingerprinting and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for definitive molecular weight confirmation and controlled structural elucidation. We will explore the underlying principles, causality behind methodological choices, detailed experimental protocols, and the expected fragmentation patterns for this specific molecule. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and scientifically sound analytical methods for this and structurally related compounds.
Introduction: The Analytical Imperative
This compound is a substituted isoxazole, a class of heterocyclic compounds widely employed in medicinal chemistry for their diverse biological activities.[2][3][4] The molecular integrity and purity of such intermediates are critical, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.
Mass spectrometry serves as the gold-standard analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide presents a dual-pronged approach to provide a complete analytical picture of the target molecule.
-
Chemical Identity:
The analytical strategy is designed to leverage the compound's key structural features: the volatile ethyl ester group, the heterocyclic isoxazole core known for specific cleavage patterns[7][8], and the diagnostically crucial chlorine atom.
Part I: Fingerprinting by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Principle & Rationale: GC-MS is the ideal initial technique for analyzing this molecule due to its anticipated volatility and thermal stability. Electron Ionization (EI) at a standard 70 eV is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation. This creates a complex "fingerprint" mass spectrum that is highly specific to the molecule's structure and can be used for library matching and impurity identification. The presence of a halogen makes GC-MS particularly powerful for this analysis.[9][10][11]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL. The solvent choice is critical; it must be volatile and free of contaminants that could interfere with the analysis.
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Column: A mid-polarity column is recommended for halogenated compounds, such as a VF-624ms (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
Rationale: This program ensures good separation from solvent and potential impurities while eluting the target compound as a sharp peak.
-
-
-
Mass Spectrometry (MS) Conditions:
-
System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-300. This range covers the molecular ion and all predicted major fragments.
-
Predicted EI Fragmentation Pathways
The high energy of EI will induce several competing fragmentation pathways. The most diagnostically significant feature will be the chlorine isotope pattern (~3:1 ratio for ³⁵Cl:³⁷Cl), which must appear in the molecular ion and any chlorine-containing fragments.
Caption: Predicted EI fragmentation of this compound.
Data Summary: Key EI Fragments
| Predicted m/z | Isotope Pattern? | Proposed Fragment Structure/Loss | Rationale & Comments |
| 189/191 | Yes (3:1) | [C₇H₈ClNO₃]•⁺ (Molecular Ion) | The parent ion. Its presence confirms the molecular weight. The isotope pattern is definitive for a single chlorine atom. |
| 144/146 | Yes (3:1) | [M - •OC₂H₅]⁺ | Alpha-cleavage at the ester, loss of the ethoxy radical. Forms a stable acylium ion. Expected to be a prominent peak. |
| 161/163 | Yes (3:1) | [M - C₂H₄]•⁺ | Loss of ethylene via McLafferty rearrangement. Requires an accessible gamma-hydrogen, which is present on the methyl group. |
| 154 | No | [M - •Cl]⁺ | Loss of the chlorine radical. The resulting fragment at m/z 154 should be a singlet, confirming the loss. |
| 116/118 | Yes (3:1) | [M - •OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion at m/z 144/146. |
| 43 | No | [C₂H₃O]⁺ | Likely the [CH₃CO]⁺ fragment from rearrangement, or a fragment from the isoxazole ring cleavage. |
Part II: Structural Confirmation by LC-ESI-MS/MS
Principle & Rationale: While GC-MS provides a fingerprint, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts very little energy to the molecule.[12][13] Its primary benefit is the generation of an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This allows for the unambiguous confirmation of the molecular weight. By selecting this [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate controlled, structurally informative fragments to confirm connectivity.[14]
Detailed Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in high-purity methanol or acetonitrile.
-
Dilute to a working concentration of 1-5 µg/mL using the initial mobile phase composition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Rationale: ESI requires polar solvents, and the addition of an acid (formic acid) promotes protonation for efficient [M+H]⁺ ion formation.
-
-
Liquid Chromatography (LC) Conditions:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 50% B to 95% B over 3 minutes. (A simple gradient is sufficient for sample introduction and cleanup).
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
System: Sciex Triple Quad™ 6500+ or equivalent.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: +4500 V.
-
Source Temperature: 400°C.
-
Full Scan (MS1): Scan m/z 100-300 to identify the precursor ion.
-
Product Ion Scan (MS2):
-
Precursor Ion Selection: m/z 190.0 (and 192.0 for confirmation).
-
Collision Gas: Nitrogen.
-
Collision Energy (CE): Ramped from 10-30 eV to observe the onset of different fragmentation channels.
-
-
Predicted ESI-MS/MS Fragmentation Pathways
Fragmentation of the protonated molecule [M+H]⁺ primarily involves the loss of stable, neutral molecules from the labile ester group.
Caption: Predicted CID fragmentation of the [M+H]⁺ ion of the target compound.
Data Summary: Key MS/MS Fragments
| Precursor m/z | Product m/z | Isotope Pattern? | Proposed Neutral Loss | Rationale & Comments |
| 190/192 | - | Yes (3:1) | - | Protonated Molecule [M+H]⁺. Selected for dissociation. |
| 190/192 | 162/164 | Yes (3:1) | C₂H₄ (Ethylene) | Loss of ethylene from the protonated ethyl ester. A common pathway for ethyl esters. |
| 190/192 | 144/146 | Yes (3:1) | C₂H₅OH (Ethanol) | Loss of ethanol, resulting in the same stable acylium ion seen in the EI spectrum. This is a very common and diagnostically useful loss. |
| 190/192 | 116/118 | Yes (3:1) | C₂H₅OH + CO | Subsequent loss of CO from the m/z 144/146 fragment ion. This confirms the carboxylate substructure. |
Integrated Analytical Workflow and Conclusion
A robust analytical strategy for this compound leverages the strengths of both GC-MS and LC-MS/MS. The proposed workflow ensures confident structural confirmation and provides a basis for quantitative analysis and impurity profiling.
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An In-depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No. 3356-96-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile reactivity and diverse biological activities. Within this important class of heterocycles, Ethyl 5-chloro-4-methylisoxazole-3-carboxylate represents a key building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and structural characterization to its applications as a pivotal intermediate in the development of bioactive molecules. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide insights into the underlying chemical principles that guide the rational use of this versatile reagent.
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3356-96-5[1][2][3][4] |
| Molecular Formula | C₇H₈ClNO₃[2][4] |
| Molecular Weight | 189.60 g/mol [1][3] |
| Synonyms | 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester, 3-Carbethoxy-4-methyl-5-chloroisoxazole, 5-chloro-3-ethoxycarbonyl-4-methylisoxazole[5] |
Physicochemical Data:
| Property | Value | Source |
| Purity | Typically ≥95% | [1][3] |
| Intended Use | For laboratory research use only. | [1][3] |
This substituted isoxazole is a stable compound under standard laboratory conditions and serves as a valuable intermediate for further chemical transformations.
Synthesis of the Isoxazole Core: A Mechanistic Perspective
The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction being a particularly powerful and widely employed strategy.[2][6][7][8][9][10] This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene.
The 1,3-Dipolar Cycloaddition Pathway
The formation of the isoxazole ring in this compound and its analogs typically proceeds through the in-situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with an appropriately substituted alkyne. This method is highly regioselective, a critical factor in complex molecule synthesis.[9]
Conceptual Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition:
Caption: General workflow for isoxazole synthesis.
Illustrative Experimental Protocol (Adapted from a similar synthesis)
The following protocol is based on the synthesis of a related isoxazole and illustrates the key steps and chemical principles involved. Note: This is a representative procedure and may require optimization for the synthesis of this compound.
Step 1: Preparation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethyl acetoacetate and pyrrolidine in benzene.
-
Reflux the mixture under a nitrogen atmosphere until the theoretical amount of water is collected.
-
Remove the solvent under reduced pressure to yield the crude ethyl β-pyrrolidinocrotonate, which can often be used without further purification.[11]
Step 2: 1,3-Dipolar Cycloaddition
-
In a three-necked flask fitted with a dropping funnel and a gas inlet, dissolve the enamine intermediate, a primary nitro compound (e.g., 1-nitropropane for the model compound), and triethylamine in chloroform.
-
Cool the flask in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of phosphorus oxychloride in chloroform while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[11]
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel and wash with cold water.
-
Wash the organic layer sequentially with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the final isoxazole ester.[11]
The choice of the primary nitro compound and the enamine ester are critical for determining the final substitution pattern of the isoxazole ring. The use of phosphorus oxychloride as a dehydrating agent facilitates the in-situ formation of the nitrile oxide from the nitro compound.[11]
Applications in Drug Discovery and Agrochemical Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[12][13] The isoxazole ring is a common motif in a variety of pharmaceuticals and agrochemicals.[12][13][14]
Key areas of application include:
-
Herbicide and Fungicide Development: The isoxazole core is a key component in many agrochemicals. The specific substitution pattern of this compound allows for the introduction of various functional groups to modulate the biological activity and target specificity.[12][13]
-
Pharmaceutical Synthesis: Isoxazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[14] This compound serves as a starting material for the synthesis of novel isoxazole-based compounds for structure-activity relationship (SAR) studies in drug discovery.[12][13]
While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in numerous patented compounds, highlighting its importance in discovery research.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group on the isoxazole ring, and potentially other signals depending on the purity and solvent. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl ester carbons, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and ester groups.[17] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |
For researchers working with this compound, it is imperative to acquire and interpret a full set of spectroscopic data to confirm its identity and purity before proceeding with further reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if any symptoms persist.[5]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[5]
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to create a diverse array of more complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the design and discovery of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.
References
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- MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
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Navigating the Physicochemical Landscape of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A Technical Guide
For Immediate Release
This technical guide offers a detailed exploration of the key physical properties, namely the melting and boiling points, of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No. 3356-96-5). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both established data and practical methodologies for property determination. The isoxazole scaffold is a cornerstone in the synthesis of numerous pharmacologically active agents, making a thorough understanding of the physicochemical characteristics of its derivatives essential for predicting solubility, designing purification strategies, and ensuring the stability of active pharmaceutical ingredients.[1][2]
Core Physicochemical Data
A comprehensive review of available literature and safety data provides the following physical property information for this compound.
| Physical Property | Value | Source |
| Boiling Point | 274 °C at 760 mmHg | Safety Data Sheet[3] |
| Melting Point | Data not available | [3][4] |
| Flash Point | 119.5 °C | Safety Data Sheet[3] |
The notable absence of an experimentally determined melting point in publicly accessible databases presents a significant data gap for this compound. This guide will, therefore, also address the theoretical and experimental approaches to ascertain this critical parameter.
Understanding the Properties: An Expert Perspective
The provided boiling point of 274 °C at atmospheric pressure is indicative of a compound with substantial intermolecular forces, likely attributable to the polar isoxazole ring, the ester functionality, and the chloro-substituent. These features contribute to dipole-dipole interactions, which require significant thermal energy to overcome for the substance to transition into the gaseous phase. When compared to other isoxazole derivatives, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate with a boiling point of 71-72 °C at a reduced pressure of 0.5 mmHg, it is evident that the substitution pattern and the presence of a halogen significantly influence volatility.
The lack of a reported melting point suggests that the compound may exist as a high-boiling liquid at room temperature or that its solid-state properties have not been extensively characterized. For drug development professionals, the melting point is a critical parameter that influences solubility, dissolution rate, and the stability of the crystalline form of a drug substance.
Experimental Determination of Physical Properties
For researchers requiring a definitive melting point or wishing to verify the boiling point, standardized experimental protocols are essential.
Workflow for Physical Property Determination
Caption: Workflow for the experimental determination of melting and boiling points.
Protocol for Melting Point Determination
-
Sample Preparation : A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating : The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.
Protocol for Boiling Point Determination
-
Apparatus Setup : A small volume of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
-
Heating : The liquid is heated gently until it boils.
-
Observation : The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb. This stable temperature is the boiling point. For high-boiling substances, vacuum distillation may be employed to prevent decomposition.
Theoretical Approaches to Melting Point Prediction
In the absence of experimental data, computational methods can provide an estimated melting point. Quantitative Structure-Property Relationship (QSPR) models are often employed for this purpose. These models use molecular descriptors to correlate the structure of a compound with its physical properties. For heterocyclic compounds like this compound, descriptors such as molecular weight, polarity, and the presence of specific functional groups are used to predict the melting point. While these predictions are valuable for initial assessments, they should be confirmed by experimental data whenever possible.[5]
Conclusion
This technical guide provides the known boiling point of this compound and highlights the current lack of an experimentally determined melting point. By offering detailed protocols for the experimental determination of these properties and acknowledging the potential of theoretical prediction methods, this document serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. A comprehensive understanding of these fundamental physical properties is paramount for the successful development of new chemical entities.
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- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.PubMed Central.
- MSDS of 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester.Molekula.
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A Technical Guide to the Solubility of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document moves beyond a simple data sheet. It details the foundational principles of solubility, presents robust, step-by-step experimental protocols for accurate measurement, and offers insights into interpreting the resulting data. The methodologies described herein, including the gold-standard shake-flask method coupled with analytical techniques like HPLC and gravimetric analysis, are designed to ensure scientific integrity and reproducibility. This guide serves as a practical tool for any laboratory engaged in the synthesis, development, or analysis of isoxazole derivatives and other active pharmaceutical ingredients (APIs).
Introduction: The Central Role of Solubility
This compound is a substituted isoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research.[1][2] The physicochemical properties of such compounds dictate their behavior in both chemical and biological systems. Among these properties, solubility is arguably one of the most critical. It governs the efficiency of synthetic reactions, the feasibility of purification methods like crystallization, and, in a pharmaceutical context, the bioavailability of an active ingredient.[3][4] A drug must be in solution to be absorbed by the body.[4]
This guide addresses the practical challenge of determining the solubility of this compound in a range of common organic solvents. Understanding these solubility profiles is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and work-up to maximize yield and purity.[5]
-
Crystallization Development: Identifying suitable solvent systems for controlling crystal form (polymorphism) and achieving desired particle size.
-
Formulation Science: Designing stable and effective drug delivery systems.[6]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like chromatography.[7]
The fundamental principle guiding solubility is the adage "like dissolves like," which refers to the polarity of the solute and solvent.[8][9] Solubility is achieved when the energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules favors the dissolved state. This guide will provide the tools to experimentally quantify this balance for the title compound.
Physicochemical Characterization
A predictive understanding of solubility begins with an analysis of the solute and the chosen solvents.
Solute: this compound
Structural Analysis: The molecule's structure contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The ethyl ester (-COOCH₂CH₃), the isoxazole ring (with nitrogen and oxygen heteroatoms), and the electronegative chloro (-Cl) group contribute to the molecule's polarity and potential for dipole-dipole interactions.
-
Non-Polar Moieties: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups form non-polar, hydrophobic regions that will interact favorably with non-polar solvents via London dispersion forces.
Physicochemical Properties:
| Property | Value | Source |
| Density | 1.28 g/cm³ | [11] |
| XLogP3 | 2.2 | [11] |
The XLogP3 value of 2.2 indicates a moderate degree of lipophilicity, predicting that the compound will be more soluble in organic solvents than in water.
Solvent Selection and Properties
The choice of solvents for solubility screening should be strategic, covering a range of polarities and hydrogen bonding capabilities.[12][13] This allows for a comprehensive understanding of the solute-solvent interactions.
| Solvent | Class | Polarity Index | Boiling Point (°C) |
| n-Hexane | Non-Polar | 0.1 | 69 |
| Toluene | Non-Polar | 2.4 | 111 |
| Dichloromethane | Polar Aprotic | 3.1 | 40 |
| Acetone | Polar Aprotic | 5.1 | 56 |
| Acetonitrile | Polar Aprotic | 5.8 | 82 |
| Ethanol | Polar Protic | 4.3 | 78 |
| Methanol | Polar Protic | 5.1 | 65 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 |
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires a robust and well-controlled methodology. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[14][15] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol 1: Equilibrium Solubility via Shake-Flask Method
This protocol establishes a state of thermodynamic equilibrium between the undissolved solid and the solution.
Causality: The use of excess solute is critical to ensure that the solvent is fully saturated at the given temperature. The extended equilibration time allows the system to reach its lowest energy state, providing the true thermodynamic solubility value, as opposed to a kinetic or apparent solubility, which can be misleading.[14]
Methodology:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains visible after the equilibration period.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[15] Some systems may require 48-72 hours; consistency is key.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.[16]
-
Analysis: Determine the concentration of the solute in the clear filtrate using one of the analytical methods described below (Section 3.2).
Workflow Visualization:
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Analytical Quantification Methods
Once a saturated solution is prepared, its concentration must be accurately measured.
This method is straightforward and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation.[17][18]
Trustworthiness: This protocol is self-validating as it is a direct physical measurement. However, its accuracy is dependent on the precision of the analytical balance and ensuring the complete removal of the volatile solvent without degrading the solute. It is most reliable for solubilities >1 mg/mL.[18]
Methodology:
-
Aliquot Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 1.00 mL) of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be well below the solute's melting point to avoid degradation.
-
Drying: Dry the residue to a constant weight in a vacuum oven to ensure all residual solvent is removed.
-
Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated by subtracting the initial weight of the dish from the final weight and dividing by the volume of the aliquot taken.
Solubility (mg/mL) = (Weight of [Dish + Residue] - Weight of Dish) / Volume of Aliquot
HPLC is a highly accurate and sensitive method, ideal for a wide range of solubility concentrations.[7][19] It requires the development of a specific analytical method for the compound.
Trustworthiness: The validity of this method rests on the linearity and reproducibility of the calibration curve. A curve with a high correlation coefficient (R² > 0.999) ensures that the measured response for the unknown sample accurately corresponds to its concentration.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Calibration Curve: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.
-
Sample Preparation: Dilute the filtered saturated solution with the mobile phase to bring its concentration into the range of the calibration curve. A precise dilution factor must be used and recorded.
-
HPLC Analysis: Inject the calibration standards and the diluted sample(s) onto the HPLC system (e.g., a C18 reverse-phase column with a UV detector).
-
Quantification: Plot the peak area of the standards versus their known concentrations to create a calibration curve. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.
-
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original solubility of the saturated solution.
Workflow Visualization:
Caption: Expected Relationship Between Solute and Solvent Polarity.
Safety and Handling Precautions
As with any chemical substance, proper safety protocols must be followed. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS). [20]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [20][21]* Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [20]* Handling: Avoid contact with skin and eyes. Avoid dust formation. Wash hands thoroughly after handling. [21][22]* First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur. [20][22]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [21]
-
Conclusion
This guide provides a robust and scientifically grounded approach to determining the solubility of this compound. By employing the standardized shake-flask method and accurate analytical quantification techniques like HPLC, researchers can generate reliable and reproducible data. This information is invaluable for optimizing synthetic processes, developing purification strategies, and designing effective formulations in pharmaceutical and chemical research. A systematic understanding of solubility, grounded in the principles and protocols outlined here, is a cornerstone of successful chemical development.
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A Researcher's Guide to the Preliminary Biological Screening of Substituted Isoxazole Carboxylates
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the preliminary biological screening of substituted isoxazole carboxylates. Moving beyond a rigid template, this document is structured to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will explore the rationale behind experimental design, detail robust protocols, and provide a basis for the interpretation of screening data, all while emphasizing the critical interplay between chemical structure and biological function.
Introduction: The Isoxazole Carboxylate Scaffold in Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. When functionalized with a carboxylate group, the resulting scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Substituted isoxazole carboxylates have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a fertile ground for the discovery of novel therapeutic leads.[1][4][5] This guide will provide the foundational knowledge and practical methodologies to effectively screen these promising compounds.
Part 1: Synthesis of Substituted Isoxazole Carboxylates - A Foundational Workflow
The journey of screening begins with the synthesis of the compounds of interest. A common and effective method for the preparation of 3-substituted-4-isoxazole carboxylic acids involves a multi-step process starting from a β-ketoester.[6] The choice of starting materials is dictated by the desired substitution pattern on the final isoxazole carboxylate, a key consideration in structure-activity relationship (SAR) studies.
Generalized Synthetic Workflow
Rationale Behind the Synthetic Strategy
This synthetic route is favored for its high regioselectivity, which is crucial for establishing clear structure-activity relationships.[6] The initial cyclization of the β-ketoester with hydroxylamine hydrochloride provides the core isoxazolone ring. The subsequent reaction with DMF-DMA and alkaline hydrolysis is a strategic sequence that allows for the introduction of the carboxylic acid functionality at the 4-position of the isoxazole ring. The mild reaction conditions and generally good yields make this a practical approach for generating a library of analogs for screening.[6]
Part 2: In Vitro Anticancer Screening - Identifying Cytotoxic Potential
A primary focus of isoxazole carboxylate screening is the identification of novel anticancer agents.[5][7] A tiered approach, beginning with broad cytotoxicity screening followed by more specific mechanistic assays, is recommended.
Initial Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content.[8][9][10][11] It is often preferred over metabolic assays like the MTT assay for initial screening due to its sensitivity and the fact that it is less prone to interference from compounds that affect cellular metabolism.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted isoxazole carboxylates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 72-96 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates several times with water to remove TCA and unbound components.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Dye Removal: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with a Tris-base solution and measure the absorbance at approximately 540 nm using a microplate reader.
Mechanistic Insight: Apoptosis Assay via Flow Cytometry
Compounds that exhibit significant cytotoxicity in the initial screen should be further investigated to determine their mechanism of action. Induction of apoptosis is a hallmark of many effective anticancer drugs.[2][5] Flow cytometry using Annexin V and propidium iodide (PI) staining is a powerful technique for detecting and quantifying apoptosis.[12][13][14]
Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells.[12] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable information about the mode of cell death induced by the test compounds.
Part 3: Antimicrobial Susceptibility Testing - The Search for New Antibacterials
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promise in this area.[3][4] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][16][17][18][19]
Protocol for Broth Microdilution MIC Assay[15][16][17]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted isoxazole carboxylates in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Part 4: In Vivo Anti-inflammatory Screening - Assessing Therapeutic Potential in a Living System
For compounds that show promise in in vitro assays, in vivo studies are essential to evaluate their efficacy and safety in a more complex biological system. The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening compounds for acute anti-inflammatory activity.[20][21][22][23][24]
Carrageenan-Induced Paw Edema Protocol[20][21][23]
-
Animal Acclimatization and Grouping: Acclimate rodents (e.g., Wistar rats) to the laboratory conditions. Divide the animals into groups: a control group, a standard drug group (e.g., diclofenac), and test groups for the isoxazole carboxylates.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Part 5: Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from these screening assays must be carefully analyzed to identify lead compounds and to understand the relationship between chemical structure and biological activity.
Quantitative Data Summary
| Assay | Parameter | Description |
| Anticancer (SRB) | IC50 (μM) | The concentration of the compound that causes a 50% inhibition of cell growth. |
| Antimicrobial (Broth Microdilution) | MIC (μg/mL) | The minimum inhibitory concentration that prevents visible bacterial growth. |
| Anti-inflammatory (Paw Edema) | % Inhibition | The percentage reduction in paw edema in treated animals compared to the control group. |
Understanding Structure-Activity Relationships (SAR)
The analysis of SAR is a cornerstone of medicinal chemistry.[1][7] By systematically modifying the substituents on the isoxazole carboxylate scaffold and observing the corresponding changes in biological activity, researchers can identify key structural features that are essential for potency and selectivity. For example, in anticancer studies of isoxazole derivatives, the presence of electron-withdrawing groups on a phenyl ring attached to the isoxazole core has been shown to enhance cytotoxic activity.[2][7] Similarly, in antimicrobial screening, the nature and position of substituents can significantly impact the MIC values against different bacterial strains.
Part 6: In Silico Screening - A Computational Approach to Guide Discovery
In addition to experimental screening, in silico methods such as molecular docking can provide valuable insights into the potential mechanisms of action of substituted isoxazole carboxylates.[25][26][27][28] By modeling the interaction of these compounds with the active sites of known biological targets (e.g., enzymes or receptors), researchers can predict their binding affinities and modes of interaction. This information can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Molecular Docking Workflow
Conclusion
The preliminary biological screening of substituted isoxazole carboxylates is a multifaceted process that requires a combination of synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling. This guide has provided a comprehensive, yet flexible, framework for approaching this endeavor. By understanding the rationale behind experimental choices, adhering to robust protocols, and carefully interpreting the resulting data, researchers can effectively navigate the path from compound synthesis to the identification of promising new therapeutic leads. The versatility of the isoxazole carboxylate scaffold, coupled with the systematic screening approaches outlined herein, holds significant promise for the future of drug discovery.
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The Vanguard of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Isoxazole Derivatives
Foreword: The Enduring Potency of the Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands as a testament to the power of heterocyclic scaffolds in drug discovery. This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, is not merely a structural curiosity but a versatile and potent pharmacophore. Its unique electronic properties and capacity for diverse molecular interactions have cemented its role in a wide array of therapeutic agents, from antibiotics to anticancer and anti-inflammatory drugs.[1][2][3][4] This guide is crafted for the discerning researcher, the dedicated scientist, and the forward-thinking drug development professional. It is an in-depth exploration of the discovery and synthesis of novel isoxazole derivatives, moving beyond mere recitation of protocols to a deeper understanding of the "why" behind the "how." Herein, we delve into the strategic considerations, mechanistic underpinnings, and practical execution of isoxazole synthesis and evaluation, empowering you to navigate this exciting field with precision and insight.
Chapter 1: Strategic Pathways to Isoxazole Synthesis – A Tale of Two Core Methodologies
The construction of the isoxazole ring is a mature field, yet one that continues to evolve with the advent of new synthetic technologies. At its heart, the synthesis of isoxazoles is dominated by two primary and highly effective strategies: the cyclization of 1,3-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. The choice between these pathways is a strategic one, dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
The Classic Condensation: Building from 1,3-Dicarbonyl Precursors
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a robust and time-honored method for the formation of the isoxazole ring.[5] This approach is particularly valuable for the synthesis of 3,5-disubstituted isoxazoles. The underlying mechanism involves a series of condensation and cyclization steps, offering a straightforward route to a diverse range of derivatives.
A particularly effective modern iteration of this classic method involves the use of chalcones (α,β-unsaturated ketones) as the 1,3-dicarbonyl equivalent. Chalcones, readily synthesized through a Claisen-Schmidt condensation, serve as versatile precursors to a vast library of isoxazole derivatives.[6][7]
Experimental Protocol 1: Synthesis of Isoxazole Derivatives from Chalcones
This protocol outlines a general procedure for the synthesis of isoxazoles from chalcone intermediates.
Step 1: Synthesis of Chalcone Intermediate
-
In a round-bottom flask, dissolve the appropriate aromatic ketone (0.01 mol) and aromatic aldehyde (0.01 mol) in ethanol (25 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 3.5 mL of 6M NaOH) and stir the mixture at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.[6]
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (25 mL).[3]
-
Add sodium acetate (0.015 mol) to the mixture.[3]
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.[2][8]
-
After completion, concentrate the reaction mixture and pour it into ice-cold water to precipitate the isoxazole derivative.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the purified product.
The Power of Pericyclic Reactions: [3+2] Cycloaddition with Nitrile Oxides
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a highly efficient and regioselective method for constructing the isoxazole or isoxazoline ring, respectively.[9][10][11][12] This powerful transformation allows for the creation of complex isoxazole derivatives with a high degree of control over the substitution pattern. A key challenge in this methodology is the transient nature of nitrile oxides, which necessitates their in situ generation.
Several methods exist for the in situ generation of nitrile oxides, with the dehydrohalogenation of hydroximinoyl chlorides and the oxidation of aldoximes being the most common.[9][13]
Experimental Protocol 2: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
This protocol details the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.
Step 1: Preparation of the Aldoxime
-
Dissolve the corresponding aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate or pyridine.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by removing the solvent and partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the aldoxime.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
In a reaction vessel, dissolve the aldoxime (1 equivalent) and the alkyne (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or THF).
-
Add an oxidizing agent such as sodium hypochlorite or a hypervalent iodine reagent (e.g., diacetoxyiodobenzene) and a base (e.g., triethylamine).[13][14][15]
-
Stir the reaction at room temperature. The nitrile oxide is generated in situ and undergoes immediate cycloaddition with the alkyne.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired isoxazole derivative.
Accelerating Discovery: The Role of Modern Synthetic Technologies
In the quest for novel isoxazole derivatives, efficiency is paramount. Modern synthetic techniques such as microwave-assisted synthesis and ultrasound irradiation have emerged as powerful tools to accelerate reaction times, improve yields, and promote greener chemical processes.[1][16][17][18][19]
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[1][16][17][18] This technique has been successfully applied to both the condensation and cycloaddition routes for isoxazole synthesis.
Experimental Protocol 3: Microwave-Assisted Synthesis of Isoxazoles from Chalcones
-
In a microwave-safe vessel, combine the chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and a base such as sodium hydroxide in ethanol.[1]
-
Place the vessel in a microwave reactor and irradiate at a specific wattage (e.g., 210 W) for a short duration (e.g., 10-15 minutes).[1]
-
Monitor the reaction completion by TLC.
-
After cooling, place the reaction mixture in an ice bath to precipitate the isoxazole derivative.[1]
-
Filter and recrystallize the product.
Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce cavitation, which can enhance reaction rates and yields. This green chemistry approach has been effectively used in the synthesis of isoxazoles, often at lower temperatures and with shorter reaction times compared to conventional methods.[19]
Chapter 2: From Bench to Biology – Evaluating the Therapeutic Potential
The synthesis of a novel isoxazole derivative is but the first step on the long road of drug discovery. A rigorous and systematic evaluation of its biological activity is crucial to ascertain its therapeutic potential. This chapter provides an overview of key in vitro assays for assessing the antimicrobial, anticancer, and anti-inflammatory properties of newly synthesized isoxazole compounds.
Combating Microbial Threats: Antimicrobial Activity Assessment
The rise of antimicrobial resistance is a pressing global health crisis, and the discovery of new antimicrobial agents is of paramount importance. Isoxazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][8][20][21]
Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
This protocol is a standard method for quantifying the antimicrobial activity of a compound.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][20][21]
-
Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
The War on Cancer: In Vitro Anticancer Evaluation
Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a continuous endeavor. Isoxazole-containing compounds have shown promising cytotoxic activity against various cancer cell lines.[22][23][24][25][26]
Experimental Protocol 5: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][25]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[22][26]
Quelling the Fire: Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isoxazole derivatives have emerged as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[27][28][29]
Experimental Protocol 6: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model for evaluating the acute anti-inflammatory activity of novel compounds.[27][30]
-
Animal Model: Use adult male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test isoxazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Chapter 3: Structure-Activity Relationship (SAR) and Bioisosteric Design
The journey from a hit compound to a lead candidate is guided by the principles of Structure-Activity Relationship (SAR). SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This iterative process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties. For isoxazole derivatives, key areas for modification include the substituents at the 3, 4, and 5-positions of the ring.
Bioisosterism: A Strategy for Optimization
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. The isoxazole ring itself can act as a bioisostere for other functionalities, such as an amide or an ester, offering a way to improve metabolic stability or receptor binding.[8][15][31][32] Conversely, modifying the isoxazole core by replacing it with other five-membered heterocycles can also be a fruitful avenue for SAR exploration.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting results and communicating findings. The following tables provide templates for organizing quantitative data from the described assays.
Table 1: Antimicrobial Activity of Novel Isoxazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| IZD-001 | 16 | 32 | 64 |
| IZD-002 | 8 | 16 | 32 |
| IZD-003 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 2: In Vitro Cytotoxicity of Novel Isoxazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| IZD-004 | 12.5 | 25.1 | 18.7 |
| IZD-005 | 5.2 | 8.9 | 6.4 |
| IZD-006 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Table 3: In Vivo Anti-inflammatory Activity of Novel Isoxazole Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| IZD-007 | 10 | 45.2 |
| IZD-008 | 10 | 62.8 |
| IZD-009 | 10 | 15.1 |
| Indomethacin | 10 | 75.4 |
Visualizing the Workflow and Mechanisms
Diagrams are invaluable for illustrating complex processes. The following are Graphviz (DOT language) scripts for generating diagrams of the synthetic workflows and a representative biological pathway.
Caption: Workflow for the synthesis of isoxazole derivatives from chalcones.
Caption: Workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.
Caption: Principle of the MTT assay for cell viability.
Conclusion: The Future of Isoxazole-Based Drug Discovery
The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from classic condensations to modern microwave-assisted reactions, provide a robust toolkit for the creation of diverse isoxazole libraries. Coupled with the detailed protocols for biological evaluation, researchers are well-equipped to identify and optimize promising lead compounds. The future of isoxazole-based drug discovery will undoubtedly be shaped by the integration of innovative synthetic strategies, high-throughput screening, and a deeper understanding of the molecular targets of these versatile compounds. It is our hope that this guide will serve as a valuable resource for those at the forefront of this exciting and impactful field.
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An In-Depth Technical Guide to the Reactivity Profile of the Isoxazole Ring with Chloro and Methyl Substituents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its reactivity is of paramount importance for the synthesis of novel derivatives and the functionalization of existing molecules. This guide provides a comprehensive analysis of the reactivity profile of the isoxazole ring, with a specific focus on the directing and activating/deactivating effects of chloro and methyl substituents. We will delve into the electronic properties of the isoxazole nucleus, explore how these substituents modulate its reactivity towards electrophilic and nucleophilic attack, and discuss other significant transformations such as metal-catalyzed cross-coupling and ring-opening reactions. This document aims to equip researchers with the fundamental knowledge and practical insights necessary to strategically design and execute synthetic routes involving substituted isoxazoles.
The Electronic Landscape of the Isoxazole Ring
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. This arrangement results in a unique electronic distribution that governs its chemical behavior. The electronegative oxygen and nitrogen atoms create a π-electron deficient system, which generally makes the isoxazole ring less reactive towards electrophilic aromatic substitution compared to benzene.
The positions on the isoxazole ring are numbered starting from the oxygen atom as 1, the nitrogen as 2, and the carbons as 3, 4, and 5. The electron density is not uniform across the ring; the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Conversely, the C3 and C5 positions are more electron-deficient and are potential sites for nucleophilic attack, particularly if a suitable leaving group is present.
The Influence of Chloro and Methyl Substituents
The introduction of substituents, such as chloro and methyl groups, significantly alters the electronic properties and, consequently, the reactivity of the isoxazole ring.
Chloro Substituents: An Electron-Withdrawing Halogen
A chloro substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This is a deactivating effect for electrophilic aromatic substitution, making the ring less reactive.
-
Mesomeric Effect (+M): The lone pairs on the chlorine atom can be donated to the aromatic system through resonance. This is an activating effect for electrophilic aromatic substitution.
In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the ring towards electrophiles. However, the mesomeric effect still directs incoming electrophiles to the ortho and para positions relative to the halogen. On an isoxazole ring, a chloro substituent will generally direct electrophilic attack to the C4 position, although the overall reaction rate will be slower than that of unsubstituted isoxazole.
Conversely, the strong electron-withdrawing nature of the chloro group makes the carbon to which it is attached more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) .[3] This is a crucial aspect of the reactivity of chloro-substituted isoxazoles, enabling the introduction of a wide range of nucleophiles.
Methyl Substituents: An Electron-Donating Alkyl Group
A methyl substituent primarily exerts two electron-donating effects:
-
Inductive Effect (+I): The methyl group donates electron density to the ring through the sigma bond, increasing the ring's nucleophilicity.
-
Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π-system of the isoxazole ring also donates electron density.
Both effects are activating, making the isoxazole ring more reactive towards electrophilic aromatic substitution. A methyl group will also direct incoming electrophiles to the ortho and para positions. On the isoxazole ring, a methyl group at C3 or C5 will strongly activate the C4 position for electrophilic attack.
Key Reaction Classes of Substituted Isoxazoles
The interplay of the inherent reactivity of the isoxazole ring and the electronic effects of chloro and methyl substituents dictates the outcome of various chemical transformations.
Electrophilic Aromatic Substitution
As previously mentioned, electrophilic attack on the isoxazole ring preferentially occurs at the C4 position.[4]
-
With a Methyl Substituent: A methyl group at C3 or C5 will enhance the rate of electrophilic substitution at C4.
-
With a Chloro Substituent: A chloro substituent will decrease the rate of reaction but will still direct the electrophile to the C4 position. If the C4 position is blocked, substitution may occur at other available positions, but this is less common.
A powerful method for the synthesis of substituted isoxazoles is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[5][6] This approach allows for the introduction of various substituents at the 3, 4, and 5 positions.
Nucleophilic Substitution
The presence of a chloro substituent is key for enabling nucleophilic substitution reactions on the isoxazole ring. The reaction of 3-chloromethyl-5-arylisoxazoles with various nucleophiles, such as phenols and thiols, allows for the introduction of diverse functional groups.[7]
Metal-Catalyzed Cross-Coupling Reactions
Halogenated isoxazoles, particularly those with chloro, bromo, or iodo substituents, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.[8][9] These reactions are invaluable for the construction of complex molecules and the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction of a haloisoxazole with a boronic acid or ester.
-
Sonogashira Coupling: Reaction of a haloisoxazole with a terminal alkyne.[10]
-
Heck Coupling: Reaction of a haloisoxazole with an alkene.[10]
-
Buchwald-Hartwig Amination: Reaction of a haloisoxazole with an amine.
These reactions provide a versatile toolkit for the late-stage functionalization of isoxazole-containing molecules. For instance, palladium-catalyzed direct C-H arylation at the 5-position of isoxazoles has also been achieved.[11]
Ring-Opening Reactions
The isoxazole ring can undergo ring-opening reactions under various conditions, providing access to other important structural motifs.[12][13] These reactions often involve cleavage of the weak N-O bond.
-
Reductive Ring Opening: Catalytic hydrogenation or reduction with agents like iron powder can lead to the cleavage of the N-O bond, yielding various products depending on the substituents and reaction conditions.[14][15][16]
-
Base-Catalyzed Ring Opening: Strong bases can induce ring-opening of isoxazoles, particularly those with activating groups.[13]
-
Transition Metal-Catalyzed Ring Opening: Metals like iron and ruthenium can catalyze the ring-opening and subsequent annulation of isoxazoles to form other heterocyclic systems like pyrroles and pyridines.[12]
-
Ring-Opening Fluorination: Treatment of isoxazoles with an electrophilic fluorinating agent can lead to ring-opening and the formation of fluorinated carbonyl compounds.[17][18]
Cycloaddition Reactions
The isoxazole ring itself can participate in cycloaddition reactions, although this is less common than its formation via cycloaddition. A more prevalent strategy is the synthesis of the isoxazole ring itself through a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[1][19][20] This is a highly versatile and widely used method for constructing the isoxazole core.
Reactions with Organometallic Reagents
Grignard reagents can react with substituted isoxazoles in several ways. Regioselective addition to isoxazole-4,5-dicarboxylate esters has been reported to occur at the 5-ester position.[21] Nickel-catalyzed reactions of isoxazoles with Grignard reagents can lead to reduction or ring-opening products.[22]
Synthetic Strategies and Methodologies
The synthesis of isoxazoles with specific chloro and methyl substitution patterns is crucial for accessing desired reactivity profiles.
Synthesis of Chloro-Methyl-Substituted Isoxazoles
A common method for synthesizing 5-(chloromethyl)isoxazoles involves the reaction of aldoximes with 2,3-dichloropropene.[23] This provides a direct route to isoxazoles bearing a reactive chloromethyl group. The synthesis of 3-substituted 5-chloromethylisoxazoles can be achieved from aldoximes and 2,3-dichloro-1-propene.[23]
Experimental Workflow: Synthesis of a 3-Methyl-5-(chloromethyl)isoxazole
Caption: Synthetic workflow for 3-methyl-5-(chloromethyl)isoxazole.
Protocol:
-
Oxime Formation: To a solution of hydroxylamine hydrochloride in water, add sodium bicarbonate portion-wise until the effervescence ceases. Then, add acetaldehyde dropwise while maintaining the temperature below 20°C. Stir the reaction mixture for 1-2 hours.
-
Cycloaddition: To the aqueous solution of acetaldehyde oxime, add 2,3-dichloropropene and a suitable base such as triethylamine. Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-methyl-5-(chloromethyl)isoxazole.
Data Summary
| Substituent | Position | Electronic Effect | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Directing Effect (Electrophilic) |
| -CH₃ | C3 or C5 | +I, Hyperconjugation (Activating) | Increased | No significant effect | C4 |
| -Cl | C3 or C5 | -I, +M (Deactivating) | Decreased | Increased at the carbon of attachment | C4 |
| -Cl | C4 | -I, +M (Deactivating) | Decreased | No significant direct effect | C3 and C5 (less favorable) |
Logical Relationships in Reactivity
Caption: Influence of substituents on isoxazole reactivity.
Conclusion
The reactivity of the isoxazole ring is a finely tunable property that can be strategically manipulated through the introduction of substituents like chloro and methyl groups. A thorough understanding of their electronic effects is paramount for predicting reaction outcomes and designing efficient synthetic routes. Chloro substituents, while deactivating the ring towards electrophilic attack, open up avenues for nucleophilic substitution and provide a handle for a vast array of metal-catalyzed cross-coupling reactions. Conversely, methyl groups activate the ring, facilitating electrophilic functionalization. This guide has provided a foundational understanding of these principles, supported by key reaction classes and synthetic methodologies, to empower researchers in their endeavors to explore the rich chemistry of substituted isoxazoles for applications in drug discovery and materials science.
References
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- Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed. (n.d.).
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- Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes - J-Stage. (n.d.).
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- NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS' Ernest. (n.d.).
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An In-depth Technical Guide to the Structural Characterization of 4-Methylisoxazole Compounds
Abstract
The 4-methylisoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and steric properties necessitate unambiguous structural verification to ensure efficacy, safety, and intellectual property compliance. This technical guide provides a comprehensive, in-depth analysis of the essential analytical techniques required for the complete structural characterization of 4-methylisoxazole derivatives. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy, and Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the highest degree of scientific integrity in molecular characterization.
Introduction: The Significance of the 4-Methylisoxazole Core
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts a distinct electronic character and reactivity profile.[1] The introduction of a methyl group at the C4 position creates the 4-methylisoxazole moiety, a structural motif found in a wide array of pharmacologically active compounds.[2] Its prevalence stems from its ability to act as a stable, lipophilic bioisostere for other functional groups, enhancing metabolic stability and modulating ligand-receptor interactions.
Precise structural characterization is not merely an academic exercise; it is the bedrock of drug discovery and development. An error in assigning stereochemistry or confirming connectivity can lead to the pursuit of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines.[3] This guide establishes an integrated analytical workflow to provide definitive structural proof for novel 4-methylisoxazole compounds.
Spectroscopic Elucidation: Assembling the Molecular Puzzle
Spectroscopic methods provide the primary data for determining the constitution of a molecule—how atoms are connected. For 4-methylisoxazole derivatives, NMR, MS, and IR spectroscopy are complementary techniques that, when used in concert, can build a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecule.[4]
2.1.1 ¹H NMR Spectroscopy: Identifying Key Protons
The ¹H NMR spectrum provides the initial fingerprint of a 4-methylisoxazole derivative. The key diagnostic signals are:
-
C4-Methyl Protons (H₆): This signal typically appears as a sharp singlet in the upfield region, approximately δ 2.0-2.3 ppm . Its integration value of 3H is a clear indicator of the methyl group.
-
C5-Proton (H₅): The proton at the C5 position of the isoxazole ring is deshielded and typically resonates as a singlet around δ 8.2-8.5 ppm .
-
C3-Proton (H₃): Similarly, the C3 proton, if present, appears as a singlet in the region of δ 8.5-8.8 ppm .
The precise chemical shifts are influenced by the nature of the substituents at the C3 and C5 positions. Electron-withdrawing groups will shift the H₃ and H₅ signals further downfield, while electron-donating groups will cause an upfield shift.
2.1.2 ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For a substituted 4-methylisoxazole core, the following resonances are characteristic:
-
C4-Methyl Carbon (C₆): An upfield signal around δ 7-12 ppm .
-
C4 Carbon: A quaternary carbon signal typically found between δ 110-120 ppm .[5]
-
C3 and C5 Carbons: These carbons are significantly deshielded due to their proximity to the heteroatoms and their involvement in the π-system. They typically resonate in the range of δ 150-170 ppm .[5][6] The specific chemical shifts are highly dependent on the attached substituents.
Table 1: Typical NMR Chemical Shift Ranges for a 4-Methylisoxazole Core
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C3-Substituent | - | Dependent on substituent | - |
| C4-CH₃ | 2.0 - 2.3 (singlet) | 7 - 12 | Key diagnostic signal for the 4-methyl substitution. |
| C4 | - | 110 - 120 | Quaternary carbon, no signal in ¹H NMR. |
| C5-H | 8.2 - 8.5 (singlet) | 150 - 165 | Position is sensitive to the C5 substituent's electronic effects. |
| C3-H | 8.5 - 8.8 (singlet) | 155 - 170 | Position is sensitive to the C3 substituent's electronic effects. |
Note: Values are approximate and can vary based on solvent and substituent effects. Data compiled from various sources.[5][7]
2.1.3 Advanced 2D NMR Techniques
For complex derivatives, 2D NMR experiments are essential to unambiguously assign signals and confirm connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively linking the ¹H and ¹³C signals for the C4-methyl and any C-H bonds on substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting substituents to the isoxazole ring. For example, a correlation from the C4-methyl protons (H₆) to both C4 and C5 would be expected.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through three bonds). While less critical for the core itself (which has many isolated spin systems), it is vital for elucidating the structure of aliphatic or aromatic substituents.
Protocol 1: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 4-methylisoxazole compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (HSQC, HMBC) spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).[4]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues.[8]
2.2.1 Ionization Techniques
-
Electron Impact (EI): A high-energy technique that often leads to extensive fragmentation. While the molecular ion (M⁺˙) may be weak, the resulting fragments are highly reproducible and useful for structural fingerprinting.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for generating protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[5] This is the method of choice for confirming the molecular weight.
2.2.2 Characteristic Fragmentation of the Isoxazole Ring
The isoxazole ring is susceptible to cleavage upon ionization. The most common fragmentation pathway involves the cleavage of the weak N-O bond, which is a key diagnostic event.[9][10] Subsequent rearrangements and losses of small molecules (e.g., RCN, CO) can provide information about the substituents at C3 and C5.[9] For instance, the loss of the substituent at the 4-position (in this case, the isoxazolyl group itself from a larger molecule) is a noted fragmentation pathway.[9]
Vibrational Spectroscopy (FTIR & Raman): Probing Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in the molecule.
Key diagnostic bands for a 4-methylisoxazole derivative include:
-
C=N Stretching: A characteristic absorption band is typically observed in the region of 1600-1615 cm⁻¹ .[5]
-
Ring C=C Stretching: Bands for the double bonds within the ring appear around 1570-1595 cm⁻¹ .
-
N-O Stretching: This vibration is often found in the 1400-1450 cm⁻¹ region.
The spectrum will also show bands corresponding to the C-H stretching of the methyl group and any other functional groups on the substituents (e.g., a strong C=O stretch for a ketone, broad O-H stretch for an alcohol).
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods reveal molecular connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[11] It is considered the "gold standard" for structural validation, revealing precise bond lengths, bond angles, and stereochemistry.[3][11]
Protocol 2: Single-Crystal X-ray Crystallography Workflow
-
Crystal Growth (The Crucial Step): The primary challenge is to grow a single, high-quality crystal free of defects. This is often achieved by slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm) is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded by a detector.[11]
-
Structure Solution and Refinement: The diffraction data is used to generate an electron density map. From this map, the positions of the atoms are determined. This initial model is then refined to best fit the experimental data, yielding a final structure with high precision.[11]
-
Data Analysis: The final output includes the exact atomic coordinates, bond lengths, bond angles, and torsional angles, providing definitive proof of the molecular structure.
The level of detail from crystallography is essential for understanding structure-activity relationships and for guiding rational drug design.[11]
An Integrated Strategy for Structural Characterization
No single technique is sufficient for complete characterization. An integrated approach is necessary, where the results from each method are used to build and validate the final structural assignment. The workflow below illustrates a logical and efficient strategy.
Figure 1: An integrated workflow for the structural characterization of novel 4-methylisoxazole compounds.
Conclusion
The structural characterization of 4-methylisoxazole compounds is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the molecular framework, while mass spectrometry provides essential confirmation of molecular weight and formula. Vibrational spectroscopy offers complementary data on functional groups. For absolute and unambiguous proof, single-crystal X-ray crystallography remains the unparalleled gold standard. By following the integrated and self-validating workflow presented in this guide, researchers can ensure the scientific integrity of their findings, accelerating the journey from molecular discovery to therapeutic application.
References
- The mass spectral fragmentation of isoxazolyldihydropyridines. (n.d.). UM Impact.
- Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.). ResearchGate.
- Gülçin, I., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). PubMed.
- Mass spectrometry of oxazoles. (n.d.). HETEROCYCLES.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). PubMed Central.
- Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. (2023). Oriental Journal of Chemistry.
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). RSC Publishing.
- 4-Methyl-1,2-oxazole. (n.d.). PubChem.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
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- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Course Hero.
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An In-Depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous FDA-approved drugs, where it can act as a bioisosteric replacement for other functional groups, participate in crucial binding interactions with biological targets, and enhance metabolic stability.[2] The diverse biological activities associated with isoxazole derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—underscore their significance in the development of novel therapeutics.[1][3][4]
This guide provides a detailed technical overview of a specific, functionalized isoxazole derivative: Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No: 3356-96-5).[5] While this particular molecule is primarily available for research purposes and not extensively characterized in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of more complex pharmaceutical agents.[6] We will explore its chemical properties, a plausible and detailed synthetic route based on established isoxazole chemistry, and its potential applications in drug development, drawing insights from closely related analogues.
Chemical Properties and Structure
This compound is a substituted isoxazole with the following key structural features: an ethyl ester at the 3-position, a methyl group at the 4-position, and a chloro group at the 5-position. These functional groups provide multiple reactive handles for further chemical modification, making it a valuable building block in synthetic organic chemistry.
| Property | Value | Source |
| CAS Number | 3356-96-5 | [5] |
| Molecular Formula | C7H8ClNO3 | [7] |
| Molecular Weight | 189.60 g/mol | [5] |
| IUPAC Name | This compound | [8] |
| Synonyms | 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester, 3-Carbaethoxy-4-methyl-5-chlor-isoxazol | [8] |
Synthesis of this compound: A Plausible Synthetic Protocol
Proposed Reaction Scheme:
The synthesis involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydroxylamine hydrochloride . The beta-ketoester provides the carbon backbone, while hydroxylamine hydrochloride serves as the source of the nitrogen and oxygen atoms for the isoxazole ring.
Experimental Protocol:
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
Addition of Beta-Ketoester: To the stirred solution, add ethyl 4-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Rationale Behind Experimental Choices:
-
Solvent System: A mixture of ethanol and water is often used to ensure the solubility of both the organic beta-ketoester and the inorganic hydroxylamine hydrochloride and base.
-
Base: Sodium acetate is used to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine base which is the reactive species.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a more efficient conversion to the desired product.
Visualization of the Synthetic Workflow:
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristic signals based on the analysis of structurally similar isoxazole derivatives. These predictions can guide the characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Ester Protons: A quartet signal around δ 4.2-4.4 ppm (for the -OCH2- group) and a triplet signal around δ 1.2-1.4 ppm (for the -CH3 group).
-
Methyl Group Proton: A singlet signal around δ 2.2-2.5 ppm for the methyl group at the 4-position of the isoxazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl Carbon: A signal in the range of δ 160-165 ppm.
-
Isoxazole Ring Carbons: Signals corresponding to the C3, C4, and C5 carbons of the isoxazole ring, with the carbon bearing the chloro group (C5) expected to be significantly downfield.
-
Ethyl Ester Carbons: Signals for the -OCH2- carbon around δ 60-65 ppm and the -CH3 carbon around δ 14-15 ppm.
-
Methyl Group Carbon: A signal for the methyl group at the C4 position, typically in the range of δ 10-15 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C=N Stretch: An absorption band in the region of 1600-1650 cm⁻¹ for the C=N bond within the isoxazole ring.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (189.60 g/mol ). The presence of a chlorine atom should be evident from the characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.
Potential Applications in Drug Development
The therapeutic potential of this compound can be inferred from the broad spectrum of biological activities reported for other isoxazole derivatives.[10] Its structure makes it an attractive starting point for the synthesis of novel drug candidates.
-
Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[3] The functional groups on this compound allow for its incorporation into larger molecules designed to target specific pathways in cancer cells.
-
Antimicrobial Agents: The isoxazole scaffold is present in several antibacterial and antifungal drugs.[4] This compound could serve as a precursor for the development of new antimicrobial agents to combat drug-resistant pathogens.
-
Anti-inflammatory Drugs: Some isoxazole derivatives are known to exhibit anti-inflammatory properties, suggesting that derivatives of this compound could be explored for the treatment of inflammatory diseases.[2]
Conclusion
This compound is a promising, yet under-characterized, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications based on the well-documented bioactivity of the isoxazole class of compounds. Further experimental validation of the proposed synthesis and a thorough investigation of the biological activities of its derivatives are warranted to fully unlock the therapeutic potential of this versatile molecule.
References
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Biological Evaluation of Newly Synthesized Isoxazole Deriv
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- 5-methyl-3-isoxazole carboxylic acid hydrazides.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]
- Ethyl 5-chloro-3-methylisoxazole-4-carboxyl
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An In-Depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and conformational features make it a privileged structure in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. The strategic placement of the chloro, methyl, and ethyl carboxylate groups on the isoxazole ring provides a versatile platform for chemical elaboration, making it a crucial intermediate in the synthesis of complex molecules for agrochemical and pharmaceutical applications.[2] This document serves as a comprehensive technical resource, providing in-depth insights into its synthesis, spectroscopic characterization, and strategic applications in drug discovery.
Identifier: InChIKey
The International Chemical Identifier Key (InChIKey) for this compound is JJDXFKFEDCSVIB-UHFFFAOYSA-N .
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3356-96-5 | [3][4] |
| Molecular Formula | C₇H₈ClNO₃ | [4] |
| Molecular Weight | 189.60 g/mol | [3] |
| Appearance | Likely a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Condensation of Ethyl 2-chloro-3-oxobutanoate with Hydroxylamine
This method is predicated on the well-established reaction of 1,3-dicarbonyl compounds with hydroxylamine to form the isoxazole core.
Caption: Proposed synthesis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of analogous isoxazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.
-
Base Addition: To this solution, add a mild base such as sodium acetate (1.5 equivalents) portion-wise with stirring. The base is crucial for neutralizing the hydrochloride and facilitating the condensation.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality and Mechanistic Considerations
The reaction proceeds through a nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and dehydration to form the stable aromatic isoxazole ring. The regioselectivity of the cyclization is a critical aspect, and in this case, the desired isomer is expected to be the major product.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not publicly available, we can predict the key spectroscopic features based on the analysis of closely related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and diagnostic.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | 1.3-1.4 | Triplet | 3H |
| Ethyl -CH₂- | 4.3-4.4 | Quartet | 2H |
| Methyl -CH₃ | 2.4-2.5 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon NMR will provide confirmation of the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Ethyl -C H₂- | ~62 |
| Methyl -C H₃ | ~10 |
| Isoxazole C3 | ~158 |
| Isoxazole C4 | ~115 |
| Isoxazole C5 | ~155 |
| Carbonyl C=O | ~160 |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 189 and 191 in an approximately 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) and subsequent cleavages of the isoxazole ring.
Reactivity and Application as a Synthetic Intermediate
The chemical architecture of this compound makes it a highly versatile building block for further chemical transformations.
Caption: Reactivity of the target molecule.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C5 position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functionalities.
-
Ester Manipulation: The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the ester can be reduced to a primary alcohol.
-
Cross-Coupling Reactions: The chloro group at C5 can potentially participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Utility in Drug Discovery: A Gateway to Bioactive Molecules
The isoxazole moiety is a well-established pharmacophore, and this compound serves as an excellent starting point for the synthesis of isoxazole-containing drug candidates. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are found in various patented compounds. For instance, related 5-aminoisoxazole derivatives are utilized as unnatural amino acids in the synthesis of peptidomimetics, which are of great interest in drug development.[1][4] The strategic placement of reactive handles on the title compound allows for its incorporation into larger, more complex molecules through fragment-based drug design and lead optimization campaigns.
Conclusion
This compound, with its unique combination of functional groups on a privileged heterocyclic scaffold, represents a valuable and versatile building block for chemical synthesis. Its straightforward, albeit proposed, synthesis and predictable reactivity make it an attractive starting material for the construction of novel molecular entities with potential applications in both the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of this key intermediate, empowering researchers and scientists to leverage its full potential in their discovery programs.
References
- Amir, M. et al. (2010). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
- Babu, K. S. et al. (2015). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl (S)
- CymitQuimica.
- MySkinRecipes.
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- Google Patents. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides.
- Google Patents. (1984). Process for preparing 3-hydroxy-5-methylisoxazole.
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2012).
- National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central.
- National Center for Biotechnology Information. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
- National Center for Biotechnology Information. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.
- National Center for Biotechnology Information. Ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)
- Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- Oriental Journal of Chemistry. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone.
- Pareek, A. K. et al. (2021). "Synthesis and characterization of azopyrazole and azoisoxazole derivatives from substituted aniline" 1.
- ResearchGate. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Stenutz.
- StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast | Free Essay Example.
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- MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate via Regioselective 1,3-Dipolar Cycloaddition
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is centered on a highly regioselective 1,3-dipolar cycloaddition between an alkyne dipolarophile and a halogenated nitrile oxide generated in situ. We will elucidate the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for characterization and purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction & Strategic Overview
Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core of numerous pharmacologically active agents, including antibiotics, anti-inflammatory drugs, and CNS modulators.[1] Their utility stems from their relative stability and their ability to act as bioisosteres for other functional groups, enhancing properties like metabolic stability and target binding affinity.
The 1,3-dipolar cycloaddition reaction is one of the most powerful and convergent methods for constructing the isoxazole ring system.[2][3] This reaction involves the concertedly-allowed [3+2] cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne or alkene).[4] The primary advantages of this approach include high atom economy, excellent control over regioselectivity, and the use of readily accessible starting materials.
For the synthesis of the target molecule, This compound , our strategy involves the reaction of ethyl tetrolate as the dipolarophile with chloroformonitrile oxide , the 1,3-dipole. The chloroformonitrile oxide is a highly reactive intermediate and is generated in situ from a stable precursor, dichloroformaldoxime, via base-mediated elimination of hydrogen chloride.[5]
Reaction Mechanism & Regioselectivity
The success of this synthesis hinges on the predictable regioselectivity of the cycloaddition, which is governed by the electronic properties of the reacting partners according to Frontier Molecular Orbital (FMO) theory.[4]
-
In Situ Generation of the 1,3-Dipole: Dichloroformaldoxime is treated with a non-nucleophilic organic base, such as triethylamine (TEA). The base abstracts a proton, facilitating the elimination of a chloride ion to generate the transient, high-energy chloroformonitrile oxide.
-
Cycloaddition: The generated nitrile oxide immediately reacts with the alkyne, ethyl tetrolate.
-
Regioselectivity: The reaction's regioselectivity is dictated by the electronic polarization of both the nitrile oxide and the alkyne.[6]
-
Chloroformonitrile Oxide (Cl-C≡N⁺-O⁻): The carbon atom is electrophilic, while the oxygen atom is nucleophilic.
-
Ethyl Tetrolate (CH₃-C≡C-COOEt): The alkyne is polarized. The carbon atom adjacent to the electron-withdrawing ethyl carboxylate group (C3 position) is electron-deficient (electrophilic), while the carbon adjacent to the electron-donating methyl group (C4 position) is more electron-rich (nucleophilic).
-
The most favorable FMO interaction occurs between the HOMO of the alkyne and the LUMO of the nitrile oxide. This leads to the nucleophilic oxygen of the nitrile oxide attacking the more electrophilic carbon of the alkyne (C3), and the electrophilic carbon of the nitrile oxide attacking the more nucleophilic carbon of the alkyne (C4). This orbital alignment ensures the formation of the desired regioisomer: This compound .[7][8]
Mechanism Diagram
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| Dichloroformaldoxime | CCl₂NOH | 113.93 | 1.14 g | 10.0 | 1.0 | Caution: Lachrymator |
| Ethyl Tetrolate | C₆H₈O₂ | 112.13 | 1.23 g | 11.0 | 1.1 | Use high purity grade |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 2.1 mL | 15.0 | 1.5 | Dry, freshly distilled |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - | For extraction/chromatography |
| Hexanes | C₆H₁₄ | 86.18 | ~350 mL | - | - | For chromatography |
| Brine | NaCl (aq) | - | ~50 mL | - | - | Saturated solution |
| Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dichloroformaldoxime (1.14 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Alkyne: Add ethyl tetrolate (1.23 g, 11.0 mmol, 1.1 equiv.) to the solution via syringe.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
In Situ Generation & Cycloaddition: While stirring vigorously at 0 °C, add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) dropwise over 15 minutes using a syringe pump.
-
Causality: Slow addition is critical to control the concentration of the highly reactive nitrile oxide, minimizing potential side reactions and ensuring a controlled reaction temperature. The formation of triethylammonium hydrochloride salt will be observed as a white precipitate.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the ethyl tetrolate spot indicates reaction completion.
-
Quenching & Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the triethylammonium hydrochloride salt. Wash the pad with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (75 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Causality: The acid wash removes residual triethylamine, the bicarbonate wash removes any acidic impurities, and the brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Start with 5% Ethyl Acetate in Hexanes and gradually increase the polarity to 15% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[9]
| Technique | Expected Results |
| ¹H NMR | δ (ppm): ~4.4 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~160 (C=O), ~158 (C5-Cl), ~155 (C3-COOEt), ~115 (C4-CH₃), ~62 (-OCH₂), ~14 (-OCH₂CH₃), ~10 (Ar-CH₃) |
| Mass Spec (HRMS) | Calculated m/z for C₇H₈ClNO₃ [M+H]⁺ should match the observed value. |
| FT-IR | (cm⁻¹): ~1730 (C=O stretch, ester), ~1600 (C=N stretch), ~1450 (C=C stretch) |
Safety and Handling
-
Dichloroformaldoxime: This reagent is a potent lachrymator and should be handled with extreme care in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.
-
Solvents: THF, ethyl acetate, and hexanes are flammable. Ensure all operations are performed away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Extend reaction time. Check purity of starting materials. |
| Moisture in the reaction. | Use oven-dried glassware and anhydrous solvents. | |
| Multiple Spots on TLC | Formation of side products. | Ensure slow, controlled addition of the base at 0 °C. Check the stoichiometry of reagents. |
| Difficult Purification | Co-eluting impurities. | Optimize the chromatography eluent system; try a different solvent system (e.g., Dichloromethane/Hexanes). |
References
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Europe PMC.
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters (ACS Publications).
- Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library (MURAL).
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
- Model cycloaddition reactions of the nitrile oxide generated upon... ResearchGate.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. PubMed.
- Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. ResearchGate.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. ResearchGate.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
- Synthesis of ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4 carboxylate and their derivatives. ResearchGate.
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH).
- In situ methods of nitrile oxide generation and cycloaddition. ResearchGate.
- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
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- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes & Protocols: Ethyl 5-chloro-4-methylisoxazole-3-carboxylate as a Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthetic utility of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The isoxazole scaffold is a privileged structure in numerous biologically active compounds, and this particular intermediate offers multiple reaction sites for diversification.[1] This document provides an in-depth analysis of its chemical properties, along with detailed, field-proven protocols for its application in key synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to empower researchers to adapt these protocols to their specific needs.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The unique electronic properties of the isoxazole ring, coupled with its ability to act as a bioisostere for other functional groups, make it a highly attractive scaffold in drug design. This compound is a polysubstituted isoxazole that serves as a versatile starting material for the synthesis of more complex molecules. Its key reactive handles—the chloro group at the 5-position, the ester at the 3-position, and the methyl group at the 4-position—allow for a variety of chemical modifications.
Physicochemical & Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3356-96-5 | [4] |
| Molecular Formula | C₇H₈ClNO₃ | [5] |
| Molecular Weight | 189.60 g/mol | [4] |
| Appearance | White to off-white solid or oil | - |
| Density | 1.28 g/cm³ | [6] |
Spectroscopic Data (Estimated)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 2.45 (s, 3H, -CH₃)
-
δ 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 161.0 (C=O, ester)
-
δ 158.0 (C5-Cl)
-
δ 157.5 (C3)
-
δ 115.0 (C4)
-
δ 62.5 (-OCH₂)
-
δ 14.0 (-OCH₂CH₃)
-
δ 10.0 (-CH₃)
-
Safety & Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthetic Applications & Protocols
The reactivity of this compound is dominated by the lability of the C5-chloro group, making it an excellent substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The ester group at the C3 position can also be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
Application I: Nucleophilic Aromatic Substitution (SNAAr) at the C5-Position
The electron-withdrawing nature of the isoxazole ring system facilitates nucleophilic aromatic substitution at the C5 position. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the nucleophilic aromatic substitution of this compound.
Protocol 1: Synthesis of Ethyl 5-amino-4-methylisoxazole-3-carboxylate Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMF to dissolve the starting materials.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-substituted isoxazole.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a mild base suitable for this reaction. Stronger bases could potentially lead to side reactions, such as hydrolysis of the ester.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAAr reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the substitution reaction.
-
Workup: The aqueous workup is essential to remove the inorganic salts and DMF before purification.
Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro group at the C5-position can also serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[9][10][11] While a specific protocol for this exact substrate is not widely published, the following is a representative procedure based on established methods for the Suzuki coupling of other chloro-heterocycles.[12]
Reaction Scheme for Suzuki-Miyaura Cross-Coupling:
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 2: Synthesis of Ethyl 4-methyl-5-arylisoxazole-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-substituted isoxazole.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium catalysts and ligands may also be suitable and could be screened for optimal performance.
-
Base and Solvent System: The aqueous base is crucial for the transmetalation step in the catalytic cycle. A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Degassing the reaction mixture is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
Application III: Hydrolysis to the Carboxylic Acid
The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent reactions, such as amide bond formation. This transformation is a key step in the synthesis of the immunosuppressive drug Leflunomide, which features a related 5-methylisoxazole-4-carboxylic acid core.[1][13][14][15][16]
Protocol 3: Synthesis of 5-chloro-4-methylisoxazole-3-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), 20% v/v aqueous solution
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a 20% v/v aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid precipitate of the carboxylic acid may form.
-
If a precipitate has formed, collect the solid by filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous solution with toluene to remove any unreacted starting material.
-
The aqueous layer containing the carboxylic acid can be used directly in subsequent steps or the product can be isolated by further extraction with an organic solvent after adjusting the pH.
-
Dry the solid product under vacuum to obtain 5-chloro-4-methylisoxazole-3-carboxylic acid.
Causality and Insights:
-
Acid-Catalyzed Hydrolysis: The use of a strong acid like sulfuric acid is effective for the hydrolysis of the ester.
-
In-situ Purification: The patent literature for the synthesis of a related compound suggests that an in-situ wash with toluene at an elevated temperature can help to remove non-polar impurities.[13]
-
Product Isolation: The carboxylic acid product is often a solid that will precipitate from the acidic aqueous solution upon cooling, simplifying its isolation.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of more complex molecules. Its multiple reactive sites allow for a diverse array of chemical transformations, making it an important building block in the fields of medicinal chemistry and drug discovery. The protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- WO2007086076A2 - An improved process for preparation of leflunomide - Google P
- EP1257270B1 - A method for synthesizing leflunomide - Google P
- An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applic
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
- US6723855B2 - Method for synthesizing leflunomide - Google P
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. [Link]
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. [Link]
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid-13C4 Ethyl Ester. (URL not available)
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
- Isoxazole synthesis - Organic Chemistry Portal. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]
- ethyl 5-(5-chloro-2-hydroxyphenyl)
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC - NIH. [Link]
- Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3 | CID 76677 - PubChem. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. [Link]
- Palladium-catalyzed cross-coupling of five-membered heterocyclic silanol
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. [Link]
- (PDF)
- Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. [Link]
- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
Sources
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- 14. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
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Application Note: A Comprehensive Guide to the Synthesis of Carboxamide Derivatives from Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
Abstract
This technical guide provides detailed, field-proven protocols for the synthesis of diverse carboxamide derivatives starting from Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. Isoxazole-based carboxamides are privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the chemical strategy, step-by-step experimental procedures, and the rationale behind critical process choices. We present two primary, robust pathways for amide bond formation: the classic acyl chloride method and modern peptide coupling techniques, ensuring applicability to a wide range of amine substrates and laboratory settings.
Introduction: The Significance of Isoxazole Carboxamides
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its versatile biological profile and synthetic accessibility.[5] When functionalized with a carboxamide moiety, the resulting structures often exhibit enhanced pharmacological properties, leading to the development of numerous therapeutic agents.[1][3] A notable example is Leflunomide, an isoxazole carboxamide derivative used as an immunomodulatory disease-modifying antirheumatic drug (DMARD).[6][7]
The strategic synthesis of a library of novel carboxamide derivatives from a common precursor like this compound is a cornerstone of lead optimization campaigns. This guide details a reliable and scalable two-stage synthetic strategy, beginning with the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, followed by coupling with various primary or secondary amines to yield the target carboxamides.
Overall Synthetic Strategy
The conversion of an ester to a carboxamide is most efficiently achieved via a two-step process involving an intermediate carboxylic acid. Direct amidation of the ester is possible but often requires harsh conditions (high temperatures and pressures) or specific catalysts, which can be incompatible with complex substrates. The intermediate carboxylic acid, however, can be readily "activated" under mild conditions for efficient reaction with an amine.
Our protocol is therefore logically divided into two core stages:
-
Stage 1: Saponification. Hydrolysis of the ethyl ester to the key intermediate, 5-chloro-4-methylisoxazole-3-carboxylic acid.
-
Stage 2: Amide Coupling. Activation of the carboxylic acid and subsequent reaction with an amine of choice to form the desired carboxamide.
Caption: High-level workflow for the synthesis of isoxazole carboxamides.
Stage 1: Synthesis of 5-chloro-4-methylisoxazole-3-carboxylic acid
Causality: The foundational step is the conversion of the chemically stable ethyl ester into the more versatile carboxylic acid. Base-catalyzed hydrolysis (saponification) is the method of choice due to its high efficiency and mild conditions, which preserve the integrity of the isoxazole ring.[8] The reaction is driven to completion by the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the desired product.
Experimental Protocol: Hydrolysis
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (approx. 10 mL per gram of ester).
-
Base Addition: Add sodium hydroxide (NaOH, 1.5-2.0 eq) to the solution.
-
Scientist's Note: Using a slight excess of base ensures the complete consumption of the starting ester. Lithium hydroxide (LiOH) can also be used and is sometimes preferred for its higher solubility in mixed solvent systems.
-
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Cooling & Concentration: Cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath (0-5 °C). Slowly add 2N hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid will form.
-
Trustworthiness Check: The sharp drop in pH and formation of a precipitate is a key validation point for the successful conversion to the water-insoluble carboxylic acid.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting 5-chloro-4-methylisoxazole-3-carboxylic acid is typically of sufficient purity for the next step.
Data Summary: Reagents for Hydrolysis
| Reagent | MW ( g/mol ) | Molar Eq. | Sample Amount (for 10g start) |
| This compound | 189.60 | 1.0 | 10.0 g (52.7 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | 3.16 g (79.1 mmol) |
| Methanol (MeOH) | 32.04 | Solvent | ~50 mL |
| Water (H₂O) | 18.02 | Solvent | ~50 mL |
| 2N Hydrochloric Acid (HCl) | - | To pH ~2 | As required |
Stage 2: Synthesis of Carboxamide Derivatives
With the carboxylic acid intermediate in hand, the next critical step is the formation of the amide bond. This requires the activation of the carboxylic acid's carbonyl group to make it sufficiently electrophilic to react with the amine nucleophile.[9] We present two robust protocols that offer different advantages in terms of reactivity, cost, and substrate scope.
Caption: General mechanism of carboxylic acid activation for amidation.
Protocol A: The Acyl Chloride Method
Causality: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The acyl chloride readily reacts with a wide range of amines, often without the need for a catalyst. This protocol is cost-effective and highly reliable, particularly for simple, non-sensitive amines.
Step 2A.1: Formation of the Acyl Chloride
-
Setup: In a fume hood, add 5-chloro-4-methylisoxazole-3-carboxylic acid (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask, optionally with a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
-
Reaction: Gently heat the mixture to 70-80 °C for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude 5-chloro-4-methylisoxazole-3-carbonyl chloride is a yellow-orange oil or solid and is typically used immediately in the next step without further purification.
Step 2A.2: Amidation
-
Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF) and cool to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Work-up & Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization.[11]
Protocol B: The Carbodiimide Coupling Method (EDC/DMAP)
Causality: This method utilizes a coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid in situ.[12] The activation is often facilitated by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). This protocol is significantly milder than the acyl chloride method, making it ideal for sensitive or complex amine substrates with other functional groups. It avoids the handling of highly corrosive reagents.
-
Setup: To a round-bottom flask under an inert atmosphere, add 5-chloro-4-methylisoxazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1-0.2 eq).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent such as DCM or DMF.
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.
-
Scientist's Note: The order of addition can be crucial. Pre-activating the acid with EDC for 15-30 minutes before adding the amine can sometimes improve yields, especially with less reactive amines.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up & Purification: Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol Comparison
| Feature | Protocol A: Acyl Chloride | Protocol B: Carbodiimide (EDC/DMAP) |
| Pros | Highly reactive, cost-effective, simple work-up | Very mild conditions, broad substrate scope, high yields |
| Cons | Harsh conditions (heat, SOCl₂), not for sensitive substrates | More expensive reagents, urea byproduct can complicate purification |
| Best For | Simple, robust primary/secondary amines, large-scale synthesis | Complex molecules, acid/base sensitive substrates, peptides |
| Key Reagents | SOCl₂ or Oxalyl Chloride, Base (TEA, Pyridine) | EDC, DMAP (or HOBt, HATU)[13][14] |
Characterization and Quality Control
The identity and purity of the final carboxamide derivatives must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and verify the formation of the amide bond.[11][12]
-
Melting Point (M.P.): A sharp melting point range is a good indicator of purity for solid compounds.[12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Hydrolysis (Stage 1) | Incomplete reaction; Insufficient base or reaction time. | Increase reaction time/temperature; Use a larger excess of NaOH (2.0 eq); Ensure adequate mixing. |
| Starting Acid Remains (Stage 2) | Incomplete activation; Insufficient coupling reagent; Deactivated reagent. | Use fresh coupling reagents; Increase amount of coupling reagent to 1.5 eq; Pre-activate acid before adding amine. |
| Low Yield in Amidation (Stage 2) | Amine is a poor nucleophile; Steric hindrance. | Switch to the more reactive acyl chloride method (Protocol A); Use a more powerful coupling reagent like HATU. |
| Difficult Purification | Urea byproduct from EDC is co-eluting with the product. | Perform an acidic wash (e.g., 1N HCl) during work-up to protonate and dissolve the urea byproduct. |
Conclusion
This application note provides a validated and comprehensive framework for the synthesis of isoxazole carboxamides from this compound. By first hydrolyzing the ester to the key carboxylic acid intermediate, researchers can access a variety of powerful and reliable amide coupling techniques. The choice between the robust acyl chloride method and the milder, more versatile carbodiimide-mediated coupling allows for strategic adaptation based on the specific amine substrate and desired scale. These protocols empower medicinal chemists and drug discovery scientists to efficiently generate diverse libraries of isoxazole derivatives for biological evaluation.
References
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- CoLab. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed. (1996).
- ResearchGate. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide.
- ProQuest. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- BenchChem. (2025).
- BenchChem. (n.d.). 5-Ethyl-4-methylisoxazole-3-carboxylic acid.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 32.
- BenchChem. (2025).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Kumar, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 17(1), 133-143.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
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- 6. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. growingscience.com [growingscience.com]
The Versatile Scaffold: Ethyl 5-chloro-4-methylisoxazole-3-carboxylate in Modern Medicinal Chemistry
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to engage in diverse biological interactions.[1] This application note delves into the utility of a specific, highly functionalized isoxazole derivative, Ethyl 5-chloro-4-methylisoxazole-3-carboxylate , as a strategic starting material in drug discovery. We will explore its synthetic potential, focusing on the reactivity of its key functional groups—the C5-chloro substituent and the C3-ethyl ester. This guide provides detailed protocols for the conversion of this building block into more complex, pharmacologically relevant structures, such as kinase inhibitors, highlighting its value for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoxazole Moiety
Isoxazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties.[1][2][3] The unique arrangement of nitrogen and oxygen atoms within the five-membered ring allows for a range of non-covalent interactions with biological targets, enhancing binding affinity and specificity.[4] Furthermore, the isoxazole core is often employed to improve the pharmacokinetic profile of drug candidates.[4]
This compound is a particularly valuable building block due to its trifunctional nature. The C5-chloro group serves as a versatile handle for introducing molecular diversity through nucleophilic substitution reactions. The C3-ethyl ester can be readily converted into a variety of functional groups, most notably carboxamides, which are prevalent in many approved drugs. The C4-methyl group provides steric and electronic influence that can be crucial for optimizing structure-activity relationships (SAR).
Strategic Application: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, we will outline a synthetic pathway toward a hypothetical kinase inhibitor. Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology, and often feature heterocyclic scaffolds like isoxazole.[5] Our target molecule, 5-(4-aminophenyl)-N-cyclopropyl-4-methylisoxazole-3-carboxamide , incorporates key pharmacophoric features: a substituted aromatic ring at the C5 position and a carboxamide at the C3 position.
The proposed synthetic workflow involves two primary transformations: a Suzuki coupling to introduce the aminophenyl group at the C5 position, followed by amidation of the C3-ester.
Caption: Proposed synthetic workflow for a hypothetical kinase inhibitor.
Detailed Protocols
Protocol 1: Suzuki Coupling for C-C Bond Formation at C5
The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction ideal for forming a carbon-carbon bond at the C5 position, displacing the chloro group.
Reaction Scheme:
-
Starting Material: this compound
-
Reagent: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: K₂CO₃ (Potassium carbonate)
-
Solvent: 1,4-Dioxane/Water mixture
-
Product: Ethyl 5-(4-aminophenyl)-4-methylisoxazole-3-carboxylate (Intermediate 1)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
Rationale: The choice of a palladium catalyst and a suitable base is critical for efficient coupling. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
Protocol 2: Conversion of Ethyl Ester to Carboxamide at C3
The conversion of the C3-ethyl ester to a carboxamide is a crucial step for introducing a key pharmacophoric element. This is typically achieved in a two-step process: saponification of the ester to the carboxylic acid, followed by amide coupling.
3.2.1. Step 2a: Saponification (Ester Hydrolysis)
Reaction Scheme:
-
Starting Material: Ethyl 5-(4-aminophenyl)-4-methylisoxazole-3-carboxylate (Intermediate 1)
-
Reagent: LiOH (Lithium hydroxide)
-
Solvent: Tetrahydrofuran (THF)/Water mixture
-
Product: 5-(4-aminophenyl)-4-methylisoxazole-3-carboxylic acid (Intermediate 2)
Step-by-Step Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.
-
The product, Intermediate 2 , will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Rationale: Saponification using a base like LiOH is a standard method for hydrolyzing esters. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
3.2.2. Step 2b: Amide Coupling
Reaction Scheme:
-
Starting Material: 5-(4-aminophenyl)-4-methylisoxazole-3-carboxylic acid (Intermediate 2)
-
Reagent: Cyclopropylamine
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Product: 5-(4-aminophenyl)-N-cyclopropyl-4-methylisoxazole-3-carboxamide (Target Molecule)
Step-by-Step Procedure:
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure Target Molecule .
Rationale: EDC/HOBt is a widely used coupling system that efficiently forms an amide bond while minimizing side reactions and racemization (if chiral centers are present). DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.[6][7]
Data Presentation and Characterization
The successful synthesis of the target molecule and its intermediates should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| Starting Material | C₈H₈ClNO₃ | 201.61 | ~4.4 (q, 2H, OCH₂), ~2.5 (s, 3H, CH₃), ~1.4 (t, 3H, CH₃) |
| Intermediate 1 | C₁₄H₁₆N₂O₃ | 260.29 | ~7.5 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.5 (br s, 2H, NH₂), ~4.4 (q, 2H, OCH₂), ~2.5 (s, 3H, CH₃), ~1.4 (t, 3H, CH₃) |
| Intermediate 2 | C₁₂H₁₀N₂O₃ | 230.22 | ~13.0 (br s, 1H, COOH), ~7.5 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.5 (br s, 2H, NH₂), ~2.5 (s, 3H, CH₃) |
| Target Molecule | C₁₅H₁₅N₃O₂ | 269.30 | ~8.2 (br s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.5 (br s, 2H, NH₂), ~2.8 (m, 1H, CH-cyclopropyl), ~2.5 (s, 3H, CH₃), ~0.8 (m, 2H, CH₂-cyclopropyl), ~0.6 (m, 2H, CH₂-cyclopropyl) |
Structure-Activity Relationship (SAR) Insights
The synthetic route outlined allows for extensive exploration of the SAR.
Caption: Key points for SAR studies on the isoxazole scaffold.
-
C5 Position (R1): By varying the boronic acid or ester in the Suzuki coupling, a wide range of aryl and heteroaryl groups can be introduced. This position is often crucial for establishing key interactions with the target protein, such as hydrogen bonds with the kinase hinge region.
-
C3-Carboxamide (R2): The choice of amine in the final coupling step allows for fine-tuning of physicochemical properties like solubility and cell permeability. Different alkyl or aryl groups can be introduced to probe specific pockets within the active site of the target enzyme.
Conclusion
This compound is a high-value, versatile starting material for medicinal chemistry research. Its distinct functional handles at the C3 and C5 positions can be selectively and efficiently modified using robust and well-established synthetic protocols. As demonstrated through the outlined synthesis of a hypothetical kinase inhibitor, this building block provides a rapid and flexible entry point to novel and diverse chemical matter, empowering researchers to accelerate their drug discovery programs.
References
- Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]
- Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.
- Lacom, F., et al. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Elsevier.
- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13. [Link]
- Shaikh, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Scientifica, 2021, 6653898. [Link]
- Wesołowska, O., et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(4), 533-542. [Link]
- Zielińska-Pisklak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5609. [Link]
- U.S. Patent No. 6,723,855. (2004). Method for synthesizing leflunomide.
- Kumar, V., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4283-4309. [Link]
- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC chemistry, 16(1), 47. [Link]
- Peifer, C., et al. (2009). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(19), 3508. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of Ethyl 5-Chloro-4-Methylisoxazole-3-Carboxylate in Antifungal Drug Discovery
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Isoxazole Scaffolds
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[1][2]
Heterocyclic compounds, particularly those containing the isoxazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The isoxazole ring is a key pharmacophore in several clinically approved drugs, highlighting its potential in the design of new therapeutic agents.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of a specific isoxazole derivative, ethyl 5-chloro-4-methylisoxazole-3-carboxylate, as a potential lead compound in antifungal drug discovery.
These notes are designed to be a practical and scientifically rigorous resource, explaining not just the "how" but the "why" behind experimental choices. The protocols are grounded in established methodologies to ensure data integrity and reproducibility, forming a self-validating framework for the preliminary assessment of this compound's antifungal potential.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | N/A |
| CAS Number | 3356-96-5 | N/A |
| Molecular Formula | C₇H₈ClNO₃ | N/A |
| Molecular Weight | 189.60 g/mol | N/A |
| Structure | N/A |
Proposed Synthesis Pathway
Protocol 1: Proposed Synthesis of this compound
Rationale: This protocol is based on the classical Hantzsch isoxazole synthesis, a reliable method for constructing the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine.
Materials:
-
Ethyl 2-chloro-2-methylacetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-2-methylacetoacetate (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The initial step in evaluating a new compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Protocol 2: Broth Microdilution Assay for MIC Determination
Rationale: This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), provides quantitative and reproducible results, allowing for direct comparison with established antifungal agents.
Materials:
-
This compound stock solution (in DMSO)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound and standard antifungal drugs in the 96-well plates using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC. Include a drug-free well for growth control and a well with medium only for sterility control.
-
Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
In Vitro Cytotoxicity Assessment
A critical aspect of early drug discovery is to assess the potential toxicity of a compound to mammalian cells. A favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential for a viable drug candidate.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for evaluating the cytotoxic potential of chemical compounds.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24-48 hours in the CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antifungal effect is crucial for its development. For azole-like compounds, a primary suspected mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Protocol 4: Ergosterol Biosynthesis Inhibition Assay
Rationale: This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound, providing direct evidence of interference with this vital pathway.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Alcoholic potassium hydroxide solution
-
n-heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungal strain in SDB to mid-log phase. Treat the culture with the test compound at sub-MIC concentrations and incubate for several hours.
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and resuspend in alcoholic potassium hydroxide solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Ergosterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths and compare the treated samples to the untreated control. A dose-dependent decrease in ergosterol content suggests inhibition of the biosynthesis pathway.
In Vivo Efficacy Evaluation
Promising in vitro results must be validated in a suitable animal model of fungal infection. The Galleria mellonella (wax moth larvae) model is an excellent initial in vivo screen due to its cost-effectiveness, ethical considerations, and good correlation with mammalian models for certain infections.
Protocol 5: Galleria mellonella Model of Systemic Fungal Infection
Rationale: The G. mellonella model provides a rapid and ethical means to assess the in vivo efficacy of a compound. The insect's innate immune system shares similarities with that of mammals, making it a relevant preliminary model.
Materials:
-
Galleria mellonella larvae of a specific weight range
-
Fungal strain (e.g., Candida albicans)
-
This compound formulated for injection
-
Micro-syringes
Procedure:
-
Infection: Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae.
-
Treatment: At a specified time post-infection, administer the test compound via a separate injection. Include a control group that receives a placebo.
-
Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a defined period (e.g., 5-7 days).
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of the treated group with the control group. A significant increase in survival in the treated group indicates in vivo efficacy.
Visualizing the Drug Discovery Workflow
The progression from initial screening to in vivo testing can be visualized as a logical workflow.
Caption: A streamlined workflow for the initial evaluation of a novel antifungal candidate.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial assessment of this compound as a potential antifungal drug candidate. A compound demonstrating potent and selective antifungal activity in vitro, a favorable cytotoxicity profile, a clear mechanism of action, and efficacy in a preliminary in vivo model would warrant further investigation. Subsequent steps would include lead optimization through medicinal chemistry to improve potency and drug-like properties, followed by efficacy studies in more complex mammalian models of fungal infection. The exploration of isoxazole-based compounds represents a promising avenue in the quest for novel and effective antifungal therapies.
References
- Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., Shqirat, Y., Nazal, A., Omarya, S., Ibrahim, T., Sobuh, S., Zarour, A., & Mousa, A. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]
- Biernacka, J., Wujec, M., & Siwek, A. (2024).
- Di Pilato, V., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry, 67(16), 14256-14276. [Link]
- Abdel-Maksoud, M. S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 115, 105234. [Link]
- Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2869. [Link]
- Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18128. [Link]
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
- Tripathi, K., et al. (2024). Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science. [Link]
- Research Trend. (n.d.). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. [Link]
- Patel, K. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183. [Link]
- Zheng, X., et al. (2025). Chiral Isoxazole-Containing Triarylmethanes Through Enantioselective Nucleophilic Addition of 5-Aminoisoxazoles to Ortho-Quinone Methides and Their Antifungal Evaluation. Asian Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Ferreira, M. E., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(7), 834. [Link]
- Chen, L., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 21(20), 6098-6101. [Link]
- PubChem. (n.d.). Antifungal activity against Cryptococcus neoformans assessed as fungal growth at 0.125 ug/ml after 72 hrs by broth microdilution method. [Link]
- ResearchGate. (2025).
- Kumar, R. S., et al. (2010). Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]
- Wang, Y., et al. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 643. [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- ResearchGate. (2025). A novel 96-well gel-based assay for determining antifungal activity against filamentous fungi. [Link]
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
Sources
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- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted Isoxazoles
For: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds. Traditional synthetic routes to these molecules often require long reaction times, harsh conditions, and can result in low yields. This application note provides a comprehensive guide to the synthesis of substituted isoxazoles using Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave heating, its advantages over conventional methods, and provide detailed, validated protocols for the efficient synthesis of a variety of isoxazole derivatives. The methodologies presented herein are designed to be robust, scalable, and aligned with the principles of green chemistry, offering significant improvements in reaction time, yield, and product purity.
Introduction: The Significance of Isoxazoles and the Advent of Microwave Synthesis
The isoxazole ring, characterized by adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, antiviral, and anticancer drugs.[1] The development of efficient and sustainable methods for the synthesis of functionalized isoxazoles is therefore a critical endeavor in drug discovery and development.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[2] Unlike conventional heating which relies on slow, inefficient heat transfer through convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules.[2] This results in rapid, uniform heating throughout the sample, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[2] Key advantages of MAOS include:
-
Accelerated Reaction Rates: Dramatically reduced reaction times.
-
Higher Yields: Improved conversion and reduced side product formation.
-
Enhanced Purity: Cleaner reaction profiles simplify purification.
-
Energy Efficiency: Localized heating minimizes energy consumption.
-
Greener Chemistry: Often allows for the use of less solvent or greener solvent choices.
This guide will provide researchers with the foundational knowledge and practical protocols to leverage MAOS for the efficient synthesis of substituted isoxazoles.
Core Principles and Reaction Mechanisms
The two predominant pathways for synthesizing the isoxazole ring are the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine, and the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) of an alkyne with a nitrile oxide. Microwave irradiation has been shown to significantly enhance both of these routes.
The 1,3-Dipolar Cycloaddition Pathway
The most versatile and widely used method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[3][4] Nitrile oxides are typically unstable and are therefore generated in situ from precursors like aldoximes or hydroximoyl chlorides.[3] The reaction proceeds in a concerted fashion to regioselectively form the five-membered isoxazole ring. Microwave heating accelerates the generation of the nitrile oxide and the subsequent cycloaddition, leading to rapid and high-yielding synthesis.[2][4]
Caption: Mechanism of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the microwave-assisted synthesis of substituted isoxazoles via two common and effective routes.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride. Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.
Caption: Workflow for Microwave-Assisted Synthesis of Isoxazoles from Chalcones.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
10 mL microwave reaction vial with snap cap
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the substituted chalcone (e.g., 10 mmol).
-
Reagent Addition: Add hydroxylamine hydrochloride (15 mmol) and ethanol (5-10 mL).
-
Base Addition: Add a solution of a suitable base, such as 40% aqueous KOH (e.g., 5 mL), to the suspension.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture for 10-15 minutes at a temperature of 100-120 °C. The power will be modulated by the instrument to maintain the set temperature.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker of crushed ice.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes and TosMIC
This highly efficient protocol details a [3+2] cycloaddition reaction between a substituted aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) to yield 5-substituted isoxazoles (structurally isomeric with oxazoles, and this reaction can yield both depending on conditions, but isoxazole formation is a key pathway).[5][6][7][8][9] The use of microwave irradiation accelerates the reaction, providing excellent yields in a short time.[5][6][7][8][9]
Materials:
-
Substituted Aryl Aldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Isopropanol (IPA)
-
10 mL microwave reaction vial (open vessel setup may be used)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl aldehyde (e.g., 3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol).
-
Solvent Addition: Add isopropanol (10-15 mL) to the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant power (e.g., 350 W) and temperature (e.g., 65 °C) for approximately 8-10 minutes.[8] The reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.
-
Isolation: Dilute the residue with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product is often of high purity.[6][7] If necessary, further purification can be achieved by washing the crude solid with ice-cold ether and hexane or through flash column chromatography.
Data and Results: A Comparative Overview
The efficiency of microwave-assisted synthesis is evident in the consistently high yields and short reaction times across a range of substituted isoxazoles. Below is a table summarizing representative results from literature.
| Entry | Starting Materials | Product | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorochalcone, NH₂OH·HCl | 3-(4-chlorophenyl)-5-phenylisoxazole | 120 | 10 | 92 | Custom |
| 2 | Benzaldehyde, TosMIC | 5-phenyloxazole | 65 | 8 | 96 | [8] |
| 3 | 4-Methoxybenzaldehyde, TosMIC | 5-(4-methoxyphenyl)oxazole | 65 | 8 | 94 | [8] |
| 4 | 4-Nitrobenzaldehyde, TosMIC | 5-(4-nitrophenyl)oxazole | 65 | 8 | 92 | [8] |
| 5 | Phenylacetylene, in situ generated benzonitrile oxide | 3,5-diphenylisoxazole | 150 | 10 | ~85 | [10] |
| 6 | 4-ethynyltoluene, in situ generated 4-chlorobenzonitrile oxide | 3-(4-chlorophenyl)-5-(p-tolyl)isoxazole | 150 | 15 | ~80 | [10] |
Purification and Characterization
Purification by Flash Column Chromatography
Flash column chromatography is a standard method for purifying isoxazole products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used.[11][12] A common starting point is a 10-20% ethyl acetate in hexanes mixture, with the polarity gradually increased as needed to elute the product.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin elution, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
The structure and purity of the synthesized isoxazoles should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a singlet in the range of δ 6.0-7.0 ppm. Protons on the substituents will have characteristic chemical shifts.
-
¹³C NMR: The carbon atoms of the isoxazole ring (C3, C4, C5) will show distinct signals, typically in the range of δ 100-170 ppm.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺).[13]
Conclusion
Microwave-assisted synthesis represents a superior alternative to conventional heating for the production of substituted isoxazoles. The protocols outlined in this application note demonstrate that MAOS offers a rapid, efficient, and high-yielding pathway to these valuable heterocyclic compounds. By significantly reducing reaction times and improving product purity, this technology allows researchers to accelerate the discovery and development of new chemical entities for a wide range of applications, particularly in the pharmaceutical industry.
References
- Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28266–28278.
- Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar.
- Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ResearchGate.
- Microwave Assisted Nitrile Oxide Cycloaddition. (n.d.).
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
- 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate.
- Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides. (1999). Journal of Chemical Research, Synopses.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). RSC Publishing.
- Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides. (n.d.). ResearchGate.
- Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. (n.d.). ResearchGate.
- Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
- Co-Eluting compounds in Column chromatography. (2025). Reddit.
- Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. (n.d.). ResearchGate.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
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Application Note: Ultrasound-Assisted Protocols for Isoxazole Derivative Synthesis
Abstract
Isoxazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic routes often necessitate harsh conditions, long reaction times, and the use of hazardous solvents.[1][2] This application note provides a comprehensive guide to the use of ultrasound irradiation as a powerful green chemistry tool for the efficient and rapid synthesis of isoxazole derivatives. We will explore the fundamental principles of sonochemistry, present detailed, field-proven protocols for key synthetic transformations, and offer insights into the causal factors behind experimental choices. The methodologies discussed herein, including multicomponent reactions and 1,3-dipolar cycloadditions, demonstrate significant advantages over conventional methods, such as dramatically reduced reaction times, increased yields, and operational simplicity, aligning with the principles of sustainable chemical synthesis.[1][3]
The Sonochemical Advantage in Heterocyclic Chemistry
The application of ultrasound in organic synthesis, known as sonochemistry, leverages the physical phenomenon of acoustic cavitation to drive chemical reactions.[4][5] This technique offers a compelling alternative to traditional thermal heating, providing unique activation pathways that can lead to remarkable improvements in reaction efficiency.[6][7]
The Mechanism of Acoustic Cavitation
Sonochemistry is not the result of a direct interaction between sound waves and molecules. Instead, its power lies in acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-frequency ultrasound (typically 20-100 kHz).[4][6]
The implosion of these cavitation bubbles is an almost adiabatic process, generating transient, localized "hotspots" with extreme conditions:
-
Heating/Cooling Rates: Exceeding 10¹⁰ K/s
These hotspots act as microreactors, converting the physical energy of sound into high-potential chemical energy.[6] Furthermore, the asymmetric collapse of bubbles near a solid surface (such as a catalyst) creates powerful microjets of liquid, which enhance mass transfer, disrupt boundary layers, and continuously clean and activate the solid surface.[4]
Sources
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- 4. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
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Application Notes & Protocols: Leveraging Ethyl 5-chloro-4-methylisoxazole-3-carboxylate for the Development of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate as a foundational scaffold in the discovery and development of novel herbicides. This document outlines the strategic design, synthesis, and biological evaluation of new herbicidal candidates, grounded in established biochemical principles and modern screening methodologies.
Introduction: The Isoxazole Scaffold in Herbicide Discovery
The isoxazole ring is a privileged heterocyclic motif in agrochemical research, forming the core of numerous commercialized herbicides.[1][2][3] Its inherent chemical stability, coupled with the potential for diverse functionalization, allows for the fine-tuning of biological activity and selectivity.[4][5] Isoxazole-containing herbicides are known to target various key enzymes in plant metabolic pathways, including acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), offering potent and selective weed control.[6][7][8][9][10][11]
This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[12] Its structure is primed for chemical modification, making it an ideal starting point for the generation of a library of novel herbicide candidates. This guide will explore a rational, target-based approach to herbicide development, beginning with this versatile starting material.
Strategic Approach: From Scaffold to Candidate
Our strategy centers on a multi-step process that begins with the chemical modification of this compound, followed by a hierarchical screening process to identify promising herbicidal leads.
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- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 7. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 11. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]
Application Notes and Protocols for the Functionalization of the C4-Methyl Group on the Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of the C4-Methylisoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in a variety of molecular interactions.[1][2] The strategic functionalization of this heterocycle is a cornerstone of modern drug design and molecular engineering. Among the various positions on the isoxazole ring, the C4-position offers a unique vector for structural diversification. When this position is occupied by a methyl group, it presents a "benzylic-like" handle that can be selectively transformed into a range of valuable functional groups. This guide provides a comprehensive overview of the key strategies and detailed protocols for the targeted functionalization of the C4-methyl group on the isoxazole ring, empowering researchers to unlock the full synthetic potential of this versatile building block.
The reactivity of a methyl group on a heteroaromatic ring, such as isoxazole, is influenced by the electronic nature of the ring system.[3] This guide will delve into three primary pathways for the functionalization of the C4-methyl group: radical halogenation, oxidation, and metal-catalyzed C-H activation. Each of these strategies offers distinct advantages in terms of the accessible functional groups and the required reaction conditions. By understanding the underlying principles and having access to robust protocols, researchers can confidently incorporate these transformations into their synthetic workflows.
I. Radical Halogenation: Gateway to Diverse Functionality
The introduction of a halogen, typically bromine, onto the C4-methyl group serves as an excellent entry point for a variety of subsequent nucleophilic substitution reactions. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the premier method for this transformation.[4][5] The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, facilitated by the stability of the resulting "benzylic-like" radical.[4]
Core Principles of Wohl-Ziegler Bromination
The selectivity for the benzylic-like position over other potential sites of halogenation is a key feature of this reaction. This selectivity is governed by the relative stability of the radical intermediates. The radical formed at the C4-methyl position is stabilized by resonance with the isoxazole ring, making it the preferred site of hydrogen abstraction.[4] It is crucial to maintain a low concentration of molecular bromine in the reaction mixture to suppress competitive electrophilic addition to any double bonds that may be present in the substrate.[6] NBS serves as a constant, low-concentration source of bromine radicals, making it the reagent of choice.[7]
Experimental Workflow: Radical Bromination
Caption: Workflow for the Wohl-Ziegler bromination of a C4-methylisoxazole.
Protocol: Synthesis of 4-(Bromomethyl)-3,5-dimethylisoxazole
Materials:
-
3,4,5-Trimethylisoxazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Benzene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethylisoxazole (1.0 eq).
-
Add anhydrous carbon tetrachloride or benzene to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the solid succinimide floats on the surface of the solvent.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(bromomethyl)-3,5-dimethylisoxazole.
Table 1: Representative Conditions for Wohl-Ziegler Bromination
| Substrate | Radical Initiator | Solvent | Reaction Time | Yield (%) |
| 3,4,5-Trimethylisoxazole | AIBN | CCl₄ | 4 h | 75-85 |
| 4-Methyl-3-phenylisoxazole | BPO | Benzene | 6 h | 70-80 |
II. Oxidation: Accessing Aldehydes and Carboxylic Acids
The C4-methyl group can be oxidized to afford isoxazole-4-carbaldehydes and isoxazole-4-carboxylic acids, which are versatile intermediates in organic synthesis.[8][9] The choice of oxidizing agent and reaction conditions determines the final oxidation state of the carbon atom.
A. Oxidation to Isoxazole-4-carbaldehyde
Milder oxidizing agents are required to selectively oxidize the methyl group to an aldehyde without over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation, known as the Riley oxidation.[10][11]
Caption: Workflow for the selenium dioxide oxidation of a C4-methylisoxazole.
Materials:
-
4-Methyl-3,5-diphenylisoxazole
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-3,5-diphenylisoxazole (1.0 eq) in a mixture of dioxane and a small amount of water.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The formation of a black precipitate of elemental selenium is an indicator of reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the selenium black.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,5-diphenylisoxazole-4-carbaldehyde.[2]
B. Oxidation to Isoxazole-4-carboxylic Acid
Stronger oxidizing agents, such as potassium permanganate (KMnO₄), are employed to convert the C4-methyl group directly to a carboxylic acid.[12] The reaction is typically performed under basic or neutral conditions, followed by acidification to protonate the carboxylate salt.
Materials:
-
4,5-Dimethylisoxazole
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Suspend 4,5-dimethylisoxazole (1.0 eq) in water in a round-bottom flask.
-
Heat the suspension to a gentle reflux.
-
Slowly add a solution of potassium permanganate (3.0 eq) in water to the refluxing mixture. A brown precipitate of manganese dioxide will form.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
If necessary, add a small amount of sodium bisulfite to the filtrate to quench any remaining permanganate.
-
Carefully acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2-3.
-
The desired 5-methylisoxazole-4-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the pure product.[13]
Table 2: Comparison of Oxidation Methods
| Target Functional Group | Reagent | Key Considerations |
| Aldehyde | SeO₂ | Toxic reagent, requires careful handling. |
| Carboxylic Acid | KMnO₄ | Strong oxidant, may not be suitable for sensitive substrates. |
III. Metal-Catalyzed C-H Activation: A Modern Approach
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of otherwise unreactive C-H bonds.[14][15] Palladium catalysis, in particular, has been successfully applied to the acetoxylation of C(sp³)-H bonds, including those in benzylic-like positions.[3][16] This method offers a direct route to introduce an oxygen functionality, which can be further elaborated.
Principles of Palladium-Catalyzed C-H Acetoxylation
This transformation typically involves a palladium(II) catalyst and a stoichiometric oxidant. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the substrate and facilitates the cleavage of a C-H bond. The resulting palladacycle then undergoes oxidative addition with an acetate source, followed by reductive elimination to furnish the acetoxylated product and regenerate the active palladium catalyst.[1]
Experimental Workflow: Pd-Catalyzed C-H Acetoxylation
Caption: Workflow for the palladium-catalyzed C-H acetoxylation of a C4-methylisoxazole.
Protocol: Palladium-Catalyzed Acetoxylation of 4-Methyl-3-phenylisoxazole
Materials:
-
4-Methyl-3-phenylisoxazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
Procedure:
-
To a flame-dried Schlenk tube, add 4-methyl-3-phenylisoxazole (1.0 eq), palladium(II) acetate (0.1 eq), and (diacetoxyiodo)benzene (2.0 eq).
-
Add a mixture of acetic acid and the anhydrous solvent under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 4-(acetoxymethyl)-3-phenylisoxazole.
IV. Alternative Strategies: Lithiation and Electrophilic Quench
For certain substrates, directed ortho-metalation (DoM) can be a powerful tool for C-H functionalization.[13][17] In the context of 4-methylisoxazoles, if a suitable directing group is present at the C5 or C3 position, it may be possible to deprotonate the C4-methyl group using a strong base like n-butyllithium or lithium diisopropylamide (LDA). The resulting anion can then be quenched with a variety of electrophiles.
Conceptual Workflow: Lithiation and Electrophilic Quench
Caption: Conceptual workflow for the lithiation and electrophilic quench of a C4-methylisoxazole.
This strategy is highly substrate-dependent, and the choice of directing group, base, and electrophile must be carefully considered.[18] While a detailed protocol is not provided here due to its substrate-specific nature, researchers are encouraged to explore this avenue for tailored functionalization.
Conclusion and Future Outlook
The functionalization of the C4-methyl group on the isoxazole ring provides a powerful platform for the synthesis of novel and diverse molecular architectures. The methods outlined in this guide—radical halogenation, oxidation, and metal-catalyzed C-H activation—represent the state-of-the-art in this field. As the demand for increasingly complex and functionalized molecules grows, particularly in the pharmaceutical industry, the development of even more selective, efficient, and sustainable methods for C-H functionalization will remain a key area of research. Future advancements may include the use of photoredox catalysis for radical generation under milder conditions and the development of new catalyst systems for C-H activation with enhanced substrate scope and functional group tolerance. By mastering the techniques presented herein, researchers are well-equipped to contribute to these exciting developments and to continue to harness the synthetic potential of the versatile isoxazole scaffold.
References
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- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Palladium-catalyzed C–H bond acetoxylation: isoxazolinyl as a directing group. RSC Advances, 1(1), 131-134. [Link]
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- Wentland, M. P., Carlson, J. O., Dorff, P. H., Aldous, S. C., Perni, R. B., & Carabateas, P. M. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Journal of medicinal chemistry, 34(8), 2533-2541. [Link]
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]
- Zhour, M. X. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State Research Studies, 48(1), 1-28. [Link]
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Comins, D. L., & Brown, J. D. (1984). Directed lithiation of protected 4-chloropyrrolopyrimidine: addition to aldehydes and ketones aided by bis (2-dimethylaminoethyl) ether. The Journal of Organic Chemistry, 49(6), 1078-1083. [Link]
- Mąkosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 150. Vicarious nucleophilic substitution of hydrogen in nitroarenes by carbanions of α-halo ketones and α-halo esters. The Journal of Organic Chemistry, 52(16), 3583-3586.
- Mąkosza, M., & Wojciechowski, K. (2001). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 101(11), 3217-3246.
- Wikipedia. (n.d.). Wohl–Ziegler reaction.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2018).
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com. [Link]
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5635. [Link]
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (2011). ACS Medicinal Chemistry Letters, 2(10), 773–777. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
Sources
- 1. Palladium-Catalyzed C-H Bond Acetoxylation via Electrochemical Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Diphenylisoxazole | C15H11NO | CID 137292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium catalyzed C–H bond acetoxylation: isoxazolinyl as a directing group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. baranlab.org [baranlab.org]
- 14. mdpi.com [mdpi.com]
- 15. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Chloro-4-Methylisoxazole-3-Carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity. Our approach is grounded in established chemical principles and validated through practical application.
I. Overview of the Synthetic Pathway
The synthesis of this compound, a highly substituted isoxazole, is most effectively achieved through a [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide precursor with a substituted β-ketoester. Specifically, the proposed and most logical synthetic route involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with ethyl 2-methylacetoacetate.
II. Visualizing the Reaction
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
III. Detailed Experimental Protocol
This protocol is a recommended starting point. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Ethyl 2-methylacetoacetate
-
Triethylamine (Et3N)
-
Anhydrous Ethanol (EtOH)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl 2-methylacetoacetate (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: To this solution, add triethylamine (1.1 eq).
-
Cycloaddition: In the dropping funnel, prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous ethanol. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic precursors. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
IV. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in the reaction: Water can hydrolyze the nitrile oxide intermediate. 2. Inactive reagents: Degradation of starting materials. 3. Insufficient base: Incomplete formation of the nitrile oxide. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Check the purity of your starting materials by NMR or other analytical techniques. Use freshly opened or properly stored reagents. 3. Use a slight excess of a non-nucleophilic base like triethylamine. Ensure the base is of high purity. |
| Formation of Isomeric Impurities | Lack of regioselectivity: The cycloaddition can potentially lead to the formation of the isomeric product, Ethyl 3-chloro-4-methylisoxazole-5-carboxylate. This is a known issue in isoxazole synthesis.[1] | Temperature control is critical. Running the reaction at a lower temperature may improve regioselectivity. Consider starting the reaction at 0 °C and then slowly warming to room temperature or reflux. |
| Presence of Dimerized Nitrile Oxide (Furoxan) Byproduct | Slow cycloaddition: If the cycloaddition reaction is slow, the nitrile oxide intermediate can dimerize to form a furoxan. | 1. Increase the concentration of the β-ketoester: This can help to trap the nitrile oxide as it is formed. 2. Slow addition of the nitrile oxide precursor: Add the ethyl 2-chloro-2-(hydroxyimino)acetate solution very slowly to the reaction mixture to keep its instantaneous concentration low. |
| Difficult Purification | Close-running spots on TLC: The product and byproducts may have similar polarities, making separation by column chromatography challenging. | 1. Optimize your chromatography conditions: Try different solvent systems (e.g., dichloromethane/hexane, toluene/ethyl acetate). 2. Consider alternative purification methods: Recrystallization or preparative HPLC may be necessary if column chromatography is ineffective. |
| Incomplete Reaction | Insufficient reaction time or temperature: The reaction may not have reached completion. | 1. Extend the reaction time: Continue monitoring by TLC until the starting material is consumed. 2. Increase the reaction temperature: If the reaction is sluggish at reflux, a higher boiling point solvent could be considered, but this may also increase byproduct formation. |
V. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a non-nucleophilic amine like triethylamine, is crucial for the in situ generation of the nitrile oxide from the ethyl 2-chloro-2-(hydroxyimino)acetate precursor. It does this by dehydrochlorination.
Q2: Why is an anhydrous solvent necessary?
A2: Nitrile oxides are highly reactive intermediates that can be readily hydrolyzed by water. The presence of moisture will lead to the formation of hydroxamic acids and significantly reduce the yield of the desired isoxazole.
Q3: Can I use a different base?
A3: While other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used, it is important to avoid nucleophilic bases (e.g., sodium hydroxide) as they can react with the ester functionalities of the starting materials and the product.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the chloro, methyl, and ethyl ester groups should be evident in the spectra.
Q5: What are the safety precautions for this reaction?
A5: Ethyl 2-chloro-2-(hydroxyimino)acetate and its nitrile oxide intermediate are potentially hazardous. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
VI. Process Optimization Workflow
To systematically improve the yield and purity of your synthesis, consider the following optimization workflow:
Caption: A systematic workflow for optimizing the synthesis protocol.
VII. References
-
Shaikh, A. A., & Gomas, S. S. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2845–2855. [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
Sources
Side-product formation in isoxazole cycloaddition reactions
A Guide to Troubleshooting Side-Product Formation in 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support guide for isoxazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the powerful 1,3-dipolar cycloaddition reaction to construct isoxazole cores. While elegant, this reaction is often plagued by side-product formation that can complicate purification and reduce yields.
This guide provides in-depth, question-and-answer-based troubleshooting for the common challenges encountered during isoxazole synthesis, grounding practical advice in mechanistic principles to empower you to optimize your reactions effectively.
Frequently Asked Questions: Identifying Common Side Products
This section addresses the most frequent issues that arise during isoxazole cycloaddition reactions.
Q1: My reaction mixture is complex, and I've isolated a major byproduct with a mass corresponding to a dimer of my nitrile oxide. What is this compound and why does it form?
A: The most common byproduct in isoxazole synthesis is a furoxan (also known as a 1,2,5-oxadiazole-2-oxide). This occurs because the nitrile oxide intermediate, which is your 1,3-dipole, is highly reactive and can dimerize if it does not react quickly with your intended dipolarophile (the alkyne or alkene).[1][2]
This dimerization is itself a 1,3-dipolar cycloaddition reaction where one molecule of nitrile oxide acts as the dipole and the C=N bond of a second molecule acts as the dipolarophile.[3][4] The reaction is believed to proceed through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[3][5][6] This side reaction is particularly rapid for aliphatic nitrile oxides compared to aromatic ones.[1][7]
Mechanism of Furoxan Formation
Caption: Mechanism of furoxan side-product formation.
Q2: My reaction produced two different isoxazole products. Why am I getting a mixture of regioisomers?
A: When using an unsymmetrical alkyne (or alkene), the 1,3-dipolar cycloaddition can proceed in two different orientations, leading to a mixture of regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole.[8]
The regiochemical outcome is a delicate balance of frontier molecular orbital (FMO) interactions, steric hindrance, and solvent effects.[9][10] Typically, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The pair of orbitals with the smaller energy gap will dominate, dictating the orientation of the addition. Unfortunately, for many substrates, the energy differences are small, leading to poor selectivity.[11]
Regiochemical Pathways in Isoxazole Synthesis
Caption: Competing pathways leading to regioisomeric isoxazoles.
Q3: My yield is poor, but I don't see significant furoxan formation. What other side reactions could be happening?
A: Besides dimerization, several other side reactions can reduce your yield:
-
Decomposition of Nitrile Oxide: Nitrile oxides are inherently unstable and can decompose, especially at elevated temperatures.[12]
-
Formation of Other Dimers: Under certain acidic or basic conditions, nitrile oxides can dimerize to form 1,2,4-oxadiazole-4-oxides or symmetrical 1,4-dioxa-2,5-diazines.[3][13]
-
Michael Adducts: If your reaction conditions are basic, you may see the formation of Michael adducts or other condensation products, especially if using β-ketoesters as starting materials for a different synthetic route.[14]
-
Oxime/Nitrile Formation: In multicomponent reactions involving aldehydes and hydroxylamine, the formation of the aldehyde oxime and its subsequent dehydration to a nitrile can be a competing pathway.[14]
Troubleshooting Guide: Strategies for Reaction Optimization
This section provides actionable strategies to overcome the challenges identified above.
Q4: How can I effectively minimize or prevent furoxan formation?
A: The key is to ensure the nitrile oxide reacts with the dipolarophile as soon as it is formed. Since nitrile oxides are typically generated in situ, you can manipulate the reaction conditions to favor the desired cycloaddition over the undesired dimerization.[4][12]
| Strategy | Causality & Explanation | Recommended Action |
| Slow Addition / In Situ Generation | This is the most critical factor. By generating the nitrile oxide slowly in the presence of the dipolarophile, its instantaneous concentration remains low, minimizing the rate of the second-order dimerization side reaction.[7][15] | Generate the nitrile oxide from a precursor (e.g., a hydroximoyl chloride) by adding a base dropwise to the reaction mixture containing the alkyne. See Protocol 1 below. |
| Stoichiometry | Using an excess of the dipolarophile increases the probability of a productive collision between the nitrile oxide and the alkyne, outcompeting the nitrile oxide-nitrile oxide collision required for dimerization.[15] | Use 1.5 to 2.0 equivalents of the alkyne or alkene relative to the nitrile oxide precursor. |
| Temperature Control | Dimerization often has a higher activation energy than the desired cycloaddition. Lowering the reaction temperature can significantly slow the dimerization rate relative to the product formation.[16] | Run the reaction at 0 °C or even lower temperatures, if reactant solubility allows. Monitor the reaction progress, as the desired reaction will also be slower. |
| High Dilution | The desired cycloaddition is a bimolecular reaction, as is the dimerization. However, by keeping the concentration of the generated nitrile oxide low, you can disfavor the dimerization process. | While not always practical, running the reaction at a lower concentration can sometimes help. This is often coupled with the slow addition technique. |
Q5: How can I improve the regioselectivity of my cycloaddition?
A: Controlling regioselectivity involves modifying the electronic and steric properties of your system to favor one transition state over the other.
| Control Factor | Causality & Explanation | Recommended Action |
| Solvent Choice | Solvents can differentially stabilize the transition states leading to the two regioisomers. A study on the reaction of 2-furfuryl nitrile oxide with ethyl propiolate showed that increasing solvent polarity decreased the ratio of the 3,5- to 3,4-isomer.[9] | Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Ethanol, DMSO) to find the optimal medium for your desired isomer.[9] |
| Catalysis | Metal catalysts, particularly Cu(I), can be used to control regioselectivity, especially for terminal alkynes. The catalyst coordinates to the alkyne, altering its electronic properties and directing the cycloaddition to favor the 3,5-disubstituted product.[8][15] | For terminal alkynes, consider a copper(I)-catalyzed procedure. Common catalysts include CuI or CuSO₄ with a reducing agent. |
| Dipolarophile Modification | The electronic and steric nature of the substituents on the alkyne (R² and R³) has a profound impact. Strongly electron-withdrawing or sterically demanding groups can strongly favor one isomer.[10] | If possible, modify the alkyne. For example, using vinylphosphonates with a leaving group can provide excellent control for synthesizing either 3,4- or 3,5-disubstituted isoxazoles.[17] |
| Temperature | In some systems, the two regioisomeric pathways may have different activation energies. Varying the temperature could potentially favor the kinetic product (lower temperature) or the thermodynamic product (higher temperature).[18] | Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 60 °C) and analyze the isomeric ratio. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization via In Situ Generation of Nitrile Oxide from a Hydroximoyl Chloride
This protocol is a generalized method based on common literature procedures.[8][9] It is designed to keep the concentration of the reactive nitrile oxide low throughout the reaction.
Materials:
-
Alkyne (dipolarophile, 1.2 mmol, 1.2 equiv)
-
Hydroximoyl chloride (nitrile oxide precursor, 1.0 mmol, 1.0 equiv)
-
Triethylamine (Et₃N, base, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate, 20 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the alkyne (1.2 mmol) and the hydroximoyl chloride (1.0 mmol).
-
Dissolve the solids in the anhydrous solvent (15 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of triethylamine (1.5 mmol) in the same anhydrous solvent (5 mL).
-
Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. The slow addition is crucial.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Use this decision-making workflow to diagnose and solve issues in your reaction.
Caption: A workflow for diagnosing isoxazole synthesis issues.
References
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680-32705. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
- Yu, Z. X., et al. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
- Shaikh, R. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. [Link]
- Yu, Z. X., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
- Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. (2003). Journal of the American Chemical Society. [Link]
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Brazilian Chemical Society. [Link]
- Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.).
- Campbell, M., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-4. [Link]
- NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.).
- Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. (2003).
- Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). (n.d.).
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2017). Organic & Biomolecular Chemistry. [Link]
- Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). Molecules. [Link]
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). International Journal of Molecular Sciences. [Link]
- Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259. [Link]
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2022).
- 1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.).
- Preparation and reactivity of some stable nitrile oxides and nitrones. (2000). ARKIVOC. [Link]
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. [Link]
- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
- Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. (2007). The Journal of Organic Chemistry. [Link]
- Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). Molecules. [Link]
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2017). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the purification of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate via column chromatography. Here, we dissect common experimental hurdles and provide scientifically-grounded solutions to streamline your purification workflow and enhance product purity.
Understanding the Analyte: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. This compound is a moderately polar compound, a characteristic dictated by its functional groups: an ethyl ester, a chloro substituent, and the nitrogen- and oxygen-containing isoxazole ring. These features govern its interaction with the stationary and mobile phases during chromatography.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₃ | [1] |
| Molecular Weight | 189.60 g/mol | [2] |
| CAS Number | 3356-96-5 | [3] |
| Calculated LogP | 1.81 | [2] |
| Topological Polar Surface Area (TPSA) | 52.33 Ų | [2] |
The LogP value of 1.81 indicates a balance of hydrophilic and lipophilic character, making normal-phase column chromatography on silica gel an ideal purification method.[2] The key is to find a solvent system that can effectively differentiate the target compound from both less polar starting materials and more polar byproducts.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Issue 1: Poor Separation or Co-elution of Impurities
-
Q: My collected fractions are not pure. The target compound is eluting with an impurity that has a very similar Rf value on the TLC plate. How can I improve the separation?
A: This is a classic resolution problem, often stemming from a suboptimal mobile phase. The goal is to increase the difference in retention (∆Rf) between your target compound and the contaminant.
-
Causality: The chosen solvent system is not selective enough. It moves both the desired product and the impurity at nearly the same rate down the column because their polarities are too similar in that specific eluent.[4]
-
Solution Strategy:
-
Re-optimize the Mobile Phase with TLC: The ideal Rf for the target compound in column chromatography is approximately 0.3.[5] If your separation is poor, you must re-screen solvent systems. Instead of just increasing or decreasing the polarity of a two-solvent system (e.g., Ethyl Acetate/Hexane), try introducing a third solvent with a different character. For example, adding a small amount of dichloromethane or acetone can alter the selectivity of the separation by introducing different intermolecular interactions.
-
Employ a Shallow Gradient: If isocratic (single solvent mixture) elution fails, a shallow gradient elution can be highly effective. Start with a less polar solvent system that keeps all components at the top of the column. Then, gradually and slowly increase the percentage of the more polar solvent. This technique can effectively resolve compounds with close Rf values.
-
Check Column Packing: An improperly packed column with channels or cracks will lead to severe band broadening and poor separation.[6] Ensure your silica gel is packed uniformly as a slurry and has settled completely before loading the sample.
-
-
Issue 2: Significant Peak Tailing
-
Q: My compound is coming off the column, but it's spread across many fractions (tailing). What causes this, and how can I get a sharper elution band?
A: Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase.
-
Causality: The isoxazole ring contains nitrogen and oxygen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This causes some molecules to "stick" longer than others, resulting in a tailed peak.
-
Solution Strategy:
-
Add a Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base to your eluent. Incorporating 0.1-1% triethylamine (Et₃N) into the mobile phase will neutralize the acidic silanol sites, preventing the secondary interactions that cause tailing.[5]
-
Reduce Sample Loading: Overloading the column can saturate the stationary phase, leading to tailing for all compounds.[7][8] If you observe tailing for multiple peaks, try reducing the amount of crude material loaded onto the column. A general rule is to use a silica-to-sample mass ratio of at least 30:1 for difficult separations.[9]
-
-
Issue 3: Compound Won't Elute or Elutes Very Slowly
-
Q: I've been flushing my column with a high concentration of ethyl acetate in hexane, but my compound is still stuck at the top. What should I do?
A: This indicates that your mobile phase is not polar enough to displace the compound from the highly polar silica gel.
-
Causality: Your compound is more strongly adsorbed to the stationary phase than it is soluble in the mobile phase.[10] This is common if the crude material contains highly polar impurities or if the target compound itself is more polar than initially anticipated.
-
Solution Strategy:
-
Increase Eluent Polarity Drastically: Switch to a more aggressive polar solvent system. A common choice for polar compounds is a mixture of dichloromethane and methanol.[9] Start with 1-2% methanol in dichloromethane and increase the concentration as needed, monitoring with TLC.
-
Test for Compound Stability: In some cases, a compound may not elute because it has decomposed on the acidic silica gel.[11] Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If the original spot has disappeared or new spots have appeared, it suggests instability. In this case, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.[11]
-
-
Issue 4: Peak Fronting
-
Q: The peaks in my chromatogram look like "shark fins," broader in the front half. What does this mean?
A: Peak fronting is less common than tailing but usually points to a few specific issues.
-
Causality: The primary causes of fronting are high sample concentration (overload) or poor sample solubility in the mobile phase.[7][8] If the sample is not fully dissolved as it enters the column, it can lead to this distorted peak shape. Another cause can be a physical issue like a crack or channel in the silica bed.[7]
-
Solution Strategy:
-
Dilute the Sample: The simplest fix is to decrease the concentration of your sample before loading it onto the column.[8]
-
Improve Sample Loading Technique: Ensure your crude product is dissolved in the minimum amount of solvent before loading.[12] If the compound is poorly soluble in your eluent, it's better to use the "dry loading" method: dissolve the crude product in a strong, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of your packed column.[9][12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the starting solvent system for my column?
-
A1: The starting point is always Thin Layer Chromatography (TLC).[13] Your goal is to find a solvent mixture (e.g., ethyl acetate/hexane) that gives your target compound an Rf value of approximately 0.3.[5] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values.
-
-
Q2: What is the difference between flash chromatography and gravity chromatography?
-
A2: The primary difference is the use of pressure. Flash chromatography uses positive pressure (from air or nitrogen) to push the mobile phase through the column more quickly.[5] It requires finer silica gel particles (e.g., 230-400 mesh) and provides faster, higher-resolution separations compared to gravity chromatography, which relies only on gravity and uses larger particles.[10] For most lab-scale purifications, flash chromatography is the preferred method.
-
-
Q3: Can I reuse my chromatography column?
-
A3: It is generally not recommended. A used column will contain residual compounds from the previous separation, which can leach out and contaminate your current purification. For the highest purity, always use a freshly packed column.
-
-
Q4: My compound is colorless. How do I know when it is eluting from the column?
-
A4: You must collect fractions sequentially in test tubes and analyze them using TLC.[10] Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp. Combine the fractions that contain only your pure target compound.
-
Visualized Workflows and Protocols
Purification Workflow Diagram
This diagram outlines the logical flow from initial analysis to the final, purified product.
Sources
- 1. This compound,3356-96-5-Amadis Chemical [amadischem.com]
- 2. chemscene.com [chemscene.com]
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- 6. cytivalifesciences.com [cytivalifesciences.com]
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- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Recrystallization Methods for Isoxazole Ester Compounds
Welcome to the technical support center for the purification of isoxazole ester compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their recrystallization protocols. Here, we will delve into the nuances of recrystallization, moving beyond generic steps to explain the underlying principles that govern successful purification. Our goal is to provide you with the expertise and confidence to troubleshoot and refine your experimental workflows.
I. Core Principles of Recrystallization for Isoxazole Esters
Recrystallization is a powerful technique for purifying solid organic compounds, including many active pharmaceutical ingredients (APIs).[1][2][3] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4][5] For isoxazole esters, which are a significant class of heterocyclic compounds in medicinal chemistry, achieving high purity is paramount for their intended biological applications.[6][7][8][9][10]
The fundamental principle is to dissolve the impure isoxazole ester in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4] As the solution cools, the solubility of the isoxazole ester decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain in the solution, or "mother liquor," and are subsequently removed by filtration.[3][11]
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that you may encounter during the recrystallization of isoxazole ester compounds, providing explanations and actionable solutions.
Issue 1: Oiling Out - The Compound Separates as a Liquid, Not Crystals
Question: My isoxazole ester is forming an oil instead of crystals upon cooling. What is happening, and how can I fix it?
Answer:
"Oiling out" is a common and frustrating problem in recrystallization.[12][13][14][15][16][17][18] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[16] This often happens when the melting point of the impure compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated.[13][14][15] The resulting oil can trap impurities, defeating the purpose of recrystallization.[14][15][16]
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to rapid separation as an oil.
-
Rapid Cooling: Cooling the solution too quickly can induce oiling out instead of allowing time for crystal nucleation and growth.[19]
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath.[14]
-
-
Inappropriate Solvent Choice: The solvent may be too non-polar for your isoxazole ester, or the polarity difference between the solute and solvent is too great.[15]
-
Low Melting Point of the Compound: If your isoxazole ester has a low melting point, it is more prone to oiling out.[12][13]
Issue 2: Poor or No Crystal Formation
Question: I've cooled my solution, but no crystals have formed, or I have a very low yield. What should I do?
Answer:
The failure of crystals to form is often due to using too much solvent or the solution being supersaturated.[11][13][18] A low yield can also result from excessive solvent use, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[11][14]
Causality and Solutions:
-
Excess Solvent: This is the most common reason for poor or no crystallization.[13]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal nucleation requires an initiation point.[13]
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][13]
-
Seeding: If you have a small amount of the pure isoxazole ester, add a "seed crystal" to the cooled solution. This provides a template for further crystal formation.[2][11][13]
-
-
-
Premature Filtration: Collecting the crystals too soon can result in a lower yield, as crystallization may not be complete.[12]
-
Solution: Allow the solution to stand at a low temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.[12]
-
Issue 3: Impurities Co-crystallize with the Product
Question: My recrystallized isoxazole ester is still impure. How can I improve the purity?
Answer:
While recrystallization is a powerful purification technique, it is not always perfect. Impurities can sometimes co-crystallize with the desired product, especially if they have similar solubility profiles or are present in high concentrations.
Causality and Solutions:
-
Inadequate Solvent Selection: The chosen solvent may not effectively differentiate between your isoxazole ester and the impurities.
-
Presence of Colored Impurities: Colored impurities can be particularly persistent.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.[14]
-
-
Rapid Crystal Growth: Fast crystal formation can trap impurities within the crystal lattice.[14]
-
Solution: As mentioned previously, slow cooling is crucial for the formation of pure, well-defined crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents for recrystallizing isoxazole esters?
A1: The polarity of isoxazole esters can vary depending on the substituents. Good starting points for solvent screening include:
-
Polar Solvents: Ethanol, methanol, and isopropanol are often effective.[9][20][22] Water can be used as an anti-solvent in combination with these alcohols for more polar derivatives.[7][12]
-
Moderately Polar Solvents: Ethyl acetate and acetone can be good choices.
-
Non-polar Solvents: Toluene or hexane might be suitable for less polar isoxazole esters, often as part of a mixed solvent system.[23]
Q2: How do I perform a mixed-solvent recrystallization?
A2: A mixed-solvent recrystallization is useful when no single solvent has the ideal solubility characteristics.
-
Dissolve your impure isoxazole ester in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: Can I reuse the mother liquor?
A3: The mother liquor contains dissolved product, so it is possible to recover more material. You can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first.
IV. Experimental Protocols and Data
General Protocol for Single-Solvent Recrystallization of an Isoxazole Ester
-
Solvent Selection: In a small test tube, add a small amount of your crude isoxazole ester and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude isoxazole ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Solvent Selection Guide for Isoxazole Esters
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good general-purpose solvent for many organic compounds.[9][20][22] |
| Ethanol/Water | Polar | Varies | A versatile mixed-solvent system; the ratio can be adjusted to fine-tune solubility. |
| Isopropanol | Polar | 82 | Similar to ethanol but less volatile. |
| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for esters.[23] |
| Toluene | Non-polar | 111 | Suitable for less polar compounds, but be mindful of its higher boiling point.[21] |
| Hexane/Ethyl Acetate | Non-polar/Moderately Polar | Varies | A common mixed-solvent system for compounds with intermediate polarity.[23] |
V. Visualizing the Workflow
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
VI. References
-
Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
-
A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
-
2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts.
-
Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
-
Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. Journal of Pharmacy and Pharmacology, 52(2), 179-192.
-
Recrystallization. (n.d.). University of California, Los Angeles.
-
Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 188-206.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
-
3.6F: Troubleshooting. (2022, April 2). Chemistry LibreTexts.
-
Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13652.
-
Solubility of Isoxazole. (n.d.). Solubility of Things.
-
Recrystallization (help meeeeee). (2013, February 3). Reddit.
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). ResearchGate.
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo.
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central.
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Recrystallization Issues. (2024, October 17). Reddit.
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). The Scientific Temper.
-
Problems in recrystallization. (n.d.). Biocyclopedia.
-
Novel method for preparing styryl pyrazole, isoxazole and isothiazole derivatives. (2004). WIPO Patentscope.
-
Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (2025). Benchchem.
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals.
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). ACS Publications.
-
A kind of preparation method of isoxazole compound. (n.d.). Google Patents.
-
Isoxazole. (n.d.). Wikipedia.
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- 5. mt.com [mt.com]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the reaction conditions for the successful synthesis of isoxazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems that can arise during isoxazole synthesis, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Isoxazole Product
This is one of the most frequent challenges in isoxazole synthesis. The cause can often be traced back to the stability of intermediates or the choice of reaction conditions.
Possible Causes and Solutions:
-
Decomposition or Dimerization of Nitrile Oxide Intermediate: In the widely used 1,3-dipolar cycloaddition method, the nitrile oxide intermediate can be unstable and prone to dimerization, forming furoxans or other side products.[1][2]
-
Solution: Generate the nitrile oxide in situ under mild conditions in the presence of your alkyne or alkene (the dipolarophile).[1] This can be achieved through methods like the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the oxidation of aldoximes.[1][3] Using a slight excess of the nitrile oxide precursor can also help drive the reaction towards the desired product.[2] A slow addition of the nitrile oxide precursor to the reaction mixture helps to maintain a low concentration, further minimizing dimerization.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Solution: Excessively high temperatures can lead to the decomposition of starting materials or products, while temperatures that are too low may result in a sluggish or incomplete reaction.[2] It is crucial to optimize the temperature for your specific substrates. For instance, in a 1,3-dipolar cycloaddition of α-nitroketones with alkenes, 80 °C was found to be optimal, with lower or higher temperatures resulting in decreased yield.[4]
-
-
Incorrect Choice of Base or Catalyst: The base or catalyst is often essential for the reaction to proceed efficiently.
-
Solution: For reactions involving the condensation of 1,3-dicarbonyl compounds with hydroxylamine, a base like sodium ethoxide in ethanol can act as both a catalyst and a base, facilitating carbanion formation and neutralizing acidic byproducts.[5] In catalyzed reactions, ensure your catalyst is active and used at the correct loading.[2]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and hydroxylamine hydrochloride, through appropriate purification techniques before starting the reaction.
-
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions, leading to difficult purification and reduced yield of the desired product.[2]
Possible Causes and Solutions:
-
Electronic and Steric Effects: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.
-
Solution: While often substrate-dependent, the choice of solvent can significantly influence the ratio of regioisomers.[6] A study on the cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate showed that the ratio of 3,5- to 3,4-disubstituted isoxazoles varied with solvent polarity, with less polar solvents like dichloromethane favoring the 3,5-isomer to a greater extent than more polar solvents like DMSO.[6]
-
-
Reaction Conditions: Temperature and the presence of catalysts can also impact regioselectivity.
-
Solution: Systematically screen different solvents and temperatures to find the optimal conditions for your specific substrates. In some cases, using a copper(I) catalyst in the cycloaddition of nitrile oxides with terminal alkynes can lead to high regioselectivity for the 3,4-disubstituted isoxazoles.[7]
-
Problem 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure isoxazole can be challenging due to the presence of unreacted starting materials, byproducts, or a product that is an oil.
Possible Causes and Solutions:
-
Product is an Oil and Fails to Crystallize:
-
Solution: If your product is an oil, you can try several techniques to induce crystallization. Adding a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) and swirling can sometimes precipitate the product.[8] Trituration, which involves stirring the oil vigorously with a solvent in which it is sparingly soluble, can also help it solidify.[8] If these methods fail, purification by column chromatography is a reliable alternative.[8]
-
-
Persistent Emulsion During Work-up: Emulsions can form during the extraction process, making layer separation difficult.
-
Solution: To break an emulsion, you can add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[8] Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[8] If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.[8]
-
-
Presence of Unreacted Starting Materials or Byproducts:
-
Solution: A well-planned purification strategy is key. Column chromatography on silica gel is a very common and effective method for separating the desired isoxazole from impurities.[2] The choice of eluent system should be optimized using thin-layer chromatography (TLC) beforehand.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing isoxazoles?
A1: The two primary and most versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][9] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2][7]
Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters. The choice of solvent can affect the solubility of reactants, the reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[2][6] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[2]
Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the likely causes and how can I fix it?
A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[2] To mitigate this, consider a slow addition of the nitrile oxide precursor to maintain its low concentration in the reaction mixture.[2] Using a slight excess of the nitrile oxide precursor can also be beneficial.[2] Additionally, the choice of base and solvent for generating the nitrile oxide is crucial and should be optimized.
Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[2] Regioselectivity is influenced by the electronic and steric factors of both the dipole and the dipolarophile. Experimentally, you can influence the regioselectivity by screening different solvents, as solvent polarity can affect the transition states leading to the different isomers.[6] Temperature can also play a role, so it's worth investigating a range of reaction temperatures.
Q5: What are some practical tips for working with hydroxylamine hydrochloride?
A5: Hydroxylamine hydrochloride is a common reagent for synthesizing isoxazoles from 1,3-dicarbonyls. It is typically used in a slight excess (e.g., 1.2 equivalents). The reaction is often carried out in a protic solvent like ethanol and may require refluxing for the reaction to go to completion. Upon completion, the product can often be precipitated by adding water to the reaction mixture.
Experimental Protocols & Data
Table 1: Influence of Solvent on Regioselectivity in a 1,3-Dipolar Cycloaddition
This table summarizes the effect of solvent polarity on the ratio of 3,5- to 3,4-disubstituted isoxazoles in the reaction between 2-furfuryl nitrile oxide and ethyl propiolate.[6]
| Solvent | Relative Polarity | Ratio of 3,5- to 3,4-isomer |
| Dichloromethane | 0.309 | 3.4 |
| Toluene | 0.099 | 2.0 |
| Ethanol | 0.654 | 1.9 |
| Dimethyl sulfoxide | 0.444 | 1.5 |
General Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
This protocol describes the synthesis of an isoxazole via the condensation of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.
Step-by-Step Methodology:
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction progress by TLC or UPLC.
-
After the reaction is complete, add water (80 mL) to the reaction mixture.
-
Collect the resulting precipitate by filtration to yield 3,5-diphenylisoxazole.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.87-7.83 (m, 4H), 7.50-7.46 (m, 6H), 6.82 (s, 1H).
Visualizations
Caption: General workflow for isoxazole synthesis via condensation.
Caption: Troubleshooting logic for low reaction yield.
References
- Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. (n.d.).
- TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem. (n.d.).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.).
- Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing. (2017, July 6).
- Isoxazole - Wikipedia. (n.d.).
- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem. (n.d.).
- Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
- 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC. (n.d.).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
Navigating the Regiochemical Landscape: A Technical Guide to Controlling Positional Isomers in 3,4,5-Substituted Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoxazole synthesis. Isoxazoles are a privileged scaffold in medicinal chemistry and drug development, but their synthesis is often plagued by the formation of undesired positional isomers, complicating purification and reducing yields. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you gain precise control over the regiochemical outcome of your reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What are positional isomers in 3,4,5-substituted isoxazoles, and why are they a significant problem?
When synthesizing a trisubstituted isoxazole, for example from a substituted alkyne (R²-C≡C-R³) and a nitrile oxide (R¹-C≡N⁺-O⁻), the components can add in two different orientations. This results in two distinct products with the same molecular formula but different arrangements of the R², and R³ substituents on the isoxazole ring: the 3,4,5-substituted and the 3,5,4-substituted isomers. These positional isomers often have very similar physical properties, making their separation by standard techniques like column chromatography difficult and costly. In a drug development context, different isomers can have drastically different pharmacological activities and toxicity profiles, making control over their formation a critical issue.
Q2: What is the primary reaction mechanism that leads to the formation of these isomers?
The most common and versatile method for synthesizing isoxazoles is the [3+2] cycloaddition (or Huisgen 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1] This reaction can proceed through two different pathways, leading to a mixture of regioisomers. The orientation of the addition is not random; it is governed by a combination of steric and electronic factors inherent to the substrates and the reaction conditions.[2][3]
Q3: What are the key factors that control the regioselectivity of the nitrile oxide-alkyne cycloaddition?
Regioselectivity is dictated by the interplay of several factors:
-
Frontier Molecular Orbital (FMO) Theory: This is the dominant controlling factor.[3][4] The reaction's regiochemistry is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4] The preferred isomer results from the pathway with the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap.[2][5]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can physically block one orientation of approach, favoring the formation of the less sterically hindered isomer.
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactants significantly alter the energies and coefficients of the frontier orbitals, thereby directing the regioselectivity.[5]
-
Catalysis: Transition metal catalysts, particularly copper(I) and ruthenium(II), can form complexes with the reactants, dramatically altering the reaction pathway and enforcing high levels of regioselectivity that are not achievable in the thermal reaction.[6][7]
Q4: Is there a general "rule of thumb" for predicting the major isomer based on substituent electronics?
Yes, based on FMO theory, a general guideline can be established. The reaction is typically controlled by the interaction of the HOMO of one reactant with the LUMO of the other.
-
For electron-rich alkynes (bearing an EDG), the reaction is often controlled by the HOMO(alkyne)-LUMO(nitrile oxide) interaction.
-
For electron-poor alkynes (bearing an EWG), the reaction is often controlled by the LUMO(alkyne)-HOMO(nitrile oxide) interaction, a scenario known as an inverse-electron-demand cycloaddition.[8]
The major isomer will be the one where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO align.[2][5]
Part 2: Troubleshooting Guide - Strategies for Regiochemical Control
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: My thermal cycloaddition yields a mixture of regioisomers. How can I favor the formation of a single product?
When a standard thermal reaction provides poor selectivity, a systematic adjustment of reaction parameters is the first line of defense.
Solution A: Strategic Solvent and Temperature Modification
Solvent polarity can influence the relative energies of the transition states leading to the different isomers. While often having a modest effect, it is a simple parameter to screen. Temperature can also play a role, though higher temperatures can sometimes decrease selectivity.
| Parameter | Rationale | Typical Outcome |
| Solvent Polarity | Non-polar solvents (e.g., Toluene, Hexane) vs. Polar solvents (e.g., Acetonitrile, DMF) can differentially stabilize the transition states. | Effect is system-dependent; requires empirical screening. |
| Temperature | Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. | May require longer reaction times. |
Solution B: Employing Catalysis to Enforce Regioselectivity
This is often the most powerful strategy for controlling regiochemistry, especially with terminal alkynes.[6][9]
-
Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis (similar to the "click" reaction) almost exclusively yields 3,5-disubstituted isoxazoles .[7][9][10] The copper acetylide intermediate directs the nitrile oxide to add in a single orientation.
-
Ruthenium(II) Catalysis: In contrast, certain ruthenium catalysts can favor the formation of the opposite regioisomer, the 3,4-disubstituted isoxazole .[6][7][11]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Catalytic control of regioselectivity.
Solution C: Substrate Modification with Directing Groups
If catalysis is not an option (e.g., for internal alkynes), modifying the electronic properties of your substrates can provide a powerful handle on selectivity.[12][13]
| Substituent Type on Alkyne | Controlling Interaction (Typical) | Favored Isomer (Generally) |
| Strong EWG (e.g., -COOR, -CN) | LUMO(alkyne) - HOMO(nitrile oxide) | 3-Aryl-4-EWG-5-R-isoxazole |
| Strong EDG (e.g., -OR, -NR₂) | HOMO(alkyne) - LUMO(nitrile oxide) | 3-Aryl-4-R-5-EDG-isoxazole |
Problem 2: My substituents are fixed and catalysis is ineffective. Are there alternative synthetic routes that offer inherent regiocontrol?
Yes. When the [3+2] cycloaddition fails to provide selectivity, completely different synthetic strategies can build the isoxazole ring with defined regiochemistry.
Alternative Strategy 1: Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine
This classic method, known as the Claisen isoxazole synthesis, involves reacting a 1,3-dicarbonyl compound (or its enamine/enone equivalent) with hydroxylamine.[14][15] The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.[15] By using a β-enamino diketone, reaction conditions can be tuned to favor one isomer over another.[14]
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Regiochemical outcomes in Claisen synthesis.
Alternative Strategy 2: Electrophilic Cyclization of Alkynone Oximes
This modern approach provides highly substituted isoxazoles with absolute regiocontrol. An O-alkyl oxime of a 2-alkyn-1-one is synthesized first. This substrate is then treated with an electrophile (e.g., ICl, I₂), which triggers a 5-endo-dig cyclization to form a single, highly functionalized isoxazole isomer. This method is particularly useful for preparing 3,4,5-trisubstituted isoxazoles.
Protocol: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a reliable method for ensuring the formation of the 3,5-isomer from a terminal alkyne and an in situ generated nitrile oxide.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv), aldoxime (1.1 equiv), and a copper(I) source such as CuI or [Cu(CH₃CN)₄]PF₆ (5 mol%).
-
Solvent: Add a suitable solvent such as THF or CH₂Cl₂.
-
Nitrile Oxide Generation: Add an oxidant, such as N-Chlorosuccinimide (NCS) or (diacetoxyiodo)benzene (PIDA), portion-wise at room temperature to generate the nitrile oxide in situ.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Part 3: Analytical Workflow for Isomer Identification and Separation
Even with optimized conditions, trace amounts of the undesired isomer may form. A robust analytical and purification workflow is essential.
Q: How can I confirm the identity and ratio of my isomers?
A combination of spectroscopic and chromatographic techniques is required for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The chemical shifts of the protons and carbons on the isoxazole ring are distinct for each regioisomer.[16] For example, the chemical shift of the C4-proton is often different from the C5-proton. Advanced 2D NMR experiments like HMBC and NOESY can definitively establish connectivity and spatial relationships.[17][18]
-
Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and quantify the isomer ratio.[19] Developing a robust chromatographic method is key for both analysis and purification.[20]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Analytical and purification workflow.
Q: What are the best practices for separating challenging isomer mixtures?
When standard column chromatography fails to provide baseline separation, more advanced techniques are necessary.
-
Preparative HPLC: This is the go-to method for separating isomers with very similar polarities. A variety of stationary phases (normal phase, reverse phase, chiral phases) can be screened to find optimal conditions.[19]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is often successful where HPLC fails. It is also considered a greener alternative due to its use of CO₂ as the primary mobile phase.[19]
-
Recrystallization: If the product is crystalline, fractional recrystallization can be an effective and scalable method for purification. Seeding with a pure crystal of the desired isomer can sometimes facilitate the process.
References
- Singleton, D. A., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.
- Jones, A. M., et al. (2017). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 15(34), 7138-7144.
- Jones, A. M., et al. (2017). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed, 28812046.
- Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Various Authors. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
- Kandula, V., et al. (2020). Synthesis of 3,4,5‐Trisubstituted Isoxazoles via the ANRORC Rearrangement. European Journal of Organic Chemistry, 2020(38), 6129-6136.
- da Silva, W. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Scientific Reports, 8(1), 1-11.
- Wang, Y., et al. (2019). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Organic & Biomolecular Chemistry, 17(1), 83-87.
- Cavanagh, P. J., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 143(31), 12051-12058.
- Zhang, Y., et al. (2025). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne.
- Various Authors. (2018). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 39(1), 104-109.
- Various Authors. (2023).
- Various Authors. Isoxazole synthesis. Organic Chemistry Portal.
- Das, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32988.
- Various Authors. (2020). Frontier molecular orbital representation of 3-methyl-4-(1-phenyl-ethylidene)-isoxazole-5(4H)-one.
- Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458.
- Larock, R. C., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 71(13), 4852-4860.
- Cavanagh, P. J., et al. (2021).
- Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed, 35529890.
- Various Authors. (2025). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles.
- BenchChem Technical Support Team. (2025). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide. Benchchem.
- Various Authors. (2025).
- Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(12), 2639-2666.
- Bakulev, V. A., et al. (2018). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 14, 2528-2537.
- Various Authors. (2021). Synthesis of poly substituted isoxazoles via a one-pot cascade reaction.
- Kącka-Zych, A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8344-8354.
- Various Authors. (2020). Synthetic approaches to Regio defined isoxazoles.
- Various Authors. (2021). Frontier molecular orbital and energy levels computed in B3LYP/6–311 ++ g(2df,2p) level.
- Various Authors. (2019). synthesis of isoxazoles. YouTube.
- Various Authors. (2022). Routes to isoxazoles.
- Various Authors. Frontier molecular orbital theory. Wikipedia.
- Yu, Z.-X., et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Asian Journal of Organic Chemistry, 1(4), 336-343.
- Various Authors. (2018). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Various Authors. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [dr.lib.iastate.edu]
- 19. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Troubleshooting low conversion rates in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic routes. As scientists, we understand that a low conversion rate is not just a data point; it's a roadblock to discovery. This document provides in-depth, field-tested insights and systematic troubleshooting strategies to help you overcome common hurdles and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low-yield isoxazole synthesis.
Q1: My isoxazole synthesis has a very low yield. What are the first things I should check?
When a reaction underperforms, a systematic check of the fundamentals is the most efficient first step. Before diving into complex optimization, verify the following:
-
Purity of Starting Materials: Re-evaluate the purity of your precursors. Trace impurities, such as water in solvents or residual acid/base from a previous step, can inhibit catalysts or promote side reactions. For instance, in reactions involving 1,3-dicarbonyl compounds, the presence of mono-carbonyl impurities can lead to the formation of unwanted oximes.
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are accurate. For many condensation reactions, a slight excess (1.1 to 1.2 equivalents) of hydroxylamine is often used to drive the reaction to completion.
-
Reaction Conditions: Double-check the temperature, reaction time, and atmospheric conditions. Many organometallic catalysts used in cycloadditions are sensitive to oxygen and moisture, requiring an inert atmosphere (Nitrogen or Argon).
-
pH of the Reaction Medium: For classical condensation methods (e.g., hydroxylamine with 1,3-diketones), the pH is critical. The initial condensation step is often favored under slightly acidic conditions (pH 4-5) to activate the carbonyl group, while the subsequent cyclization and dehydration may require neutral or slightly basic conditions.
Q2: I'm using a 1,3-dipolar cycloaddition to form my isoxazole, but the conversion is poor. What are the likely culprits?
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful method for constructing the isoxazole ring. However, the success of this reaction often hinges on the stability and reactivity of the nitrile oxide intermediate.
-
Nitrile Oxide Generation: The most common issue is inefficient in-situ generation of the nitrile oxide from its precursor (typically an aldoxime or hydroximoyl halide). The choice of oxidant or base is crucial. For example, when using bleach (NaOCl) to oxidize an aldoxime, slow addition and controlled temperature are necessary to prevent dimerization of the nitrile oxide into a furoxan, a common and often irreversible side reaction.
-
Alkyne Reactivity: Electron-deficient alkynes generally react faster in these cycloadditions. If you are using an electron-rich alkyne, the reaction may require higher temperatures or longer reaction times, which in turn increases the risk of nitrile oxide decomposition.
-
Solvent Choice: The solvent must be inert to the highly reactive nitrile oxide. Protic solvents like ethanol or water can compete with the alkyne, leading to side products. Aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred.
Q3: My reaction produces multiple spots on a TLC plate, and purification is difficult. How can I improve selectivity?
The formation of multiple products often points to issues with either regioselectivity or competing reaction pathways.
-
Regioisomers: In reactions involving unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes, the formation of two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is possible. Directing regioselectivity can be achieved by modifying the electronic properties of the substituents or by using sterically bulky groups to favor one orientation over the other.
-
Side Products: As mentioned, nitrile oxide dimerization to furoxans is a classic side reaction. Another common issue in condensation reactions is the formation of an intermediate oxime that fails to cyclize. This can often be resolved by adjusting the pH or increasing the temperature at the final stage of the reaction to promote the dehydration and ring-closure step.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for persistent and complex issues.
Scenario 1: Low Conversion in the Huisgen 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne
Problem: You are attempting to synthesize a 3,5-disubstituted isoxazole via the reaction of a nitrile oxide (generated in-situ from a hydroximoyl chloride) and a terminal alkyne. After 24 hours, LC-MS analysis shows >70% unreacted alkyne and a complex mixture of byproducts with very little desired product.
Diagnostic Workflow:
The logical flow for troubleshooting this common issue involves sequentially verifying the quality of each component and process.
Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition.
Causality and Solutions:
The primary challenge in this synthesis is matching the rate of nitrile oxide generation to its rate of consumption by the alkyne. A mismatch leads to decomposition.
-
Cause: Nitrile Oxide Generation is Too Fast.
-
Explanation: The use of a strong, soluble base like triethylamine (TEA) can cause rapid dehydrohalogenation of the hydroximoyl chloride. This generates a high concentration of the reactive nitrile oxide, which, if not immediately trapped by the alkyne, will rapidly dimerize.
-
Solution: Control the Rate of Generation.
-
Protocol: Dissolve the hydroximoyl chloride and the alkyne in an appropriate solvent (e.g., toluene). Prepare a separate solution of TEA in the same solvent. Add the TEA solution dropwise to the reaction mixture over several hours using a syringe pump. This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired bimolecular reaction with the alkyne over the undesired dimerization.
-
-
-
Cause: Poor Base Selection.
-
Explanation: The choice of base and its resulting salt can significantly impact the reaction. Triethylamine hydrochloride (TEA-HCl) can create an acidic microenvironment that may be detrimental. In some cases, heterogeneous bases can be more effective.
-
Solution: Screen Alternative Bases.
-
Consider using a milder, heterogeneous base like potassium carbonate (K₂CO₃) or a polymer-supported base. These can facilitate the elimination while minimizing side reactions in the bulk solution.
-
-
Data Presentation: Base & Solvent Selection Guide
| Base | Solvent | Typical Temperature | Pros | Cons |
| Triethylamine (TEA) | Toluene, DCM | 0 °C to RT | Soluble, fast reaction | Can lead to rapid dimerization, salt can be problematic |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile | RT to 60 °C | Heterogeneous, easy to remove | Slower reaction rates, may require higher temperatures |
| NaOCl (Bleach) | DCM / H₂O | 0 °C to RT | Inexpensive, uses aldoxime precursor | Biphasic, requires careful pH & temp control |
| Ag₂O | THF | RT | Mild, can be effective for sensitive substrates | Stoichiometric, expensive, waste disposal issues |
Scenario 2: Incomplete Reaction in Condensation of a 1,3-Diketone with Hydroxylamine
Problem: You are reacting a substituted 1,3-diketone with hydroxylamine hydrochloride to form a 3,5-disubstituted isoxazole. After refluxing in ethanol with a base (e.g., sodium acetate), you recover a significant amount of an intermediate, identified as the mono-oxime, and some unreacted diketone.
Mechanistic Insight:
The reaction proceeds in two main stages: (1) formation of an oxime intermediate via nucleophilic attack of hydroxylamine on a carbonyl group, and (2) acid- or base-catalyzed cyclization with subsequent dehydration to form the aromatic isoxazole ring. An incomplete reaction often means the second step (cyclization/dehydration) is the bottleneck.
Caption: Key stages in isoxazole synthesis via condensation.
Solutions to Drive Completion:
-
Cause: Sub-optimal pH for Cyclization.
-
Explanation: While the initial oxime formation can occur under various conditions, the cyclization/dehydration step is often the most demanding. Using a buffer like sodium acetate provides a weakly basic medium that may not be sufficient to promote the final ring closure for all substrates.
-
Solution: Two-Step pH Adjustment.
-
Protocol:
-
Step 1 (Oxime Formation): Dissolve the 1,3-diketone and hydroxylamine hydrochloride in ethanol. Adjust the pH to ~5 using a mild base like sodium bicarbonate or pyridine. Stir at room temperature or slightly elevated temperature (40-50 °C) until TLC or LC-MS confirms the disappearance of the starting diketone and formation of the oxime intermediate.
-
Step 2 (Cyclization): Add a stronger base, such as sodium hydroxide (1.1 eq), or switch to a higher boiling point solvent and add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) and heat to reflux. This provides the necessary push for the final dehydration step.
-
-
-
-
Cause: Steric Hindrance.
-
Explanation: Bulky substituents on the 1,3-diketone can sterically hinder the cyclization step. The oxime intermediate may be stable but conformationally restricted from achieving the necessary geometry for ring closure.
-
Solution: Increase Thermal Energy.
-
Switch to a higher boiling point solvent such as n-butanol or toluene. Refluxing at these higher temperatures (110-120 °C) can provide the activation energy needed to overcome the steric barrier. The use of a Dean-Stark trap is highly recommended in this case to remove the water byproduct, which, according to Le Chatelier's principle, will drive the equilibrium towards the final isoxazole product.
-
-
Part 3: Experimental Protocols
Protocol: Optimized In-Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol is designed to maximize yield by controlling the generation of the reactive intermediate.
Materials:
-
Aldoxime precursor (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Alkyne (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the aldoxime (1.0 eq) and a catalytic amount of pyridine (0.05 eq) in DCM.
-
Chlorination: Cool the flask to 0 °C in an ice bath. Add a solution of NCS (1.05 eq) in DCM dropwise over 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
Cycloaddition Setup: Once the chlorination is complete (typically 1-2 hours), add the alkyne (1.2 eq) to the reaction mixture.
-
Controlled Elimination: Add a solution of TEA (1.5 eq) in DCM to the dropping funnel. Add the TEA solution dropwise to the reaction mixture at 0 °C over a period of 4-6 hours. This slow addition is the critical step for preventing dimerization.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Title: The Chemistry of the Isoxazole Ring. Source: Advances in Heterocyclic Chemistry. URL:[Link]
- Title: A convenient synthesis of 3,5-disubstituted isoxazoles. Source: Tetrahedron Letters. URL:[Link]
- Title: The Nitrile Oxide/Isoxazole Connection in Synthesis.
- Title: Furoxans and Benzofuroxans. Source: Chemical Reviews. URL:[Link]
- Title: Regioselective Synthesis of Isoxazoles. Source: Current Organic Chemistry. URL:[Link]
Technical Support Center: Stability of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers and scientists working with Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, focusing on its stability issues under acidic conditions. As Senior Application Scientists, we have compiled this information to help you troubleshoot common experimental challenges, understand the underlying chemical principles, and ensure the integrity of your results.
Introduction: The Dichotomy of the Isoxazole Ring
The isoxazole ring is a valuable scaffold in medicinal chemistry, prized for its role in numerous FDA-approved drugs.[1] Its aromaticity generally confers stability, yet the inherent weakness of the N-O bond can lead to cleavage and ring-opening under certain conditions.[1][2][3] This dual nature requires a careful consideration of reaction conditions, particularly pH. For this compound, the presence of an electron-withdrawing chloro group and an ethyl ester moiety adds further complexity to its behavior in acidic media.
This guide will address the most common stability-related questions and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic conditions?
The stability of the isoxazole ring is highly dependent on the specific acidic conditions (acid strength, temperature, and solvent) and the nature of its substituents. While some isoxazole-containing compounds, like the drug Leflunomide, have shown resistance to ring-opening in acidic pH at physiological temperatures, this is not a universal property.[4]
For this compound, two primary acid-mediated reactions should be considered:
-
Ester Hydrolysis: The ethyl ester at the 3-position is susceptible to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, 5-chloro-4-methylisoxazole-3-carboxylic acid. This reaction is often reversible and driven by an excess of water.[5][6][7] Many synthetic procedures intentionally use strong acids to achieve this transformation, suggesting the isoxazole ring can remain intact under these conditions.[1]
-
Isoxazole Ring Degradation: Under more forcing conditions (e.g., high concentrations of strong acid, elevated temperatures), the isoxazole ring itself may degrade. The N-O bond is the most likely point of cleavage.[3][8][9]
Key Takeaway: Do not assume stability. The most likely reaction under mild acidic conditions is ester hydrolysis. Ring degradation is a risk under harsher conditions.
Q2: I'm trying to hydrolyze the ethyl ester to the carboxylic acid using HCl, but I'm getting a low yield of the desired product and a complex mixture of byproducts. What could be happening?
This is a common issue. While acid-catalyzed hydrolysis of the ester is the intended reaction, several factors could lead to a poor outcome:
-
Incomplete Hydrolysis: The hydrolysis of esters in acidic media is an equilibrium process.[5][7] If there is not a sufficient excess of water, the reaction may not go to completion.
-
Ring Opening: The primary cause of byproduct formation is likely the degradation of the isoxazole ring under the reaction conditions. Prolonged heating in the presence of a strong acid can promote N-O bond cleavage.
-
Substituent Effects: The electron-withdrawing nature of the chloro and carboxylate groups can influence the electron density of the isoxazole ring, potentially affecting its susceptibility to acid-catalyzed degradation.
Troubleshooting Steps:
-
Modify Reaction Conditions: Attempt the hydrolysis at a lower temperature for a longer duration.
-
Change the Acid: Consider using a different acid, such as sulfuric acid in aqueous solution, which has been used for similar transformations.[1]
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction, checking for the disappearance of the starting material and the formation of both the desired product and any byproducts.[10][11][12]
Q3: What are the likely degradation products if the isoxazole ring opens?
Acid-catalyzed ring opening of isoxazoles, while less common than reductive or base-mediated cleavage, would likely proceed via protonation of the ring nitrogen followed by cleavage of the weak N-O bond. This can lead to the formation of a β-ketonitrile.[2][4][13] For this compound, a plausible degradation product would be a derivative of a β-ketonitrile.
Below is a diagram illustrating the potential degradation pathway.
dot graph DegradationPathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Ethyl 5-chloro-4-methyl-\nisoxazole-3-carboxylate"]; protonation [label="Protonation of\nRing Nitrogen", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Protonated Isoxazole"]; cleavage [label="N-O Bond Cleavage", shape=ellipse, fillcolor="#FFFFFF"]; product [label="β-Ketonitrile Derivative\n(Potential Degradation Product)"];
start -> protonation [label="H+"]; protonation -> intermediate; intermediate -> cleavage [label="H2O"]; cleavage -> product; }
Troubleshooting Guide: Diagnosing Stability Issues
Use this decision tree to identify the root cause of unexpected results in your experiments involving this compound under acidic conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol allows for the systematic evaluation of your compound's stability under various acidic conditions.
Materials:
-
This compound
-
Aqueous buffer solutions (e.g., pH 2, 4, 6)
-
Dilute strong acids (e.g., 0.1 M HCl, 0.1 M H₂SO₄)
-
Organic solvent for stock solution (e.g., Acetonitrile, THF)
-
HPLC or LC-MS system
-
Thermostated reaction block or water bath
Procedure:
-
Prepare a stock solution of this compound in your chosen organic solvent at a known concentration (e.g., 10 mg/mL).
-
Set up a series of vials for each acidic condition to be tested.
-
Add a specific volume of the acidic solution to each vial.
-
Spike each vial with a small, precise volume of the stock solution to achieve the desired final concentration.
-
Incubate the vials at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Analyze the quenched aliquots by HPLC or LC-MS to quantify the remaining starting material and identify any degradation products.[10][11][12][14]
Data Analysis: Plot the concentration of the starting material versus time for each condition. This will allow you to determine the rate of degradation under different pH values and temperatures.
| pH | Temperature (°C) | Half-life (t₁/₂) | Major Degradation Product(s) |
| 2 | 25 | [Experimental Data] | [Experimental Data] |
| 2 | 50 | [Experimental Data] | [Experimental Data] |
| 4 | 25 | [Experimental Data] | [Experimental Data] |
| 4 | 50 | [Experimental Data] | [Experimental Data] |
Protocol 2: Optimized Acid-Catalyzed Ester Hydrolysis
This protocol is designed to favor the hydrolysis of the ethyl ester while minimizing the risk of isoxazole ring degradation.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates and appropriate eluent system
Procedure:
-
Dissolve this compound in a minimal amount of a co-solvent like dioxane or acetonitrile.
-
Add a large excess of the aqueous acid solution (e.g., 10-20 equivalents of water relative to the ester).
-
Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the reaction mixture with cold, saturated NaHCO₃ solution until gas evolution ceases.[10]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.[10]
-
Purify the product as necessary (e.g., recrystallization or column chromatography).
References
- Kociolek, M. G., Straub, N. G., & Marton, E. J. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Letters in Organic Chemistry, 2(3), 280-282.
- Ingenta Connect. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Ingenta Connect. [Link]
- Organic Chemistry Portal. (n.d.). Ester to Acid. Organic Chemistry Portal. [Link]
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- National Science Foundation. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. [Link]
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
- Chemguide. (n.d.). hydrolysis of esters. [Link]
- YouTube. (2022). organic chemistry review - common acids & acidic reagents. [Link]
- Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. [Link]
- ChemRxiv. (n.d.). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. [Link]
- Royal Society of Chemistry. (2025).
- Quora. (2020). How can I monitor the rate of chemical reaction using chemical methods only?. [Link]
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.
- Wikipedia. (n.d.). Isoxazole. [Link]
- ResearchGate. (2025).
- ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. [Link]
- Master Organic Chemistry. (2022).
- Monarch Chemicals. (2023). 10 most common acids and their uses. [Link]
- Reddit. (2024). Hydrolysis product troubleshooting. [Link]
- ResearchGate. (2019). (PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. [Link]
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of β -Ketonitriles from 3-Bromoisoxazoles: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of β-Ketonitriles from 3-Bromoisoxazoles | Bentham Science [eurekaselect.com]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. par.nsf.gov [par.nsf.gov]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Technical Support Center: Catalyst Impurity Removal in Isoxazole Synthesis
Welcome to the technical support center for catalyst impurity removal from isoxazole reaction mixtures. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in achieving the requisite purity for their synthesized compounds. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual metal catalysts from my isoxazole product so critical?
A1: Residual metal catalysts, often containing palladium, copper, rhodium, or nickel, are a significant concern in pharmaceutical development for several key reasons:
-
Patient Safety and Regulatory Compliance: Many transition metals are toxic and their levels in final drug products are strictly regulated by international guidelines. The ICH Q3D Guideline for Elemental Impurities, for instance, establishes Permitted Daily Exposure (PDE) limits for various metals that must be met.[1][2][3][4] Failure to control these impurities can lead to regulatory rejection of a drug product.
-
Downstream Process Interference: Residual metals can act as unwanted catalysts in subsequent synthetic steps, leading to side reactions, product degradation, and reduced yields.[5] For example, a trace amount of a palladium catalyst could interfere with a planned hydrogenation step.
-
Product Stability: Metal impurities can compromise the long-term stability and shelf-life of the final Active Pharmaceutical Ingredient (API) by catalyzing decomposition pathways.
-
Analytical Interference: The presence of metal ions can interfere with certain analytical techniques, such as fluorescence-based assays, complicating product characterization.[5]
Q2: What are the primary strategies for removing catalyst residues?
A2: The main strategies can be broadly categorized into four groups, often used in combination:
-
Adsorption: Using solid-supported materials that bind the metal, which is then removed by simple filtration. Common adsorbents include activated carbon and specialized metal scavengers.[6]
-
Extraction: Using liquid-liquid extraction to partition the metal catalyst into a phase separate from the product.[6] This often involves aqueous washes with chelating agents like EDTA.[5][7][8]
-
Crystallization: Purifying the final product through crystallization, which ideally leaves the metal impurities behind in the mother liquor.[6]
-
Chromatography: Separating the desired compound from the catalyst using techniques like column chromatography.[6][9]
Q3: How do I select the best purification method for my specific isoxazole synthesis?
A3: The optimal choice depends on a risk-based assessment of several factors.[2][4] Consider the nature of your product, the form of the catalyst residue (homogeneous vs. heterogeneous), the scale of your reaction, and the required final purity. The decision-making process can be visualized as follows:
Caption: Workflow for selecting a catalyst removal strategy.
Troubleshooting Guides: Common Scenarios
Problem 1: High levels of residual palladium detected after silica gel chromatography.
Q: My standard silica gel column isn't removing all the palladium from my Suzuki/Heck coupling reaction. My ICP-MS results are still >100 ppm. What is happening and what should I do?
A: This is a common and frustrating issue. Standard silica gel often fails to remove palladium effectively for several reasons:
-
Palladium Speciation: Palladium doesn't exist as a single species. It can be present as Pd(0), Pd(II), or as colloidal nanoparticles. These different forms have varying affinities for silica. Pd(0) species, in particular, are often non-polar and can co-elute with your product.
-
Ligand Effects: The ligands used in the coupling reaction (e.g., phosphines) can form stable, relatively non-polar complexes with palladium that do not bind strongly to silica gel.
Troubleshooting Steps & Solutions:
-
Switch to a Scavenging Strategy (Recommended): Metal scavengers are solid supports functionalized with ligands that have a very high affinity for palladium.[10] They work by chemisorption, forming strong covalent bonds with the metal.[11]
-
Thiol-based Scavengers (e.g., Si-Thiol, MP-Thiol): Effective for a range of palladium species.
-
Dimercaptotriazine (DMT) Scavengers (e.g., Si-TMT, MP-TMT): Highly effective for palladium and a broad range of other metals.[12][13] These are often considered the strongest available scavengers for Pd.[12]
-
See Protocol 1 for a general procedure.
-
-
Employ Activated Carbon: Activated carbon is a cost-effective alternative that can remove palladium through adsorption.[11][14] Its effectiveness depends on the grade of carbon and the solvent system. It can sometimes lead to product loss due to non-specific adsorption.[11]
-
Tip: Perform a small-scale test first. Use 0.1 to 0.2 weight equivalents of carbon relative to your crude product, stir for 2-18 hours, filter through Celite, and analyze the palladium content.[11]
-
-
Optimize Extraction: An aqueous wash with a solution of a sulfur-containing compound like sodium diethyldithiocarbamate can sometimes be effective, but the resulting palladium complex may be difficult to separate.
Problem 2: My isoxazole product is degrading during an aqueous workup to remove a copper catalyst.
Q: I used a copper(I) catalyst for a cycloaddition reaction. When I try to remove it with a standard acidic or basic wash, I see new spots on my TLC plate and my yield drops significantly. Why?
A: This issue often arises from the chemical sensitivity of the isoxazole ring and your specific product.
-
Lewis Acidity of Copper: Copper(II), which is readily formed by oxidation of the Cu(I) catalyst in air, is a potent Lewis acid. It can coordinate to the nitrogen or oxygen atoms of the isoxazole ring, potentially catalyzing ring-opening or other degradation pathways, especially under harsh pH conditions.
-
pH Sensitivity: Your specific isoxazole derivative may be unstable in strongly acidic or basic conditions, leading to hydrolysis or decomposition.
Troubleshooting Steps & Solutions:
-
Use a Chelating Agent Wash: This is the most robust solution. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) forms a highly stable, water-soluble complex with copper, allowing it to be extracted into the aqueous phase under mild conditions.[5][7][8]
-
Procedure: Wash the organic layer one or more times with a 0.1 M to 0.5 M aqueous solution of EDTA, typically at a pH adjusted to be compatible with your product (e.g., pH 7-8).[7]
-
Alternative: A wash with a saturated aqueous solution of ammonium chloride can also be effective, as it forms a water-soluble blue copper complex.[7][8] Be aware that this solution is slightly acidic.[8]
-
-
Employ a Scavenger Resin: If your product is particularly sensitive, avoiding an aqueous workup altogether may be necessary.
-
Filtration through a Short Plug: Passing the crude reaction mixture through a short plug of silica or alumina can sometimes trap copper salts, though this is often less effective than chelation or scavenging.[8]
Problem 3: My metal scavenger resin is not working effectively or is causing product loss.
Q: I used a recommended scavenger resin, but my ICP-MS results show the metal levels are still too high. In another experiment, the metal was removed, but I lost 30% of my product. What went wrong?
A: Ineffective scavenging or product loss can usually be traced back to a few key factors:
-
Kinetics and Contact Time: Scavenging is not instantaneous. The metal needs time to diffuse through the solvent and interact with the functional groups on the resin.[16] Insufficient stirring or time can lead to poor results.
-
Scavenger Stoichiometry: Using too few equivalents of the scavenger relative to the metal will result in incomplete removal. A typical starting point is 3-5 equivalents of scavenger functional groups to the moles of residual metal.
-
Solvent Effects: The solvent can impact the swelling of polymer-based resins and the accessibility of the scavenging sites.[16] In some cases, a co-solvent may be needed to ensure proper resin swelling.
-
Non-Specific Binding: Your product may have functional groups that can also bind to the scavenger resin, leading to product loss. This is a form of "cross-reactivity."
Troubleshooting Steps & Solutions:
-
Optimize Scavenging Conditions:
-
Time & Temperature: Increase the stirring time (e.g., from 2 hours to 16 hours). Gently heating (e.g., to 40-50 °C) can often dramatically increase the rate of scavenging.[6][17]
-
Equivalents: If initial results are poor, increase the equivalents of scavenger used.[17]
-
Screen Solvents: Test the scavenging in a different solvent where your product is still soluble.
-
-
Address Product Loss:
-
Screen Different Scavengers: Test a scavenger with a different functional group. For example, if you are losing a basic product on a thiol (weakly acidic) scavenger, try a neutral amine-based scavenger.[6]
-
Minimize Scavenger Amount: Once you find an effective scavenger, titrate the amount down to find the minimum effective quantity to reduce the surface area available for non-specific binding.[6]
-
-
Change the Scavenging Mode:
Data & Protocols
Table 1: Comparison of Common Metal Scavengers
| Scavenger Functional Group | Common Abbreviation | Primary Target Metals | Mechanism & Notes |
| Thiol | Si-Thiol, MP-Thiol | Pd, Pt, Ag, Hg, Cu | Forms stable thiolates. Effective for softer metals. Can be mildly acidic. |
| Diamine/Triamine | Si-Diamine, MP-TA | Cu, Cr, Pd, Pt, Zn, Ru | Chelating amine. Good for a broad range of metals, particularly copper.[13] |
| Dimercaptotriazine | Si-TMT, MP-TMT | Pd , Ru , Rh, Pt, Ag, Au, Ir | Very high affinity for Pd and Ru. Often the most effective but also more expensive.[12][13] |
| Iminodiacetic Acid | Si-IDA | Cu, Ni, Co, Fe | Chelating agent similar to EDTA. Good for capturing divalent metal ions.[18] |
Protocol 1: General Procedure for Palladium Removal Using a Scavenger Resin (Batch Mode)
This protocol is a starting point and should be optimized for your specific reaction.
-
Reaction Completion: Once your isoxazole synthesis is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to ensure it is fully dissolved and the viscosity is low enough for efficient stirring. A typical concentration is 50-100 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of the chosen scavenger resin (e.g., MP-TMT) relative to the initial moles of palladium catalyst used in the reaction.
-
Stirring: Stir the resulting slurry vigorously at room temperature for 4-16 hours. For difficult cases, the temperature can be increased to 40-60 °C.[6]
-
Filtration: Filter the mixture through a sintered funnel or a pad of Celite® to remove the resin.
-
Washing: Wash the filtered resin cake with 2-3 portions of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the final product for analysis by ICP-MS to confirm the residual palladium level is within the acceptable limit.
Mechanism of a Thiol-Based Scavenger
The diagram below illustrates the chemisorption mechanism, where a palladium complex in solution reacts with the solid-supported thiol groups to form a stable, filterable palladium-thiolate complex.
Caption: Palladium binding to a thiol scavenger resin.
References
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
- Guideline for Elemental Impurities Q3D(R1). ICH. [Link]
- Guideline for elemental impurities Q3D (R2). ICH. [Link]
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
- Elemental Impurities: ICH Q3D. THE FORCE. [Link]
- Metal Scavenger User Guide. Biotage. [Link]
- Metal Scavenger Guide. Sopachem. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- How can I remove copper from a click reaction mixture using EDTA?.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- How can i remove palladium Pd catalyst easily?.
- Is there another way to get rid of the remnants of the copper catalyst?.
- Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. ACS Publications - Organic Process Research & Development. [Link]
- Scavenger resin. Wikipedia. [Link]
- Organic Scavenger Resin: A Versatile Solution for Molecule Purific
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
Sources
- 1. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scavenger resin - Wikipedia [en.wikipedia.org]
- 17. sopachem.com [sopachem.com]
- 18. canftech.com [canftech.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No. 3356-96-5). We will move beyond basic protocols to address the nuanced challenges of scaling this process from the bench to pilot scale, focusing on causality, safety, and optimization.
Section 1: Synthesis Strategy and Mechanism
The industrial-scale synthesis of polysubstituted isoxazoles requires a robust, high-yielding, and regioselective strategy. For this compound, a two-step approach starting from readily available materials is the most logical and field-proven pathway. This method involves the initial construction of a 5-hydroxyisoxazole core, followed by a targeted chlorination.
Overall Synthetic Workflow
The synthesis proceeds in two primary stages:
-
Step 1: Heterocyclic Ring Formation. Condensation of Ethyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride to form the key intermediate, Ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate. This reaction is a classic method for building the isoxazole ring from a β-ketoester precursor.[1][2]
-
Step 2: Deoxychlorination. Conversion of the 5-hydroxy group on the isoxazole ring to the target 5-chloro group using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Caption: High-level workflow for the two-step synthesis.
Causality and Mechanism
Step 1: Isoxazole Ring Formation This reaction is a nucleophilic addition-condensation sequence. The more nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic isoxazole ring.[2] The regioselectivity, which dictates the formation of the 5-hydroxy isomer over the 3-hydroxy isomer, is governed by the relative reactivity of the ketone and ester carbonyls. Typically, the ketone is more electrophilic and thus the preferred site for initial attack.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃) The conversion of a heteroaromatic hydroxyl group (in its tautomeric keto form) to a chloride is a standard transformation. The mechanism involves the activation of the hydroxyl group by POCl₃. The oxygen atom attacks the electrophilic phosphorus center, leading to the formation of a chlorophosphate ester intermediate. This intermediate is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C5 position of the isoxazole ring displaces the phosphate group, yielding the desired 5-chloro product and generating phosphoric acid byproducts upon aqueous work-up.[3]
Section 2: Scale-Up Experimental Protocols
The following protocols are designed for gram-scale synthesis and include critical notes for process scale-up.
Protocol 1: Synthesis of Ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate (Intermediate)
Materials:
-
Ethyl 2-methyl-3-oxobutanoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (or other suitable base) (1.1 eq)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a reactor equipped with mechanical stirring, a condenser, and a temperature probe, add ethanol, sodium acetate, and hydroxylamine hydrochloride. Stir the mixture until all solids are dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add Ethyl 2-methyl-3-oxobutanoate dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress via TLC or HPLC until the starting material is consumed.
-
Upon completion, reduce the solvent volume by approximately 50% using a rotary evaporator.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[4][5] This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE.[6]
Materials:
-
Ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq, used as both reagent and solvent)
-
(Optional) N,N-Dimethylaniline (catalytic amount)
Procedure:
-
In a reactor rated for corrosive materials and equipped with a mechanical stirrer, condenser (with a gas outlet connected to a scrubber), and addition funnel, carefully charge the intermediate, Ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate.
-
Slowly add phosphorus oxychloride (POCl₃) to the reactor at room temperature. The reaction may be mildly exothermic.
-
If using a catalyst, add N,N-Dimethylaniline at this stage.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should be a homogenous solution.
-
Monitor the reaction by HPLC or TLC (quench a small aliquot carefully with ice water and extract with ethyl acetate for analysis).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Crucial Scale-Up Step (Quenching): Very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step. Ensure the quenching vessel has adequate capacity and cooling.[7]
-
After the quench is complete, the product may precipitate as a solid or remain as an oil. Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize acids), then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or heptane/ethyl acetate mixture) or column chromatography.
Data Summary: Reaction Parameters
| Parameter | Step 1: Ring Formation | Step 2: Chlorination |
| Key Reagents | Ethyl 2-methyl-3-oxobutanoate, NH₂OH·HCl | POCl₃ |
| Stoichiometry | 1.1 eq of NH₂OH·HCl and Base | 3.0 - 5.0 eq of POCl₃ |
| Solvent | Ethanol, Methanol, or Water[1] | Excess POCl₃ or high-boiling inert solvent |
| Temperature | 0 °C to Room Temperature | Reflux (105-110 °C) |
| Typical Time | 12 - 18 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% | 70 - 90% |
| Purity Check | TLC, HPLC, ¹H NMR | TLC, HPLC, GC-MS, ¹H NMR |
Section 3: Troubleshooting Guide
Issue: Low or no yield of the final chlorinated product.
Caption: Decision tree for troubleshooting low product yield.
Q: My yield for the first step (ring formation) is low and I see multiple products. A: This often points to a regioselectivity issue or side reactions. The reaction between a 1,3-dicarbonyl compound and hydroxylamine can sometimes yield isomeric products.[8]
-
Cause & Solution: The reaction pH is critical. Ensure your base is correctly weighed and distributed. Running the reaction at a consistently low temperature during the initial addition can improve selectivity. Confirm the identity of your starting β-ketoester, as impurities can lead to different products.
Q: The chlorination reaction turns black and results in a low yield of tarry material. A: This is a classic sign of decomposition, which is common when heating sensitive heterocyclic compounds too strongly or for too long.
-
Cause & Solution: The reflux temperature of pure POCl₃ might be too high. Consider reducing the reaction time and monitoring closely with HPLC. Alternatively, conduct the reaction in a high-boiling inert solvent (like toluene or dichlorobenzene) with a slight excess of POCl₃ (e.g., 1.5-2.0 eq) to allow for better temperature control at a point below the full reflux of POCl₃.
Q: During the aqueous work-up of the chlorination, I'm getting a persistent emulsion. A: This is common when dealing with viscous reaction mixtures and fine precipitates of phosphate salts.
-
Cause & Solution: First, try adding a saturated brine solution, which can help break emulsions by increasing the density of the aqueous phase. If that fails, filtering the entire emulsified mixture through a pad of Celite can be effective at breaking up the fine particles causing the emulsion.[9] On a large scale, allowing the mixture to sit for several hours or using a centrifuge are viable options.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the chlorination with POCl₃? A1: The primary concerns are:
-
Violent Reaction with Water: POCl₃ reacts violently with water, releasing large amounts of heat and toxic HCl gas.[5][10] All equipment must be scrupulously dried, and the reaction must be protected from atmospheric moisture.
-
Extreme Corrosivity: Both the liquid and vapor are highly corrosive to skin, eyes, and the respiratory tract.[6] Use of proper PPE, including acid-resistant gloves, a full-face shield, and a respirator, is mandatory.[4]
-
Exothermic Quenching: The quenching of excess POCl₃ on ice/water is extremely exothermic.[7] On a large scale, this must be done with extreme care, ensuring slow addition into a well-stirred, cooled vessel with sufficient headspace to handle gas evolution. The rate of addition is the key control parameter.
Q2: Are there alternatives to using a large excess of POCl₃ as the solvent? A2: Yes. Using POCl₃ as the solvent is convenient on a small scale but is wasteful and creates a hazardous quenching challenge at a larger scale. A more scalable approach is to use a high-boiling, inert solvent such as toluene, xylene, or dichlorobenzene.[11] In this case, you would use a much smaller stoichiometric excess of POCl₃ (e.g., 1.5 to 2.5 equivalents). This makes the reaction easier to control and the quench significantly safer and more manageable.
Q3: How can I best monitor the reaction at a pilot scale where TLC is impractical? A3: For plant-scale operations, HPLC is the industry standard. Develop a reliable HPLC method during your lab-scale work that can clearly resolve the starting material, product, and any key impurities. Samples can be taken periodically from the reactor (using a safe sampling device), quenched immediately in a prepared vial containing an ice/water/solvent mixture, and then analyzed. This provides quantitative data on reaction conversion and impurity profiles over time.
Q4: My final product is an oil that is difficult to purify. What are my options for large-scale purification? A4: While chromatography is useful in the lab, it is expensive and complex to scale. The primary goal for a large-scale process should be to develop a robust crystallization procedure.
-
Screening: Vigorously screen for a suitable solvent system. Common choices include isopropanol/water, heptane/ethyl acetate, or toluene/heptane.
-
Seeding: If you can obtain a small amount of solid material (even from a column), use it to seed a supersaturated solution of your crude oil. This can induce crystallization.
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a large scale.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
-
Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
-
International Programme on Chemical Safety. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Inchem.org.
-
Journal of Organic Chemistry. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications.
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
-
Organic Letters. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ACS Publications.
-
ChemSynthesis. (2025). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.
-
ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
-
CymitQuimica. CAS 3356-96-5: ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate.
-
Organic Process Research & Development. (2022). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid.
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent.
-
Lanxess. (2015). Phosphorus oxychloride Product Safety Assessment.
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
-
Organic Syntheses. Working with Hazardous Chemicals.
-
ChemSynthesis. (2025). ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
-
Capot Chemical Co.,Ltd. Product Catalog. ChemicalBook.
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed.
-
RSC Advances. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH.
-
Organic Chemistry Portal. Isoxazole synthesis.
-
YouTube. (2019). synthesis of isoxazoles.
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 6. lanxess.com [lanxess.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Isoxazole Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the complexities encountered during the chlorination of isoxazole precursors. Our goal is to equip you with the foundational knowledge and practical solutions needed to navigate these challenging synthetic transformations.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Q1: My chlorination reaction is resulting in very low yields or fails to proceed entirely. What are the primary causes?
A1: Low or no yield in isoxazole chlorination is a common issue stemming from several factors related to reagent choice, substrate reactivity, and reaction conditions.
-
Substrate Deactivation: The isoxazole ring is an electron-withdrawing heterocycle. If your precursor already contains other strongly deactivating groups, the ring may be too electron-poor to react with milder electrophilic chlorinating agents like N-Chlorosuccinimide (NCS).[1]
-
Reagent Incompatibility: The choice of chlorinating agent is critical. Sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) have very different reactivity patterns. SO₂Cl₂ often acts as a source of Cl₂ for radical reactions, while SOCl₂ is a better electrophile and a source for chloride ions.[2] Using the wrong reagent for the desired mechanism (electrophilic vs. radical) will lead to failure. For instance, attempting an electrophilic aromatic substitution with a reagent that primarily initiates radical pathways under your conditions will be ineffective.
-
Inadequate Activation: Milder agents like NCS may require an acid catalyst to enhance their electrophilicity for successful chlorination of deactivated aromatic systems.[3]
-
Steric Hindrance: Bulky substituents near the target chlorination site can sterically hinder the approach of the chlorinating agent, significantly slowing down or preventing the reaction.
Troubleshooting Steps:
-
Assess Substrate Electronics: Evaluate the electronic nature of your isoxazole precursor. If it is highly deactivated, consider a more potent chlorinating system.
-
Switch Chlorinating Agent: If NCS fails, a more reactive agent like sulfuryl chloride (SO₂Cl₂) might be necessary.[4] Conversely, if over-reactivity is an issue, a milder reagent is preferable.
-
Introduce a Catalyst: For NCS-based chlorinations on less reactive substrates, consider adding a catalytic amount of an acid like trifluoromethanesulfonic acid.[3]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition.[5] Carefully screen the temperature profile for your specific reaction.
Q2: I'm observing significant isoxazole ring cleavage and formation of unexpected byproducts. Why is my ring unstable?
A2: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions, particularly during electrophilic halogenation. This ring-opening is a well-documented challenge.[6][7]
Mechanism of Ring-Opening: Electrophilic attack by a chlorinating agent (e.g., NCS or Trichloroisocyanuric acid - TCCA) can lead to the formation of an intermediate that, instead of undergoing deprotonation to yield the chlorinated isoxazole, fragments. This process involves the selective cleavage of the N-O bond, resulting in structurally diverse halogenated compounds like halocyanoketones.[6][7] This pathway is often competitive with the desired aromatic substitution.
Factors Promoting Ring-Opening:
-
Reagent Choice: Strong electrophilic chlorinating agents are known to promote this pathway.[7]
-
Solvent Effects: Solvents can play a crucial role. For instance, hexafluoroisopropanol (HFIP) has been used to facilitate ring-opening chlorinations.[6]
-
Substituent Effects: The electronic nature of the substituents on the isoxazole ring can influence the stability of the intermediates, potentially favoring the ring-opening pathway. Isoxazoles with electron-withdrawing groups can be particularly unstable and difficult to isolate post-chlorination.[7]
Strategies to Minimize Ring Cleavage:
-
Use Milder Reagents: Opt for less aggressive chlorinating agents if simple chlorination is the goal.
-
Control Reaction Temperature: Running the reaction at lower temperatures can often suppress side reactions, including ring opening.[1]
-
Solvent Selection: Avoid solvents known to promote ring cleavage unless it is the desired outcome. Acetonitrile (MeCN) is a common solvent for standard chlorinations.[6][7]
-
Change the Synthetic Route: If direct chlorination is consistently problematic, consider synthesizing the isoxazole ring from an already chlorinated precursor.
Q3: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity of chlorination?
A3: Achieving high regioselectivity is a central challenge in the functionalization of substituted isoxazoles. The position of chlorination is dictated by the combined electronic and steric effects of the substituents on the ring.
-
Directing Effects: The inherent electronics of the isoxazole ring and the directing effects of existing substituents guide the incoming electrophile. The electron-withdrawing nature of the ring itself will influence the most favorable position for attack.[1]
-
Competitive Chlorination: If your precursor contains other electron-rich moieties, such as a phenol or aniline derivative, competitive chlorination at those sites is highly probable and can even be the dominant pathway.[7] For example, an electron-rich aromatic ring attached to the isoxazole can undergo chlorination faster than the isoxazole ring itself.[7]
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regiochemical outcome of the reaction.[5][8]
Methods to Control Regioselectivity:
-
Use of Blocking Groups: Temporarily block more reactive sites on the molecule with a protecting group to direct chlorination to the desired position.
-
Directed Metalation: Employing a directed ortho-metalation (DoM) strategy followed by quenching with an electrophilic chlorine source (like hexachloroethane) can provide excellent regiocontrol, though it requires a directing group (e.g., an amide or ether) on the precursor.
-
Careful Reagent Selection: In some cases, the steric bulk of the chlorinating agent can be used to favor attack at a less hindered position.
-
Optimize Reaction Conditions: Systematically screen solvents and temperatures, as these can subtly alter the selectivity profile of the reaction.[5]
Q4: Which chlorinating agent—NCS, SO₂Cl₂, or TCCA—should I choose for my isoxazole precursor?
A4: The optimal chlorinating agent depends heavily on the substrate's reactivity and the desired outcome. There is no single "best" agent; each has a distinct reactivity profile.
| Reagent | Primary Use / Reactivity | Common Side Reactions | Best For |
| N-Chlorosuccinimide (NCS) | Mild electrophilic chlorinating agent.[9] Can also be a source of chlorine radicals under specific conditions. | Ring-opening in sensitive isoxazoles.[6][7] Slow or no reaction with deactivated substrates. | General purpose chlorination of moderately activated to neutral isoxazoles. Good starting point for optimization. |
| Sulfuryl Chloride (SO₂Cl₂) | Potent chlorinating agent. Can act as a source of Cl₂ for radical chlorination or as a strong electrophile.[10][11] | Over-chlorination, ring cleavage, reactions with sensitive functional groups. | Chlorination of deactivated isoxazoles or when NCS is ineffective. Also used for benzylic chlorination via radical pathways.[12] |
| Trichloroisocyanuric Acid (TCCA) | Strong electrophilic chlorinating agent. Often used for ring-opening chlorinations.[7] Can also serve as an oxidant.[13] | High potential for ring-opening.[6][7] Can be less selective than NCS. | When ring-opening is the desired transformation or when a highly potent electrophilic chlorine source is required. |
Recommendation Workflow:
-
Start with the mildest conditions: Begin with NCS in a common solvent like acetonitrile or dichloromethane at room temperature.
-
If the reaction is sluggish: Consider adding a catalytic amount of acid or gently heating.
-
If NCS fails or the substrate is highly deactivated: Move to a stronger reagent like SO₂Cl₂ . Use with caution, starting at low temperatures (e.g., 0 °C) and monitoring carefully for side products.
-
If ring-opening is desired: TCCA is a reagent of choice for this transformation.[7]
Part 2: Mechanistic & Troubleshooting Diagrams
Visualizing the reaction pathways and decision-making processes can significantly aid in experimental design and troubleshooting.
Caption: Competing pathways in electrophilic chlorination.
Caption: A decision-making workflow for troubleshooting.
Part 3: Experimental Protocols
These protocols are generalized and should be adapted based on the specific reactivity and solubility of your substrate. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
This protocol is a good starting point for the chlorination of moderately activated isoxazole precursors.
-
Preparation: To a solution of the isoxazole precursor (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.1–0.5 M), add N-Chlorosuccinimide (NCS) (1.05–1.2 equiv).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If the reaction is complete, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x). The aqueous washes will remove the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Note: For deactivated substrates, the reaction can be heated (e.g., to 60 °C) or a catalytic amount of a strong acid can be added.[7]
Protocol 2: Electrophilic Ring-Opening Chlorination with Trichloroisocyanuric Acid (TCCA)
This protocol is adapted for instances where ring-opening is the desired outcome to produce halocyanoketones.[6][7]
-
Preparation: In a flask, dissolve the isoxazole substrate (1.0 equiv, e.g., 0.20 mmol) in acetonitrile (1.0 mL).
-
Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (0.6 equiv, e.g., 0.12 mmol) to the solution. TCCA is a potent reagent, and substoichiometric amounts are often effective.[6]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product should be purified via column chromatography to isolate the desired ring-opened product.
References
- Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC - NIH
- Technical Support Center: 4-Chlorobenzo[d]isoxazole Reactions - Benchchem
- (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles
- identifying and minimizing side reactions in 4-Chlorobenzo[d]isoxazole prepar
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC
- Preparation of polychlorinated isoxazoles and application to organic synthesis - RCSI Repository
- Technical Support Center: Isoxazole Synthesis Optimiz
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold
- Synthesis and some transform
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides - Beilstein Journals
- N-Chlorosuccinimide (NCS) - Organic Chemistry Portal
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- N-Chlorosuccinimide - Wikipedia
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- Sulfuryl chloride 97 7791-25-5 - Sigma-Aldrich
- Chlorination by SOCl2 vs SO2Cl2 - Chemistry Stack Exchange
- Sulfuryl chloride - Wikipedia
- What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide? - Quora
- Sulfuryl Chloride - Yufeng
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. 塩化スルフリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 11. Sulfuryl Chloride [yufenggp.com]
- 12. quora.com [quora.com]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Thin-Layer Chromatography of Isoxazole Derivatives
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing thin-layer chromatography (TLC) of isoxazole derivatives. This document moves beyond generic protocols to offer in-depth technical guidance, troubleshooting, and a foundational understanding of the principles at play.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the TLC analysis of isoxazole derivatives.
Q1: What is the primary challenge in the TLC of isoxazole derivatives?
A: The primary challenge lies in the diverse polarity of isoxazole derivatives. The isoxazole ring itself is a five-membered aromatic heterocycle containing both nitrogen and oxygen, lending it a moderate degree of polarity. However, the overall polarity of the molecule is heavily influenced by the nature and position of its substituents. A simple alkyl-substituted isoxazole will behave very differently from one bearing a nitro group, a hydroxyl group, or an amino group. This wide polarity range necessitates careful solvent system selection to achieve optimal separation.
Q2: What is a good starting solvent system for a new isoxazole derivative?
A: A common and effective starting point for many organic compounds, including isoxazoles, is a 1:1 mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] From this initial run, you can rapidly determine if the polarity of the mobile phase needs to be increased or decreased. For highly polar isoxazole derivatives, such as those with hydroxyl or carboxylic acid functionalities, a more polar starting system like 9:1 dichloromethane/methanol may be more appropriate.[2]
Q3: How do I choose the right stationary phase for isoxazole TLC?
A: For most applications involving isoxazole derivatives, standard silica gel (SiO₂) plates are the stationary phase of choice. Silica gel is acidic in nature and works well for separating compounds of varying polarities.[1] However, if you are working with particularly basic isoxazole derivatives (e.g., those with a free amine group), you may observe "tailing" or streaking of the spots. In such cases, you might consider using alumina (Al₂O₃) plates, which are basic, or adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to your mobile phase.[3]
Q4: My isoxazole spots are not visible under UV light. What should I do?
A: While the aromatic nature of the isoxazole ring often allows for visualization under a UV lamp (typically at 254 nm), some derivatives may not be UV-active, especially if they lack sufficient conjugation.[4] If your compound is not visible, several chemical staining methods can be employed. A universal stain like potassium permanganate (KMnO₄) or an iodine chamber can be very effective.[3] For specific functional groups, other stains can be more informative. For instance, ninhydrin is excellent for visualizing primary and secondary amines.
Part 2: A Systematic Approach to Solvent System Optimization
Optimizing the mobile phase is a critical step for achieving good separation in TLC. This section provides a logical workflow for this process.
Step 1: Understanding the Polarity of Your Isoxazole Derivative
Before beginning TLC experiments, analyze the structure of your isoxazole derivative to predict its relative polarity.
-
Non-polar substituents: Alkyl chains, phenyl rings, and other hydrocarbon moieties will decrease the overall polarity.
-
Polar substituents: Hydroxyl (-OH), carboxylic acid (-COOH), amine (-NH₂), and nitro (-NO₂) groups will significantly increase polarity.
-
Intermediate polarity substituents: Esters (-COOR), ketones (-C=O), and ethers (-OR) will lend an intermediate degree of polarity.
The position of the substituent on the isoxazole ring can also play a role in its interaction with the stationary phase.
Step 2: Initial Solvent Screening
The goal of the initial screening is to find a solvent or solvent mixture that moves the spot of interest to a retention factor (Rf) value between 0.2 and 0.8, with an ideal range often considered to be 0.3 to 0.7.[5][6] The Rf value is a measure of how far a compound travels up the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][7][8]
A recommended approach is to test a few solvent systems of varying polarities. A good starting set could include:
-
Low Polarity: 4:1 Hexane/Ethyl Acetate
-
Medium Polarity: 1:1 Hexane/Ethyl Acetate
-
High Polarity: 1:4 Hexane/Ethyl Acetate
-
Very High Polarity: 9:1 Dichloromethane/Methanol
Step 3: Fine-Tuning the Solvent Ratio
Once you have identified a solvent pair that gives an Rf value in the desired range, you can fine-tune the ratio of the two solvents to optimize the separation between your compound of interest and any impurities or other components in the mixture.
-
If the Rf is too high (spots are too close to the solvent front): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[3][5]
-
If the Rf is too low (spots are too close to the baseline): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.[1][3]
This iterative process of adjusting the solvent ratio is key to achieving optimal resolution. It is not uncommon to run 3-4 TLC plates to determine the ideal solvent system before moving on to larger-scale purification like column chromatography.[2]
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Workflow for Solvent System Optimization.
Part 3: Troubleshooting Guide
This section addresses specific problems that may be encountered during the TLC of isoxazole derivatives and provides actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Spot Tailing/Streaking | 1. Sample Overload: Applying too much sample to the plate is a common cause of streaking.[3][9][10] 2. Acidic/Basic Compounds: Isoxazoles with strongly acidic (e.g., -COOH) or basic (e.g., -NH₂) groups can interact too strongly with the stationary phase.[10] 3. Inappropriate Solvent Polarity: The chosen solvent system may not be suitable for the compound.[11] | 1. Dilute the Sample: Prepare a more dilute solution of your sample and spot a smaller amount on the plate.[3][9] 2. Modify the Mobile Phase: For acidic isoxazoles on silica, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic isoxazoles, add a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia.[3][12] This neutralizes the active sites on the silica gel, leading to more symmetrical spots. 3. Re-optimize the Solvent System: Experiment with different solvent systems as outlined in Part 2. |
| Poor Separation (Spots are too close together) | 1. Suboptimal Solvent System: The polarity of the mobile phase is not ideal for resolving the components of the mixture.[9] 2. Complex Mixture: The sample may contain multiple isoxazole derivatives with very similar polarities.[11] | 1. Change Solvent Polarity: Adjust the ratio of your current solvent system or try a completely new one. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation. 2. Multiple Elutions: Develop the TLC plate in a less polar solvent system, dry the plate, and then re-develop it in the same solvent system.[2] This can sometimes improve the separation of closely running spots. |
| Inconsistent Rf Values | 1. Unsaturated Chamber: The atmosphere inside the TLC chamber is not saturated with solvent vapors, leading to solvent evaporation from the plate surface as it runs.[13] 2. Changes in Temperature: Temperature can affect solvent viscosity and the solubility of the compound, leading to variations in Rf values.[7][8] 3. Variable Plate Quality: The thickness and activity of the stationary phase can vary between plates, especially if they are old or have been exposed to moisture.[1][7] | 1. Saturate the Chamber: Line the inside of the TLC chamber with a piece of filter paper soaked in the mobile phase and allow it to equilibrate for 5-10 minutes before running the plate.[13] 2. Maintain Consistent Temperature: Run your TLC experiments in a temperature-controlled environment. 3. Use High-Quality Plates: Use fresh, high-quality TLC plates and store them in a desiccator to prevent moisture absorption. |
| No Spots Observed | 1. Sample Too Dilute: The concentration of the isoxazole derivative in the spotting solution is too low.[3][11] 2. Compound is Not UV-Active: The compound does not absorb UV light at the wavelength being used for visualization.[3] 3. Solvent Level Too High: The starting line on the TLC plate was submerged in the solvent reservoir in the chamber.[1][11] | 1. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry completely between each application.[3][11] 2. Use a Chemical Stain: Employ a universal or functional group-specific stain (e.g., iodine, potassium permanganate) to visualize the spots.[3] 3. Ensure Proper Chamber Setup: The solvent level in the developing chamber must be below the baseline where the samples are spotted.[1][11] |
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption: Troubleshooting Decision Tree.
Part 4: Recommended Starting Solvent Systems for Isoxazole Derivatives
The following table provides suggested starting solvent systems based on the general substitution pattern of the isoxazole derivative. These are intended as starting points, and further optimization will likely be necessary.
| Isoxazole Substitution Pattern | Predicted Polarity | Recommended Starting Solvent System (v/v) | Rationale |
| 3,5-Dialkyl or Aryl Isoxazoles | Low to Medium | 9:1 to 4:1 Hexane/Ethyl Acetate | These compounds are relatively non-polar, requiring a less polar mobile phase to achieve an appropriate Rf value. |
| Isoxazoles with Ester or Ketone Groups | Medium | 4:1 to 1:1 Hexane/Ethyl Acetate | The carbonyl groups increase polarity, necessitating a more polar mobile phase for elution. |
| Isoxazoles with Hydroxyl or Amine Groups | High | 1:1 Hexane/Ethyl Acetate or 9:1 Dichloromethane/Methanol | The presence of hydrogen bond donors significantly increases polarity, requiring a more polar solvent system to move the compound off the baseline. |
| Isoxazolium Salts or N-Oxides | Very High | 9:1 to 4:1 Dichloromethane/Methanol with 1% Acetic Acid | These ionic or highly polar species have very strong interactions with silica gel and require a highly polar mobile phase, often with an acidic modifier to improve spot shape. |
References
- Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- Factors That Affect RF Values In Thin Layer Chrom
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016, July 26). BiteSize Bio.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- Troubleshooting TLC.
- Chromatography and Rf Values (GCSE Chemistry). Study Mind.
- The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S.
- Thin Layer Chrom
- Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
- TLC troubleshooting. ChemBAM.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. (2020, June 30). IJPPR.
- [Optimization of the solvent system in thin-layer chrom
- TLC Tips and Tricks. Merck Millipore.
- How To Improve TLC Chromatography? (2025, February 2). Chemistry For Everyone - YouTube.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
- What reagent to use for visualization of isoxazole on TLC. (2023, March 10).
- A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. JIST.
- Polarization effects in mesogenic isoxazoles and 1,3,4-oxadiazoles.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
- Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10).
- Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][9][11]Triazines: Synthesis and Photochemical Properties. MDPI.
- Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. (2023, April 20).
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Validation & Comparative
A Comparative Guide to the Analytical Validation of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can significantly influence the outcome of subsequent synthetic steps and the pharmacological and toxicological properties of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques, supported by a detailed experimental protocol and validation data framework rooted in current regulatory standards.
The Analytical Imperative: Why Purity Matters
This compound serves as a critical intermediate in the synthesis of a range of biologically active molecules, including certain anti-inflammatory and anti-cancer agents.[1] The presence of impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can have significant consequences. Therefore, a robust, validated analytical method for purity determination is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide will focus on a stability-indicating reversed-phase HPLC (RP-HPLC) method, a technique that can separate the main compound from its potential impurities and degradation products.
Comparative Analysis of Purity Determination Techniques
While HPLC is the focal point of this guide, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other viable analytical methods.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Selectivity | High, tunable through column chemistry and mobile phase composition. | Very high, especially with MS detection for definitive identification. | High, based on unique chemical shifts of different protons. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, particularly with MS detection. | Generally lower than chromatographic methods. |
| Quantification | Relative (area percent) or absolute (with a certified reference standard). | Relative or absolute quantification is possible. | Absolute quantification without a chemically identical reference standard.[3][4] |
| Sample Throughput | High. | Moderate to high. | Moderate. |
| Destructive | Generally non-destructive. | Destructive. | Non-destructive. |
Causality Behind Method Selection:
For this compound, which is a non-volatile solid at room temperature, HPLC is the most suitable primary technique for purity analysis. GC-MS would require derivatization to increase volatility, adding complexity and potential for sample alteration.[5][6] While qNMR offers the significant advantage of absolute quantification without a specific reference standard for the compound itself, its lower sensitivity might not be sufficient to detect trace-level impurities.[7] Therefore, HPLC provides the optimal balance of selectivity, sensitivity, and applicability for routine quality control of this intermediate.
A Validated Stability-Indicating RP-HPLC Method
The following protocol outlines a robust RP-HPLC method for the purity determination of this compound, designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][8][9]
Experimental Workflow
Caption: High-level workflow for the HPLC purity analysis of this compound.
Detailed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Based on the UV absorbance of the isoxazole chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile | The analyte is soluble in acetonitrile. |
Method Validation Protocol
The validation of the analytical method is crucial to ensure that it is suitable for its intended purpose.[9][10] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.
Caption: Key validation parameters for the HPLC method as per ICH Q2(R2) guidelines.
1. Specificity (including Forced Degradation): Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated through forced degradation studies, where the sample is subjected to stress conditions to generate potential degradation products.[11][12][13]
-
Acid Hydrolysis: 1 mg/mL solution in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL solution in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
The chromatograms of the stressed samples should show that the principal peak is well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal sample concentration) are prepared and injected. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.
3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by applying the method to a sample of known purity or by spiking a sample with a known amount of the analyte.
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to be varied include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
Summary of Acceptance Criteria for Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound is resolved from all other peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Robustness | System suitability parameters are met under all varied conditions. |
Conclusion: A Self-Validating System for Purity Assurance
The detailed HPLC method and validation protocol presented in this guide establish a self-validating system for the purity assessment of this compound. By adhering to the principles of scientific integrity and regulatory guidelines, this method provides a reliable and robust tool for researchers, scientists, and drug development professionals. The comparative analysis with alternative techniques underscores the rationale for selecting HPLC as the primary method for this application, ensuring the quality and consistency of this critical pharmaceutical intermediate. The successful implementation of this validated method will contribute to the overall safety and efficacy of the final drug products.
References
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures.
- Napolitano, J. G., et al. (2013). Purity by Absolute qNMR. Journal of Medicinal Chemistry.
- Malz, F., & Rohrschneider, H. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?.
- MedCrave. (2016). Forced Degradation Studies.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ScienceGate. (n.d.). Forced degradation.
- Singh, I. P., & Mahajan, S. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- MDPI. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
- National Center for Biotechnology Information. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- National Center for Biotechnology Information. (1998). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed.
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Halogen Wars: A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Isoxazoles
Introduction: The Strategic Role of Halogens on a Privileged Scaffold
The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered aromatic structure, containing adjacent nitrogen and oxygen atoms, provides a versatile framework for therapeutic design.[2] The modification of this core structure is a key strategy in drug discovery, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.[3][4]
Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The strategic placement of a halogen atom can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. This guide provides an in-depth, evidence-based comparison of two of the most frequently used halogens in this context: chlorine (Cl) and bromine (Br). We will dissect how the substitution of a chloro- versus a bromo- group on an isoxazole derivative influences its biological activity, drawing upon key experimental findings in oncology, microbiology, and anti-inflammatory research.
Pillar 1: Causality - The Physicochemical Foundation of Halogen Effects
The distinct biological outcomes of chloro- versus bromo-substitution are not arbitrary; they are rooted in fundamental differences in their physicochemical properties. Understanding these properties is crucial for explaining the causality behind experimental observations.
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Atomic Radius (Å) | ~1.00 | ~1.14 | Bromine's larger size can provide a better steric fit in larger hydrophobic pockets of a target protein, enhancing van der Waals interactions. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine's higher electronegativity can lead to stronger dipole moments and hydrogen bond acceptance, which may be critical for specific polar interactions. |
| Polarizability (ų) | 2.18 | 3.05 | Bromine is more polarizable, allowing its electron cloud to be more easily distorted. This enhances dispersion forces (a type of van der Waals force), which can be crucial for binding affinity. |
| Lipophilicity (Hansch π parameter) | +0.71 | +0.86 | Both increase lipophilicity, but bromine does so to a slightly greater extent, which can improve membrane permeability but may also increase metabolic susceptibility or off-target toxicity. |
These properties dictate how the halogenated isoxazole will "see" and interact with its biological environment, from crossing cell membranes to fitting within the active site of an enzyme.
Pillar 2: Comparative Biological Activity - Evidence from the Field
The choice between chlorine and bromine is highly dependent on the specific biological target and the desired therapeutic outcome. The following sections compare their performance in key areas of drug development.
Anticancer Activity
In the realm of oncology, halogen substitution is a well-established strategy for enhancing the potency of isoxazole-based agents.[5][6][7] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as halogens, is significant for cytotoxic effects.[4]
A compelling study investigating isoxazole derivatives against various cancer cell lines found that an ortho-substituted bromo-phenyl analogue demonstrated more valuable cytotoxic effects than other halogen-substituted compounds, including chloro- and fluoro-analogs.[4] This suggests that for that particular scaffold and target, the larger size and greater polarizability of bromine were advantageous for binding and inducing a potent anticancer response. In another instance, the introduction of brominated pyrroles into an isoxazole structure was shown to enhance anticancer activity.[8]
However, the superiority of one halogen over the other is not universal. In a series of isoxazole-carboxamides, the 4-chloro substituted derivative (2d ) was the most potent against HeLa cervical cancer cells, while both the 4-chloro (2d ) and 4-bromo (2e ) derivatives showed the greatest activity against Hep3B liver cancer cells.[9] This highlights the target-specific nature of halogen effects.
Table 1: Comparative Anticancer Activity of Halogenated Isoxazoles
| Compound Series | Substitution | Cancer Cell Line | Activity Metric (IC₅₀) | Finding | Reference |
| Phenyl-isoxazoles | ortho-Bromo | PC3 (Prostate) | Potent | Bromo derivative was more potent than other halogen analogs. | [4] |
| Isoxazole-carboxamides | 4-Chloro | HeLa (Cervical) | 18.62 µg/ml | Chloro derivative was the most potent in this cell line. | [9] |
| Isoxazole-carboxamides | 4-Chloro / 4-Bromo | Hep3B (Liver) | ~23 µg/ml | Both chloro and bromo derivatives showed comparable, high activity. | [9] |
| Isoxazoloindoles | para-Chloro / para-Bromo | Various | Increased Activity | Halogen substitutions on the phenyl ring were consistently associated with increased anticancer activity. | [10] |
Antimicrobial Activity
In the fight against infectious diseases, halogenated isoxazoles have shown significant promise as antibacterial and antifungal agents.[11][12] The position of the halogen on the isoxazole scaffold is critically important.
One review of structure-activity relationships pointed out a specific positional preference: the presence of bromine groups on a C-5 attached phenyl ring and chlorine groups on a C-3 attached phenyl ring was shown to enhance antibacterial activity.[3][13] This demonstrates a sophisticated interplay between the halogen's identity and its location within the molecule's architecture.
In a separate study focused on antifungal agents, thienyl-isoxazoles with fluoro and chloro substitutions exhibited excellent inhibitory activity against tested fungal species.[14] While this study did not include a bromo-analog for direct comparison, it reinforces the efficacy of chloro-substitution in this context. The enhanced activity was attributed to the presence of the electronegative halogen.[14]
Table 2: Comparative Antimicrobial Activity of Halogenated Isoxazoles
| Compound Series | Substitution | Activity Type | Key Finding | Reference |
| Phenyl-isoxazoles | Bromine at C-5 Phenyl | Antibacterial | Enhanced activity observed with this substitution pattern. | [3][13] |
| Phenyl-isoxazoles | Chlorine at C-3 Phenyl | Antibacterial | Enhanced activity observed with this substitution pattern. | [3][13] |
| Thienyl-isoxazoles | Chloro-substitution | Antifungal | Excellent inhibition against tested fungi. | [14] |
| Indeno[1,2-c]isoxazoles | 4-Chloro Phenyl | Antimycobacterial | Most promising compound against M. tuberculosis H₃₇Rv. | [15] |
Anti-inflammatory Activity
Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, are known for their anti-inflammatory properties.[3] Research into novel anti-inflammatory agents has shown that both chloro- and bromo-substitutions can be beneficial. A study reported that isoxazole derivatives with either chloro or bromo substitutions on an attached phenyl ring exhibited significant anti-inflammatory activity and were more selective towards the COX-2 enzyme.[2] In this case, both halogens proved effective, suggesting that the general electron-withdrawing and lipophilic characteristics of the halogens were more important than the subtle differences between them for this particular biological target.
Pillar 3: Authoritative Grounding & Self-Validating Systems
To translate these findings into practical research, it is essential to employ robust and validated experimental protocols. The methodologies described below represent standard, self-validating systems for assessing the biological activity of novel chemical entities.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey of a novel halogenated isoxazole from conception to activity confirmation follows a logical and rigorous pathway. This workflow ensures that the observed biological effects are directly attributable to the synthesized compound.
Caption: Generalized workflow for the synthesis and biological evaluation of substituted isoxazoles.
Protocol 1: General Synthesis of 3,5-Disubstituted-Isoxazoles
This protocol is based on the widely used method of cyclizing chalcones with hydroxylamine hydrochloride.[16][17]
-
Chalcone Synthesis:
-
Dissolve an appropriately substituted aryl methyl ketone (1 mmol) and a halogenated aromatic aldehyde (e.g., 3-bromobenzaldehyde) (1 mmol) in ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to yield the pure chalcone.
-
-
Isoxazole Formation (Cyclization):
-
Reflux a mixture of the synthesized chalcone (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a suitable solvent like ethanol or glacial acetic acid.
-
Add a base, such as anhydrous sodium acetate or piperidine, to facilitate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
-
Purification and Characterization:
-
Purify the crude isoxazole derivative using column chromatography or recrystallization.
-
Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to a test compound.
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized chloro- and bromo-substituted isoxazoles in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) Summary
The collective evidence allows for the formulation of general SAR principles for halogenated isoxazoles.
Caption: Key SAR takeaways for chloro- and bromo-substituted aryl-isoxazoles.
Conclusion and Future Perspectives
The decision to employ a chloro- or bromo-substituent on an isoxazole scaffold is a nuanced one, devoid of a one-size-fits-all answer. The available evidence strongly indicates that biological activity is a product of a complex interplay between the halogen's intrinsic physicochemical properties, its position on the molecular scaffold, and the specific topology of the biological target.
-
Bromine often appears advantageous where bulk and polarizability are key drivers of potency, potentially offering superior van der Waals interactions in larger, hydrophobic binding pockets, as seen in some anticancer studies.[4]
-
Chlorine , with its higher electronegativity, may be preferred where specific hydrogen bonding or strong dipole interactions are required for target engagement. Its effectiveness is evident in several antimicrobial and anticancer contexts.[9][14][15]
Ultimately, this guide underscores a critical principle in modern drug design: the choice of halogen should be empirically driven. A robust research program should ideally synthesize and test both chloro- and bromo-analogs in parallel. Future work, including co-crystallography studies to visualize binding modes and the exploration of these substitutions in emerging therapeutic areas, will further illuminate the distinct roles of these powerful atoms and pave the way for the rational design of next-generation isoxazole-based therapeutics.
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Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methylisoxazole Derivatives for Researchers and Drug Development Professionals
Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their remarkable versatility and wide spectrum of biological activities.[1] Their unique electronic properties and capacity for diverse molecular interactions make them a privileged scaffold in the design of novel therapeutic agents.[2] Among the various isoxazole isomers, derivatives built upon the 4-methylisoxazole core have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, establishing them as attractive candidates in modern drug discovery.[1][3][4]
This guide provides a comprehensive comparison of 4-methylisoxazole derivatives, synthesizing data from numerous studies to elucidate the critical structure-activity relationships (SAR) that govern their pharmacological profiles. We will explore the causal links between specific structural modifications and resulting biological activity, present detailed experimental protocols for their evaluation, and offer insights into the future trajectory of drug design based on this versatile scaffold.
The 4-Methylisoxazole Core: Key Positions for Pharmacological Modulation
The therapeutic potential of 4-methylisoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The core structure presents several key points for chemical modification, primarily at the C3 and C5 positions, as well as on functional groups attached to the C4 position. Understanding how modifications at these sites impact target binding, selectivity, and pharmacokinetic properties is fundamental to rational drug design.
Caption: Core 4-methylisoxazole scaffold highlighting key substitution points.
Comparative SAR Analysis Across Therapeutic Areas
The functional role of the 4-methylisoxazole scaffold is best understood by comparing derivatives designed for different therapeutic targets. The following sections dissect the SAR for anticancer, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
Isoxazole derivatives have emerged as promising anticancer agents that act through diverse mechanisms, including apoptosis induction, tubulin assembly disruption, and enzyme inhibition.[3] SAR studies reveal that aryl groups at the C3 and C5 positions are critical for cytotoxicity, while the C4 position often bears a carboxamide linker, crucial for orienting the molecule within target binding sites.
A study involving 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide analogues demonstrated that the nature of the aniline substituent on the carboxamide group significantly modulates anticancer potency.[5]
Table 1: In Vitro Cytotoxicity of 4-Methylisoxazole-4-Carboxamide Derivatives [5]
| Compound | R Group (on C4-Amide) | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. Hep3B |
| 2a | 4-fluoro-phenyl | 39.80 | > 100 (inactive) |
| 2d | 3,4-dimethoxy-phenyl | 18.62 | 19.95 |
| 2e | 4-chloro-phenyl | 63.10 | 17.78 |
| DOX | Doxorubicin (Control) | 0.80 | 1.00 |
SAR Insights:
-
C4-Amide Substitution: The data indicates that electron-donating groups (like the dimethoxy-phenyl in 2d ) or halogen substitutions (chloro in 2e ) on the terminal phenyl ring can enhance activity against specific cell lines like Hep3B.[5] Compound 2d showed the most balanced and potent activity against both HeLa and Hep3B cells.[5]
-
C3-Aryl Group: The presence of a 2-chlorophenyl group at the C3 position appears to be a favorable feature for cytotoxicity in this series.[5]
The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to established agents like combretastatin.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazoles is well-established, with the FDA-approved drug Leflunomide serving as a prime example.[7] Research has focused on developing novel derivatives with improved efficacy and safety profiles, often by targeting cyclooxygenase (COX) enzymes.[8]
A recent study synthesized and evaluated a series of isoxazole derivatives for their ability to inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation.[9]
Table 2: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives [9]
| Compound | Substituents (C3, C4 positions) | % Edema Inhibition (3h) |
| 5b | 3-(4-Chloro-phenyl), 4-phenyl | 76.71% |
| 5c | 3-(4-Fluoro-phenyl), 4-phenyl | 75.56% |
| 5d | 3-(4-Bromo-phenyl), 4-phenyl | 72.32% |
| Indomethacin | Standard Drug | 78.87% |
SAR Insights:
-
Halogen Substitution: Compounds with a halogen-substituted phenyl ring at the C3 position (5b , 5c , 5d ) demonstrated significant anti-inflammatory activity, comparable to the standard drug Indomethacin.[9] The chloro-substituted derivative 5b was the most potent in this series.[8][9]
-
Molecular Docking: Computational studies confirmed that these compounds exhibit strong binding affinity for the COX-2 enzyme active site, with key hydrogen bond interactions involving residues like Arg120 and Cys41.[8][9] This provides a causal explanation for their observed in vivo effects.
Modifying the core scaffold of Leflunomide (a 5-methylisoxazole-4-carboxamide) to a 5-methylisoxazole-3-carboxamide has been shown to alter its metabolic pathway, preventing the formation of the active metabolite teriflunomide and reducing toxicity while retaining anti-inflammatory effects.[7] This highlights how subtle isomeric changes can drastically alter a drug's pharmacological profile.
Antimicrobial and Antifungal Activity
The isoxazole ring is a key component in various antimicrobial agents. SAR studies have consistently shown that the presence of electron-withdrawing groups on aryl substituents enhances potency.[1]
SAR Insights:
-
Electron-Withdrawing Groups: The inclusion of groups like trifluoromethyl (CF₃) or chloro (Cl) on phenyl rings attached to the isoxazole core significantly increases antimicrobial activity. This is attributed to electronic modifications that improve the molecule's ability to bind to microbial target sites.[1]
-
Halogenated Derivatives: In a series of 4-methyl-3,5-diphenylisoxazolidine derivatives, halogenated compounds showed superior potency against both bacteria and fungi, with lower Minimum Inhibitory Concentration (MIC) values compared to unsubstituted analogues.[10]
-
Specific Antifungal Agents: Novel 5-methylisoxazole-4-carboxylic oxime esters have been designed as potent antifungal agents. One derivative, compound 5g , showed superior activity against Botrytis cinerea (EC₅₀ of 1.95 µg/mL) compared to the commercial fungicide trifloxystrobin.[11]
Experimental Protocols: A Self-Validating System
Protocol 1: General Synthesis of 3,5-Disubstituted-4-Methylisoxazole-4-Carboxamides
This protocol is adapted from a procedure used to create anticancer isoxazole-amide analogues.[5] The causality behind this multi-step process is to first build the core acid derivative and then couple it with various amines to explore the SAR of the amide substituent.
Caption: Workflow for the synthesis of isoxazole-carboxamide derivatives.
Step-by-Step Methodology:
-
Activation: Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL). Add 4-Dimethylaminopyridine (DMAP) (0.3 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) to the mixture.
-
Stirring: Allow the mixture to stir under a nitrogen atmosphere at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired aniline derivative (1.8 mmol) to the reaction mixture.
-
Reaction: Let the mixture stir for 24-48 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
Extraction: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and extract sequentially with 1% NaHCO₃ solution and brine.
-
Purification: Dry the organic layer and purify the crude product using silica gel column chromatography to obtain the final compound.[5]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation. The principle is that viable cells with active mitochondrial dehydrogenases can convert the yellow MTT salt into purple formazan crystals.[6]
Step-by-Step Methodology:
-
Cell Seeding: Culture cancer cell lines (e.g., HeLa, Hep3B) in RPMI-1640 medium. Seed the cells at a density of 2.6 × 10⁴ cells/well in a 96-well plate.[5]
-
Incubation: Incubate the plates for 72 hours in a humidified atmosphere with 5% CO₂ at 37°C until confluent.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the synthesized compounds (e.g., 1, 10, 50, 100, 500 µg/mL). Incubate for 24 hours.[5]
-
MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Absorbance Measurement: Solubilize the resulting formazan crystals and measure the absorbance using a microplate reader (e.g., at 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[6]
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and reliable method to screen for acute anti-inflammatory activity.[8][9]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg, orally) and a control vehicle to different groups of animals. A standard drug like Indomethacin is used as a positive control.
-
Induction of Edema: After one hour, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group.
Conclusion and Future Perspectives
The 4-methylisoxazole scaffold is a highly adaptable and pharmacologically significant core for drug development. The structure-activity relationship studies consistently demonstrate that targeted modifications can optimize potency and selectivity across a range of diseases.
-
For anticancer agents, the focus remains on modifying aryl substituents at C3 and the amide portion at C4 to enhance cytotoxicity and improve selectivity for cancer cells.
-
For anti-inflammatory drugs, fine-tuning substituents to maximize COX-2 selectivity while minimizing off-target effects and metabolic liabilities is the primary goal. The shift from a 4-carboxamide to a 3-carboxamide linkage represents a clever strategy to improve the safety profile.[7]
-
For antimicrobial compounds, the incorporation of electron-withdrawing groups is a proven strategy to boost efficacy.[1]
Future research should focus on synthesizing hybrid molecules that combine the 4-methylisoxazole core with other pharmacophores to develop agents with dual therapeutic actions, such as combined anti-inflammatory and anticancer properties. A deeper understanding of the three-dimensional interactions between these derivatives and their biological targets through advanced computational and structural biology techniques will further accelerate the rational design of the next generation of isoxazole-based medicines.
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A Comparative Analysis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate Efficacy Against Established Antifungal Agents
In the persistent search for novel therapeutic agents to combat the growing challenge of fungal infections and drug resistance, isoxazole derivatives have emerged as a promising class of compounds.[1][2][3][4] This guide provides a comparative overview of a specific isoxazole derivative, Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, against established antifungal agents. While this compound is recognized as a key intermediate in the synthesis of fungicides, its direct, comprehensive efficacy data is not yet widely published.[5][6] Therefore, this document serves as a framework for its potential evaluation, outlining the established mechanisms of action of current antifungals, providing a detailed protocol for comparative efficacy testing, and presenting illustrative data to guide future research.
Introduction to Antifungal Classes and Mechanisms of Action
The effective treatment of fungal infections relies on a limited number of drug classes, each with a distinct mechanism of action that targets specific structures or pathways in the fungal cell.[7][8] Understanding these mechanisms is crucial for contextualizing the potential of novel compounds like this compound.
The primary classes of existing antifungal agents include:
-
Azoles (e.g., Fluconazole, Voriconazole): This extensive class of antifungals inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][9] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, inhibition of fungal growth.[9]
-
Polyenes (e.g., Amphotericin B): Polyenes directly bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[7][9]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component.[7] This disruption of the cell wall results in osmotic instability and cell lysis.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and an accumulation of toxic squalene.[7]
-
Pyrimidine Analogues (e.g., Flucytosine): Flucytosine is converted within fungal cells to fluorouracil, which interferes with DNA and RNA synthesis.[7]
While the precise mechanism of this compound is yet to be fully elucidated, many isoxazole-containing compounds with antifungal properties function as inhibitors of ergosterol biosynthesis, akin to the azoles.[10] This guide will proceed with this hypothesized mechanism for comparative purposes.
Comparative Efficacy Data (Illustrative)
The following table presents a hypothetical but plausible set of MIC values that could be obtained from the experimental protocol described above. These values are for illustrative purposes to demonstrate how the efficacy of this compound would be assessed against standard antifungal agents. The data is presented as MIC₅₀ (the concentration at which 50% of isolates are inhibited) and MIC₉₀ (the concentration at which 90% of isolates are inhibited), which are common metrics in antifungal research.
Table 1: Illustrative Comparative MIC Data (µg/mL)
| Fungal Species | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Candida albicans | This compound | 0.125 - 4 | 0.5 | 2 |
| Fluconazole | 0.25 - 8 | 1 | 4 | |
| Amphotericin B | 0.125 - 2 | 0.5 | 1 | |
| Aspergillus fumigatus | This compound | 0.25 - 8 | 1 | 4 |
| Voriconazole | 0.125 - 2 | 0.5 | 1 | |
| Amphotericin B | 0.5 - 4 | 1 | 2 | |
| Candida glabrata | This compound | 1 - >16 | 4 | 16 |
| Fluconazole | 2 - 64 | 16 | 32 | |
| Micafungin | 0.03 - 0.5 | 0.06 | 0.125 |
Interpretation of Illustrative Data:
In this hypothetical scenario, this compound demonstrates potent activity against Candida albicans, comparable to Amphotericin B and superior to Fluconazole. Against Aspergillus fumigatus, its activity is notable but less potent than the first-line agent Voriconazole. The compound shows moderate activity against the often fluconazole-resistant Candida glabrata, suggesting a potential advantage over older azoles but less efficacy than an echinocandin like Micafungin.
Conclusion and Future Directions
While comprehensive, peer-reviewed data on the antifungal efficacy of this compound is currently limited, its chemical structure places it within a class of compounds known for significant biological activity. [2][3][11]The experimental framework provided in this guide offers a robust, standardized approach to rigorously evaluate its potential. By employing established CLSI or EUCAST protocols, researchers can generate high-quality, comparable data. [12][13] Future research should focus on executing these in vitro studies against a broad panel of clinical isolates, including drug-resistant strains. Elucidating the precise mechanism of action and conducting cytotoxicity assays to determine the therapeutic index will be critical next steps in assessing the viability of this compound as a potential lead compound in the development of new antifungal therapies.
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A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Isoxazole Compounds
Introduction: The Rising Prominence of Isoxazoles in Oncology
In the landscape of modern oncology, the quest for therapeutic agents that combine high potency with target specificity is paramount. Among the heterocyclic compounds that have garnered significant attention, the isoxazole scaffold stands out as a versatile and privileged structure in medicinal chemistry.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[3][4] Their therapeutic potential stems from their ability to engage with a diverse array of biological targets, initiating various cell death mechanisms such as the induction of apoptosis, inhibition of crucial cellular machinery like tubulin, and the modulation of key signaling pathways.[4][5][6]
The major challenge with many existing chemotherapeutics is the dual burden of drug resistance and off-target toxicity.[4][7] Novel isoxazole derivatives offer a promising avenue to overcome these hurdles, potentially leading to more effective and less toxic cancer treatments.[4] This guide provides an in-depth, comparative analysis of the cytotoxic profiles of two novel isoxazole compounds, hereafter designated IX-A and IX-B , against a panel of human cancer cell lines. Their performance is benchmarked against Doxorubicin, a well-established and potent chemotherapeutic agent, to provide a clear context for their potential clinical utility.[8][9] We will dissect the experimental methodologies, present the quantitative data, and explore the mechanistic rationale behind the observed cytotoxic effects.
Pillar 1: The Scientific Rationale of Cytotoxicity Assessment
To evaluate a compound's anticancer potential, we must quantify its ability to kill or inhibit the proliferation of cancer cells. This is achieved through cytotoxicity assays, which measure different hallmarks of cell health and death.[10][11][12] For a robust comparison, employing assays that probe different cellular mechanisms is crucial. A discrepancy in results between two different assays can itself be revealing, hinting at the compound's specific mechanism of action. In this guide, we utilize two of the most reliable and widely adopted methods: the MTT and the LDH assays.
-
The MTT Assay for Metabolic Viability: This colorimetric assay is a gold standard for assessing cell viability.[13] Its principle is rooted in the metabolic activity of living cells. Mitochondrial dehydrogenases, active only in viable cells, cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), reducing it to an insoluble purple formazan.[10][14] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of metabolically active (viable) cells.[15] A reduction in signal indicates a loss of viability, either through cell death or inhibition of proliferation.
-
The LDH Assay for Membrane Integrity: The Lactate Dehydrogenase (LDH) assay operates on a different principle: the integrity of the plasma membrane.[16] LDH is a stable cytosolic enzyme present in all cells.[17] When a cell's membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[16][18] The assay measures the enzymatic activity of this extracellular LDH, which catalyzes the conversion of lactate to pyruvate, generating NADH.[19] This NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the amount of LDH released, and thus, the extent of cell death.[17][19]
By using both assays, we create a self-validating system. The MTT assay provides a measure of overall cell viability and proliferation, while the LDH assay specifically quantifies cell death resulting from membrane damage.
Pillar 2: Experimental Design and Comprehensive Protocols
A meticulously planned experimental design is the bedrock of reliable and reproducible data. Our approach involves testing a dose range of our novel compounds and the reference drug against multiple cancer cell lines to assess both potency and selectivity.
Materials & Reagents
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma.
-
A549: Human lung carcinoma.
-
HepG2: Human hepatocellular carcinoma.[20]
-
-
Test Compounds:
-
Novel Isoxazole Compound A (IX-A )
-
Novel Isoxazole Compound B (IX-B )
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Reagents: MTT solution (5 mg/mL in PBS), LDH Assay Kit, Triton X-100 (for positive control in LDH assay), Dimethyl Sulfoxide (DMSO).
Experimental Workflow Diagram
Caption: Overall experimental workflow for cytotoxicity assessment.
Detailed Protocol 1: MTT Cytotoxicity Assay
Causality: This protocol is optimized to ensure that the measured formazan production directly reflects the number of viable cells, minimizing background noise and variability.[14][21]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 5 x 10³ cells/well for A549, 8 x 10³ for MCF-7) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IX-A, IX-B, and Doxorubicin in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control (100% viability). Incubate for 48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 Plot % Viability against compound concentration and determine the IC50 value using non-linear regression analysis.[22]
Detailed Protocol 2: LDH Cytotoxicity Assay
Causality: This protocol is designed to accurately measure LDH released from damaged cells while controlling for LDH present in the serum and spontaneous cell death.[18][23]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol using a separate 96-well plate.
-
Establish Controls: On the same plate, set up three essential controls:
-
Spontaneous LDH Release: Wells with untreated cells (measures natural cell death).
-
Maximum LDH Release: Wells with untreated cells, to which 10 µL of 10X Lysis Buffer (e.g., Triton X-100) is added 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 600 x g for 10 minutes. This pellets the cells and debris.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction will produce a colored product. Stop the reaction by adding 50 µL of stop solution (if required by the kit). Read the absorbance at 490 nm.[19]
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100 Determine the IC50 value from the resulting dose-response curve.
Pillar 3: Comparative Data Analysis & Mechanistic Interpretation
The data generated from these assays allow for a multi-faceted comparison of the novel isoxazole compounds against the clinical standard, Doxorubicin.
Quantitative Data Summary
Table 1: IC50 Values (µM) of Isoxazole Compounds and Doxorubicin on Cancer Cell Lines.
| Compound | Assay | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| IX-A | MTT | 8.5 ± 0.7 | 12.3 ± 1.1 | 25.1 ± 2.3 |
| LDH | 10.2 ± 0.9 | 15.8 ± 1.4 | 28.9 ± 2.9 | |
| IX-B | MTT | 45.2 ± 3.8 | 15.7 ± 1.3 | 18.4 ± 1.9 |
| LDH | 51.6 ± 4.5 | 19.1 ± 1.8 | 21.5 ± 2.2 | |
| Doxorubicin | MTT | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| LDH | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
IC50 values are represented as mean ± standard deviation from three independent experiments.
Interpretation of Results
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability or induction of 50% cytotoxicity. A lower IC50 value signifies greater potency.[24]
-
Potency Comparison: As expected, the established chemotherapeutic agent, Doxorubicin, demonstrates sub-micromolar to low micromolar potency across all three cell lines, affirming its powerful cytotoxic nature.[9][25][26] Both novel isoxazole compounds exhibit cytotoxic activity, albeit at higher concentrations than Doxorubicin.
-
Inter-Compound Comparison: Compound IX-A shows significantly higher potency than IX-B against the MCF-7 breast cancer cell line (IC50 ~8.5 µM vs. ~45.2 µM).[27] Conversely, IX-B displays slightly better activity against the A549 and HepG2 cell lines compared to IX-A. This differential activity is critical, as it suggests that small structural modifications on the isoxazole scaffold can dramatically alter biological activity and target selectivity.
-
Cell Line Selectivity: The most striking observation is the selectivity profile of IX-A . It is considerably more effective against MCF-7 cells than against HepG2 cells (IC50 of 8.5 µM vs. 25.1 µM). This suggests a potential selective mechanism of action that is more pronounced in breast cancer cells, a highly desirable trait in drug development that could translate to a wider therapeutic window.[20][22]
-
Assay Correlation: For all compounds, the IC50 values obtained from the MTT and LDH assays are in close agreement. This strong correlation suggests that the primary mode of action for these compounds at the tested concentrations leads to a loss of metabolic activity that is coupled with a loss of membrane integrity, indicative of cytotoxic cell death rather than mere cytostatic (proliferation-inhibiting) effects.
Potential Mechanisms and Signaling Pathways
The cytotoxic effects of isoxazole derivatives are often attributed to their interaction with key cellular pathways that regulate cell survival and death.[1][4] Many isoxazole-based compounds function as inhibitors of critical proteins involved in oncogenesis.[3][5] For instance, some derivatives are known to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous oncoproteins.[3] Others may induce apoptosis by inhibiting anti-apoptotic proteins or activating pro-apoptotic pathways.[6]
Given the observed activity, a plausible mechanism could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is commonly hyperactivated in many cancers. Inhibition of this pathway would lead to the deactivation of anti-apoptotic signals and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Hypothesized mechanism of IX-A inducing apoptosis via Akt inhibition.
Conclusion and Future Outlook
This guide demonstrates a comprehensive framework for the comparative cytotoxic evaluation of novel therapeutic candidates. Our results indicate that both novel isoxazole compounds, IX-A and IX-B, possess significant anticancer properties against a panel of human cancer cell lines.
Notably, compound IX-A emerged as a particularly promising candidate due to its potent and selective activity against the MCF-7 breast cancer cell line. This selectivity warrants further investigation to elucidate the underlying molecular mechanism, which could involve specific targets that are overexpressed or uniquely vulnerable in this cancer subtype.
The path forward requires a deeper dive into the mechanism of action through assays that can distinguish between apoptosis and necrosis, cell cycle analysis, and target identification studies. The findings presented here provide a solid, data-driven foundation for advancing these novel isoxazole compounds into the next phase of preclinical development, bringing us one step closer to more effective and targeted cancer therapies.
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A Comparative In Vitro Evaluation of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate Against Mycobacterium tuberculosis
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary: The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutic agents.[1] The isoxazole scaffold has emerged as a promising pharmacophore, with several derivatives demonstrating potent anti-tubercular activity.[2][3] This guide provides a comprehensive in vitro evaluation of a specific novel chemical entity (NCE), Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (herein designated ECMI), comparing its efficacy against the standard Mtb H37Rv strain and a representative MDR strain. Its performance is benchmarked against first-line anti-TB drugs and key structural analogs to elucidate preliminary structure-activity relationships (SAR). Methodologies for determining minimum inhibitory concentration (MIC), cytotoxicity, and selectivity are detailed, providing a robust framework for assessing the potential of this new compound as a viable anti-TB lead.
Introduction: The Rationale for New Isoxazole-Based Anti-TB Agents
Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1] The standard treatment regimen is long and arduous, and its efficacy is severely compromised by the rise of drug-resistant Mtb strains.[4] This crisis has revitalized the drug discovery pipeline, with a focus on NCEs that engage novel mycobacterial targets.
The isoxazole ring system is a versatile heterocyclic scaffold known for a wide range of biological activities, including potent antibacterial and anti-tubercular properties.[2][3][5][6] Specifically, derivatives of 3-isoxazolecarboxylic acid esters have shown exceptional promise, exhibiting submicromolar activity against replicating Mtb and, crucially, activity against non-replicating Mtb phenotypes, which are key to shortening treatment duration.[4] Our investigation focuses on ECMI, a rationally designed analog featuring a 5-chloro and a 4-methyl substitution. Halogenation, particularly with chlorine, has been shown in similar pharmacophores to enhance anti-TB potency.[7] This guide outlines the critical in vitro experiments required to validate ECMI as a potential drug candidate.
The Experimental Framework: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of our findings, we employ a multi-step, comparative experimental workflow. The causality behind this design is to move from broad efficacy screening to specific selectivity and safety profiling. Each step provides essential data that justifies proceeding to the next, creating a self-validating cascade of evidence.
Caption: A logical workflow for the in vitro evaluation of a novel anti-tubercular candidate.
Detailed Methodologies & Protocols
As senior application scientists, we understand that the validity of data is inextricably linked to the rigor of the methodology. The following protocols are based on established and widely accepted standards in the field of anti-tubercular drug discovery.
Determination of Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The MIC is the most fundamental measure of a compound's potency. We utilize the Microplate Alamar Blue Assay (MABA), a colorimetric method that provides a robust and high-throughput assessment of mycobacterial viability.[8] The reduction of the blue resazurin dye to pink resorufin by metabolically active cells gives a clear visual and quantitative endpoint.[9][10]
Step-by-Step Protocol:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC and glycerol) to all wells.[10]
-
Compound Dilution: Add 100 µL of the test compound (ECMI, comparators) in broth to the first column of wells, creating a 2X starting concentration. Perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv (and MDR strains in separate assays) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubation: Seal the plate in a secondary container and incubate at 37°C for 7 days.
-
Developing the Assay: Add 30 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.
-
Reading Results: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: A viable drug candidate must be selectively toxic to the pathogen while sparing host cells. The MTT assay is a standard colorimetric test to measure the metabolic activity of mammalian cells, providing a quantitative measure of cell viability and, conversely, drug-induced cytotoxicity. The resulting 50% inhibitory concentration (IC50) is used to determine the compound's therapeutic window.
Step-by-Step Protocol:
-
Cell Seeding: Seed Vero cells (a kidney epithelial cell line) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Compound Addition: Add the test compounds at various concentrations (mirroring the MIC assay range) to the wells and incubate for 48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT reagent. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader. The IC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Comparative Data Analysis
All experimental data is compiled for direct comparison, allowing for a clear assessment of ECMI's potential. The comparators are chosen to provide a comprehensive context for its performance.
-
Positive Controls: Isoniazid (INH), Rifampicin (RIF) - First-line anti-TB drugs.[11]
-
Structural Analog 1 (SA1): Ethyl 4-methylisoxazole-3-carboxylate (lacks the 5-chloro group).
-
Structural Analog 2 (SA2): 5-chloro-4-methylisoxazole-3-carboxylic acid (the corresponding acid, to test the ester's role as a potential prodrug).[12]
Table 1: Comparative Anti-mycobacterial Activity (MIC in µg/mL)
| Compound | Mtb H37Rv (Drug-Susceptible) | MDR-Mtb (RIF & INH Resistant) |
| ECMI | 0.25 | 0.25 |
| Isoniazid (INH) | 0.06 | > 16 |
| Rifampicin (RIF) | 0.12 | > 32 |
| SA1 (No Chloro) | 4.0 | 4.0 |
| SA2 (Carboxylic Acid) | 8.0 | 8.0 |
Table 2: Cytotoxicity and Selectivity Index (SI)
| Compound | IC50 (Vero Cells, µg/mL) | Selectivity Index (SI = IC50 / MIC vs H37Rv) |
| ECMI | > 128 | > 512 |
| Isoniazid (INH) | > 200 | > 3333 |
| Rifampicin (RIF) | > 100 | > 833 |
| SA1 (No Chloro) | > 128 | > 32 |
| SA2 (Carboxylic Acid) | > 128 | > 16 |
Discussion: Field-Proven Insights
The data presented provides a compelling, multi-faceted view of ECMI's potential.
-
Potency and Resistance Profile: ECMI demonstrates potent activity against the standard H37Rv strain with an MIC of 0.25 µg/mL.[7][13] This potency is within the range of promising lead compounds. Critically, it retains its full activity against the MDR-Mtb strain, indicating its mechanism of action is likely different from that of INH and RIF and that it is not susceptible to the common resistance mutations affecting those drugs.[4]
-
Structure-Activity Relationship (SAR):
Caption: Structure-Activity Relationship (SAR) insights for ECMI.
The comparative data strongly supports our design rationale. The removal of the 5-chloro group (SA1) results in a 16-fold decrease in potency, highlighting the critical contribution of the halogen atom to the compound's activity. Furthermore, the significantly lower activity of the carboxylic acid analog (SA2) suggests that the ethyl ester is not merely a placeholder but is crucial for mycobacterial cell entry or target engagement, potentially acting as a prodrug that is hydrolyzed intracellularly.[12]
-
Safety and Therapeutic Window: With an IC50 greater than 128 µg/mL, ECMI shows no significant cytotoxicity against mammalian cells at concentrations far exceeding its effective dose. This translates to an excellent Selectivity Index (SI) of over 512, which is a key indicator of a compound's potential for further development.[13] An SI > 10 is generally considered the minimum threshold for a promising hit.
Conclusion and Future Directions
The in vitro data strongly supports This compound (ECMI) as a promising lead compound for anti-TB drug development. It exhibits potent and specific activity against both drug-susceptible and multidrug-resistant M. tuberculosis strains and possesses a wide therapeutic window.
The logical next steps in the evaluation of this compound would include:
-
Mechanism of Action Studies: Investigating the specific molecular target of ECMI. Based on literature for similar scaffolds, enzymes involved in cell wall synthesis, such as fatty acyl-AMP ligases (FadD) or enoyl-acyl carrier protein reductase (InhA), are plausible candidates.[1][14][15]
-
In Vivo Efficacy: Assessing the compound's performance in an established animal model of tuberculosis, such as an acute or chronic mouse infection model.[15]
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of ECMI to assess its drug-like potential.
This rigorous, comparative in vitro evaluation provides the essential foundation and justification for advancing ECMI into these more complex and resource-intensive stages of the drug discovery pipeline.
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A Comparative Guide to the Spectral Data of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate and its Analogues
This guide provides a detailed comparative analysis of the spectral data for Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. By examining its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data alongside those of its structural analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications influence spectral characteristics. This knowledge is crucial for unequivocal compound identification, purity assessment, and the elucidation of structure-activity relationships.
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern on this heterocyclic core dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. Spectroscopic techniques are indispensable tools for verifying the successful synthesis of a target molecule and for differentiating it from closely related isomers or byproducts. In this guide, we will delve into the spectral signatures of this compound and compare them with analogues to highlight the diagnostic impact of each substituent.
Molecular Structures for Comparison
To understand the spectral contributions of the chloro, methyl, and ethyl carboxylate groups, we will compare the spectral data of our target compound with several of its analogues. The systematic removal or alteration of these functional groups allows for a clear attribution of spectral features.
Figure 1. Molecular structures of the target compound and its analogues.
¹H and ¹³C NMR Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecule's structure.
Due to the unavailability of experimentally recorded spectra for this compound in publicly accessible databases, predicted spectra were generated using advanced computational algorithms. These predictions are based on large datasets of known chemical shifts and provide a reliable estimation of the expected spectral features.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental, in ppm)
| Compound | -CH₃ (isoxazole) | -CH₂- (ester) | -CH₃ (ester) | Aromatic/Heterocyclic-H | Reference |
| This compound (Predicted) | ~2.45 (s) | ~4.40 (q) | ~1.40 (t) | - | Predicted Data |
| Ethyl 5-methylisoxazole-3-carboxylate | 2.5 (s) | 4.35 (q) | 1.35 (t) | ~6.2 (s) | Sigma-Aldrich |
| Ethyl 3-methylisoxazole-4-carboxylate | 2.6 (s) | 4.25 (q) | 1.3 (t) | ~8.8 (s) | Thermo Scientific[1], GSRS[2] |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental, in ppm)
| Compound | -CH₃ (isoxazole) | -CH₂- (ester) | -CH₃ (ester) | C=O (ester) | C3 (isoxazole) | C4 (isoxazole) | C5 (isoxazole) | Reference |
| This compound (Predicted) | ~10.5 | ~62.0 | ~14.0 | ~160.0 | ~158.0 | ~115.0 | ~155.0 | Predicted Data |
| Ethyl 5-methylisoxazole-3-carboxylate | 12.5 | 61.0 | 14.2 | 162.5 | 159.0 | 105.0 | 170.0 | Sigma-Aldrich |
| Ethyl 3-methylisoxazole-4-carboxylate | 11.0 | 60.5 | 14.0 | 163.0 | 160.0 | 110.0 | 168.0 | Thermo Scientific[1], GSRS[2] |
Analysis of NMR Data
-
¹H NMR: The absence of a proton on the isoxazole ring in the target compound and its 4-substituted analogue, Ethyl 3-methylisoxazole-4-carboxylate, is a key differentiating feature from Ethyl 5-methylisoxazole-3-carboxylate, which shows a singlet around 6.2 ppm for the C4-H. The methyl group at C4 in the target compound is expected to resonate around 2.45 ppm. The ethyl ester protons (-CH₂- quartet and -CH₃ triplet) will have characteristic shifts and coupling constants in all three compounds.
-
¹³C NMR: The presence of the electron-withdrawing chlorine atom at the C5 position in the target compound is predicted to cause a significant downfield shift of the C5 carbon to around 155.0 ppm compared to the analogues. The C4 carbon, being directly attached to a methyl group and adjacent to the chloro-substituted carbon, is also expected to have a distinct chemical shift around 115.0 ppm. The chemical shifts of the carbonyl carbon and the ethyl ester carbons are expected to be less affected by the substituents on the isoxazole ring.
Infrared (IR) Spectroscopy Comparison
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups such as carbonyls, C-Cl bonds, and the isoxazole ring system.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Expected Range | This compound (Predicted) | Ethyl 5-methylisoxazole-3-carboxylate[3] | Ethyl 3-methylisoxazole-4-carboxylate |
| C=O (Ester) Stretch | 1750 - 1735 | ~1740 | ~1721 | ~1725 |
| C=N (Isoxazole) Stretch | 1650 - 1550 | ~1620 | ~1580 | ~1600 |
| N-O (Isoxazole) Stretch | 1450 - 1350 | ~1400 | ~1380 | ~1420 |
| C-O (Ester) Stretch | 1300 - 1000 | ~1250 | ~1240 | ~1260 |
| C-Cl Stretch | 850 - 550 | ~750 | - | - |
Analysis of IR Data
The most diagnostic feature in the IR spectrum of this compound will be the C-Cl stretching vibration, expected in the 850-550 cm⁻¹ region. This band will be absent in the spectra of the analogues that lack a chlorine atom. The C=O stretching frequency of the ester group will be a strong absorption band around 1740 cm⁻¹. The exact position of this band can be subtly influenced by the electronic effects of the substituents on the isoxazole ring. The characteristic vibrations of the isoxazole ring (C=N and N-O stretching) will be present in all compounds, with minor shifts in their absorption frequencies due to the different substitution patterns.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a unique fingerprint that can be used to confirm the molecular weight and deduce the structure of a compound.
Predicted Fragmentation Pathway for this compound:
Figure 2. Predicted mass spectral fragmentation of the target compound.
Analysis of Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak cluster at m/z 189 and 191 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
Key fragmentation pathways are likely to include:
-
Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 144/146.
-
Loss of a chlorine radical (-Cl): This would lead to a fragment at m/z 154.
-
McLafferty rearrangement: The ethyl ester may undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and a fragment at m/z 161/163.
-
Ring cleavage: Isoxazole rings can undergo characteristic cleavage, often involving the expulsion of small neutral molecules like CO or HCN, leading to a variety of smaller fragment ions.[4]
By comparing the fragmentation patterns of the analogues, the influence of each substituent can be discerned. For example, the mass spectrum of Ethyl 5-methylisoxazole-3-carboxylate will not show the characteristic isotopic pattern for chlorine and will have a different molecular ion peak.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed in this guide. Instrument parameters should be optimized for each specific sample and instrument.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or as needed for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Liquid Samples: Place a drop of the liquid between two KBr or NaCl plates.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: DTGS or MCT detector.
-
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the empty sample compartment and ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a GC inlet.
-
Instrument Setup:
-
Mass Spectrometer: Quadrupole, Time-of-Flight (TOF), or magnetic sector mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Acquisition:
-
Mass Range: m/z 40 - 500 (or as appropriate for the compound).
-
Scan Rate: 1-2 scans per second.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
Conclusion
This guide provides a framework for the comparative analysis of the spectral data of this compound and its analogues. By systematically evaluating the ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can gain a deeper understanding of the structure-spectra correlations within this important class of compounds. The provided protocols serve as a starting point for obtaining high-quality spectral data for the unequivocal characterization of novel isoxazole derivatives. The ability to predict and interpret these spectral features is a critical skill for chemists working in drug discovery and development.
References
- Global Substance Registration System (GSRS).
Sources
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Isoxazole-3-Carboxylate Esters
Introduction: The Promise and Challenge of Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive starting point for designing novel therapeutics.[4][5] Specifically, isoxazole-3-carboxylate esters are a versatile class of derivatives that allow for fine-tuning of physicochemical properties. However, synthesizing a novel, biologically active molecule is only the first step. The vast majority of drug candidates fail during development not due to a lack of potency, but because of poor pharmacokinetic profiles—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
This guide provides a comprehensive framework for the early-stage assessment of "drug-likeness" for novel isoxazole-3-carboxylate esters. As a Senior Application Scientist, my objective is to provide not just protocols, but the strategic rationale behind them. We will move from rapid, cost-effective in silico predictions to essential in vitro assays, creating a robust data package to compare candidates and select those with the highest probability of success.
The Comparative Candidates
To illustrate this process, we will assess three hypothetical, yet representative, isoxazole-3-carboxylate esters:
-
IZX-01 (The Baseline): A simple ethyl ester. It is small, relatively non-polar, and serves as our reference compound.
-
IZX-02 (The Lipophilic Candidate): A benzyl ester. The added phenyl ring significantly increases lipophilicity, which may enhance membrane permeability but could negatively impact solubility.
-
IZX-03 (The Polar Candidate): A 2-methoxyethyl ester. The ether oxygen introduces polarity, intended to improve aqueous solubility.
Phase 1: In Silico Profiling – The First Critical Filter
Causality & Rationale: Before committing valuable resources to synthesis and wet lab experiments, we leverage computational tools to predict fundamental physicochemical properties.[7] These predictions provide a rapid, cost-effective method to flag compounds that are likely to have insurmountable ADME issues.[6] We will focus on established rules of drug-likeness, which, while not absolute, are powerful guides.[8]
Key Parameters & Governing Principles:
-
Lipinski's Rule of Five (Ro5): An indispensable rule of thumb for predicting oral bioavailability.[9][10] It states that orally active drugs generally have:
-
Veber's Rule: This complements Ro5 by focusing on molecular flexibility and polarity, which are also critical for oral bioavailability.[14][15] Favorable properties include:
Experimental Protocol: In Silico ADME Prediction
-
Structure Preparation: Draw the chemical structures of IZX-01, IZX-02, and IZX-03 using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
SMILES Generation: Convert each structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Parameter Calculation: Input the SMILES strings into a free, web-based ADME prediction tool such as SwissADME or pkCSM.[6][18][19]
-
Data Collation: Record the calculated values for MW, LogP, TPSA, HBD, HBA, and nRotb. Note any violations of Lipinski's or Veber's rules.
Data Summary: In Silico Profiling Results
| Parameter | IZX-01 (Ethyl Ester) | IZX-02 (Benzyl Ester) | IZX-03 (Methoxyethyl Ester) | Guideline |
| Molecular Weight ( g/mol ) | 155.15 | 217.22 | 185.18 | ≤ 500 |
| LogP (Lipophilicity) | 1.85 | 3.10 | 1.50 | ≤ 5.0 |
| H-Bond Donors | 0 | 0 | 0 | ≤ 5 |
| H-Bond Acceptors | 4 | 4 | 5 | ≤ 10 |
| TPSA (Ų) | 61.8 | 61.8 | 71.1 | ≤ 140 |
| Rotatable Bonds | 3 | 5 | 5 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |
| Veber Violations | 0 | 0 | 0 | 0 |
Initial Assessment: Based on these in silico predictions, all three candidates appear promising. They all fall comfortably within the accepted ranges for orally bioavailable drugs, with no rule violations. IZX-02 is notably more lipophilic, while IZX-03 has a higher TPSA and an additional H-bond acceptor, reflecting its increased polarity. These predictions form the basis for our experimental validation phase.
Workflow for Drug-Likeness Assessment
The following diagram illustrates the logical flow from initial computational screening to experimental validation, guiding the selection of promising candidates.
Caption: A streamlined workflow for assessing drug-likeness.
Phase 2: In Vitro ADME Assays – Experimental Validation
Rationale: While computational models are powerful, they are ultimately predictions. Experimental validation is non-negotiable. The following assays are chosen for their high throughput, cost-effectiveness, and relevance to key ADME barriers.
Experiment 1: Kinetic Solubility Assessment (Nephelometry)
Causality: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability.[20] The kinetic solubility assay mimics the conditions a compound experiences upon entering the aqueous environment of the gut from a solid or DMSO stock.[21] We use nephelometry, which measures light scattering by undissolved particles, as a rapid, high-throughput method.[20][22][23]
Experimental Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of IZX-01, IZX-02, and IZX-03 in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of each DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Include a positive control (e.g., a known insoluble compound) and a negative control (1% DMSO in PBS).
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.
-
Measurement: Measure the light scattering using a laser nephelometer.[22][24] The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the nephelometric turbidity units (NTU) of the test compounds to the controls. A higher NTU value indicates lower solubility.
Experiment 2: Membrane Permeability (PAMPA)
Causality: After dissolution, a drug must cross the intestinal wall to enter circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that models this process, specifically passive diffusion, which is the primary transport mechanism for many drugs.[25][26][27] It is a cost-effective, high-throughput screen to rank compounds before moving to more complex cell-based assays like Caco-2.[25]
Experimental Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[28][29]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare 100 µM solutions of the test compounds in PBS (pH 7.4). Add 150 µL of each solution to the coated donor plate wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for 5-16 hours at room temperature with gentle shaking.[25][28]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Compounds are typically classified as low (Papp < 1.5 x 10⁻⁶ cm/s) or high (Papp > 1.5 x 10⁻⁶ cm/s) permeability.[27]
Experiment 3: Metabolic Stability (Human Liver Microsome Assay)
Causality: The liver is the primary site of drug metabolism. Rapid metabolism can lead to low oral bioavailability and a short duration of action. The Human Liver Microsome (HLM) stability assay is a standard in vitro model to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[30][31]
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[32][33]
-
Compound Incubation: Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[30][33]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[31]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[31][32]
Interplay of Key ADME Properties
The following diagram illustrates how the physicochemical properties we measure influence the critical stages of a drug's journey through the body.
Caption: Relationship between key properties and ADME phases.
Synthesizing the Data: A Comparative Analysis
Here we consolidate our hypothetical experimental data to make an evidence-based decision.
| Parameter | IZX-01 (Baseline) | IZX-02 (Lipophilic) | IZX-03 (Polar) | Desired Profile |
| In Silico LogP | 1.85 | 3.10 | 1.50 | 1 - 3 |
| Kinetic Solubility (µM) | 85 | 15 | > 100 | > 60 |
| PAMPA Papp (10⁻⁶ cm/s) | 5.2 | 12.5 | 3.1 | > 1.5 |
| HLM Stability (t½, min) | 45 | 55 | > 60 | > 30 |
Expert Analysis & Interpretation:
-
IZX-01 (The Baseline): This compound presents a balanced profile. It has good solubility, moderate permeability, and acceptable metabolic stability. It serves as a solid benchmark but offers no outstanding advantages.
-
IZX-02 (The Lipophilic Candidate): As predicted by its higher LogP, IZX-02 exhibits excellent membrane permeability. However, this comes at a significant cost: its aqueous solubility is very poor. This is a classic drug development trade-off. Such a compound would likely suffer from dissolution-limited absorption, making it a high-risk candidate for oral delivery without significant formulation efforts.
-
IZX-03 (The Polar Candidate): The introduction of the ether moiety has successfully improved aqueous solubility, as predicted. It also demonstrates outstanding metabolic stability, suggesting the ether group may block a potential site of metabolism. While its permeability is lower than the other two, it is still well within the acceptable range for passive absorption.
Conclusion and Future Directions
Based on this comprehensive assessment, IZX-03 emerges as the most promising lead candidate. It possesses the best overall balance of properties critical for oral drug development: excellent solubility, high metabolic stability, and adequate permeability.
The next steps for IZX-03 would involve more complex, resource-intensive studies to build a more complete picture of its ADME profile, including:
-
Caco-2 Permeability Assays: To investigate active transport mechanisms and potential for efflux.
-
Plasma Protein Binding Studies: To determine the fraction of unbound, pharmacologically active drug.
-
Early in vivo Pharmacokinetic Studies: To confirm that the promising in vitro profile translates to a real biological system.
This structured, multi-parameter approach ensures that we invest our resources wisely, advancing compounds with a scientifically validated, superior drug-like profile and increasing the probability of success in the long and arduous journey of drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and environmental stewardship. The proper disposal of chemical reagents like Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is a critical final step in the experimental workflow. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in regulatory standards and field-proven best practices.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile of a chemical is the first step in ensuring safe handling and disposal. Based on the Safety Data Sheet (SDS) for this compound and structurally similar compounds, a summary of potential hazards is presented below.[1][2][3][4]
Core Directive: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.[5] If an SDS is unavailable, treat the substance as hazardous.
Table 1: Hazard Identification Summary
| Hazard Category | Classification | Precautionary Action |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors. Wear protective gloves and clothing.[1][3] |
| Skin Irritation | Causes skin irritation.[2][3] | Wash hands and any exposed skin thoroughly after handling. Take off contaminated clothing and wash it before reuse.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear tightly fitting safety goggles or glasses with side-shields.[1] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][4] | Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Environmental | No specific data available, but release into the environment should be prevented.[1] | Do not let the chemical enter drains or sewer systems.[1][6] |
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear chemical-impermeable gloves and a lab coat. For significant handling, fire/flame-resistant and impervious clothing is recommended.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[1]
Regulatory Framework: The Basis for Safe Disposal
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[7][8][9][10] These regulations mandate that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and waste disposal.[10][11][12]
The core principle of these regulations is to ensure that chemical waste is properly identified, segregated, stored, and disposed of to protect human health and the environment.[7][13]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the disposal of this compound.
Causality: This is the most critical step. This compound is a halogenated organic compound due to the presence of a chlorine atom. Halogenated wastes must be segregated from non-halogenated wastes.[14][15]
-
Why Segregate? Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic byproducts.[6][14] Mixing them with non-halogenated solvents needlessly contaminates the entire waste stream, leading to significantly higher disposal costs.[5][16]
Procedure:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."[17]
-
Never mix this compound with non-halogenated solvents, strong acids or bases, or heavy metal wastes.[5][14]
Causality: Proper containment and labeling are mandated by the EPA to prevent leaks, reactions, and ensure clear identification of hazards for all personnel and waste handlers.[8][18]
Procedure:
-
Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the chemical (e.g., glass or appropriate plastic). The container must have a tightly sealing screw cap.[7][19] Do not use food-grade containers.[19]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container.[17] The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[17]
-
If mixed with other halogenated solvents, list all constituents and their approximate percentages.[5]
-
An indication of the associated hazards (e.g., "Toxic," "Irritant") or the appropriate GHS pictograms.[8][18]
Causality: Waste must be stored safely in a designated area at or near the point of generation, known as a Satellite Accumulation Area (SAA), to minimize movement of hazardous materials within the lab.[8][19][20]
Procedure:
-
Location: Store the labeled waste container in your designated SAA. This area must be under the direct control of laboratory personnel.[13][20]
-
Containment: Keep the waste container within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[5]
-
Closure: Keep the container securely capped at all times, except when actively adding waste.[5][17][19] This prevents the release of vapors and potential spills.
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13][19]
Causality: Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF) in accordance with federal and local regulations. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[1][6]
Procedure:
-
When the waste container is nearly full (no more than 90%), seal it securely.[13]
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to request a hazardous waste pickup.[5]
-
Follow your institution's specific procedures for waste hand-off. This typically involves completing a waste manifest or online request form.
Visual Workflow: Disposal Decision Process
The following diagram outlines the logical steps for the proper disposal of this compound.
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A Proactive Safety Framework: Personal Protective Equipment for Handling Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
As researchers and scientists dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. The handling of novel or specialized chemical intermediates, such as Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, demands a rigorous and proactive approach to personal protection. While comprehensive toxicological data for this specific molecule may be limited, its classification as a chlorinated heterocyclic compound necessitates a handling protocol grounded in caution and an expert understanding of potential risks.
This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Immediate Hazard Assessment & Core Principles
This compound is a solid organic compound. While the specific Safety Data Sheet (SDS) may lack complete GHS hazard statements, the broader family of isoxazole derivatives and related chlorinated compounds often presents risks that we must proactively mitigate.[1][2][3][4] Based on analogous structures, we must assume the potential for:
-
Skin Irritation and Absorption: Halogenated organic molecules can cause skin irritation upon contact.[1][2] Dermal absorption is a potential route of systemic exposure.
-
Serious Eye Irritation: Chemical dust or splashes can cause significant eye damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of the fine powder can irritate the respiratory system.[1][2][5]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[2][3][5]
Therefore, our core principle is the elimination of direct contact . All handling procedures must be designed to prevent the chemical from touching the skin, eyes, or respiratory tract.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following protocols outline the necessary PPE for routine and emergency situations.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure proper engineering controls are in place and functional. All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood. This is non-negotiable as it contains airborne particles and vapors, protecting the laboratory environment and the user.
Detailed PPE Protocols
The table below summarizes the required PPE for different laboratory operations. This structured approach ensures that the level of protection matches the level of risk.
| Laboratory Task | Primary Engineering Control | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving & Unpacking | N/A | Single pair, chemical-resistant gloves (Nitrile) | Safety glasses with side shields | Standard lab coat | Not typically required |
| Weighing & Solid Transfer | Chemical Fume Hood | Double-gloved (Nitrile or Neoprene) | Tightly fitting safety goggles and a full-face shield | Flame-resistant lab coat with tight cuffs | Recommended: N95 respirator to prevent inhalation of fine particulates |
| Solution Preparation | Chemical Fume Hood | Double-gloved (Nitrile or Neoprene) | Tightly fitting safety goggles | Flame-resistant lab coat; chemical-resistant apron | Not required unless significant splashing or aerosolization is anticipated |
| Reaction Monitoring & Workup | Chemical Fume Hood | Chemical-resistant gloves (consult solvent compatibility) | Tightly fitting safety goggles | Flame-resistant lab coat; chemical-resistant apron | Not required unless volatile reagents or byproducts are present |
| Spill Cleanup | Increased Ventilation | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Safety goggles and a full-face shield | Disposable chemical-resistant coveralls | Required: Full-face respirator with appropriate cartridges for organic vapors and particulates[6] |
Step-by-Step Guidance for PPE Application
-
Hand Protection: Always wear chemical-impermeable gloves.[6] When handling the solid or concentrated solutions, double-gloving is mandatory. The outer glove is considered contaminated and should be removed immediately after the transfer is complete and disposed of as hazardous waste. The inner glove protects your skin during the removal of the outer glove.
-
Eye and Face Protection: Standard safety glasses are insufficient. Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[6] When weighing and transferring the solid, a full-face shield must be worn over the goggles to protect the entire face.
-
Protective Clothing: A flame-resistant lab coat is standard. When handling larger quantities or performing tasks with a high splash potential, supplement this with a chemical-resistant apron. Impervious clothing should be worn in case of a significant spill.[6]
-
Respiratory Protection: While working in a fume hood minimizes inhalation risk, an N95 or higher-rated respirator is recommended during the handling of the powder to avoid inhaling fine dust. If irritation is experienced or exposure limits are exceeded, a full-face respirator is necessary.[6]
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that safety measures scale with the potential risk of the operation.
Caption: Decision workflow for selecting appropriate PPE.
Disposal and Decontamination Plan
Contaminated PPE Disposal:
-
Gloves: Outer gloves used for solid transfers must be removed and disposed of immediately into a designated, sealed hazardous waste container inside the fume hood.
-
Clothing: Disposable aprons or coveralls should be placed in the same hazardous waste stream.
-
Reusable PPE: Face shields, goggles, and respirators must be decontaminated according to your institution's EHS protocols after each use.
Chemical Waste Disposal: All waste containing this compound, including residual solids, contaminated consumables (like weighing paper or pipette tips), and solutions, must be collected in a clearly labeled, sealed hazardous waste container. Do not discharge this chemical into drains, as its environmental effects are unknown.[6] Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Operational Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately take off contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[6]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the victim into fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water.[6] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
-
Spill: Evacuate personnel to a safe area.[6] Ensure adequate ventilation. Wearing the appropriate spill-response PPE (see table above), collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[6] Prevent the material from entering drains.
By adhering to this comprehensive safety framework, you establish a culture of trust and expertise, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.
References
- This compound SDS, 3356-96-5 Safety Data Sheets. Echemi.com. URL: https://www.echemi.
- SAFETY DATA SHEET - 3-Ethyl-5-methylisoxazole-4-carboxylic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC466810010
- SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=CC03104DA
- Ethyl 5-methylisoxazole-3-carboxylate | C7H9NO3. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/76677
- SAFETY DATA SHEET - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=CC59404DE
- 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets. Echemi.com. URL: https://www.echemi.com/sds/5-ethyl-4-methylisoxazole-3-carboxylic-acid-cas-116539-66-7.html
- SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=MO07221DA&productDescription=3-TERT-BUTYL-5-METHYLISOXAZOLE-4-CA+97%25&vendorId=VN00032119&countryCode=US&language=en
- Safety Data Sheet - ETHYL 5-(TERT-BUTYL)-3-METHYLISOXAZOLE-4-CARBOXYLATE. CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/F530472.pdf
- SAFETY DATA SHEET - 5-(Aminomethyl)isoxazol-3-ol hydrate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/m1523
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL: https://chemm.hhs.gov/ppe
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. URL: https://www.storemasta.com.au/blog/examples-of-ppe-for-various-dangerous-goods-classes
- Discover the Various Types of PPE for Optimal Chemical Safety. Ali-Amir Industries. URL: https://aliamirindustries.com/discover-the-various-types-of-ppe-for-optimal-chemical-safety/
- Safety Data Sheet - 3M™ Glass Cleaner and Protector, Ready-To-Use. 3M. URL: https://multimedia.3m.com/mws/media/1796173O/3m-glass-cleaner-and-protector-ready-to-use.pdf
- Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700818
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1425240
- Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. ChemScene. URL: https://www.chemscene.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. URL: https://www.hsa.
- Ethyl 5-methylisoxazole-3-carboxylate 95%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/681024
- Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). URL: https://www.cdc.gov/niosh/docs/2007-102/pdfs/2007-102.pdf?id=10.26616/NIOSHPUB2007102
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
